Methyl 2-Iodo-3-methylbenzoate
Description
Properties
IUPAC Name |
methyl 2-iodo-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVMBKJRAJYZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552569 | |
| Record name | Methyl 2-iodo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103441-60-7 | |
| Record name | Methyl 2-iodo-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-iodo-3-methylbenzoate CAS number 103441-60-7
An In-Depth Technical Guide to Methyl 2-iodo-3-methylbenzoate (CAS: 103441-60-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structural arrangement, featuring an iodide, a methyl group, and a methyl ester on a benzene ring, makes it a versatile building block, particularly in the realm of metal-catalyzed cross-coupling reactions. The sterically hindered ortho-iodo group, influenced by the adjacent methyl substituent, presents both unique challenges and opportunities for chemists. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and applications, with a focus on its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. Detailed, field-proven protocols for its synthesis and key transformations are provided to enable its effective use in the laboratory.
Introduction to this compound
This compound, with the CAS number 103441-60-7, is a key organic intermediate.[1][2] Its value lies in the strategic placement of its functional groups. The carbon-iodine bond is the primary reactive site, susceptible to a variety of powerful C-C and C-N bond-forming reactions. The methyl ester can serve as a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. The ortho methyl group provides steric influence that can affect reaction kinetics and selectivity, a factor that must be considered during reaction design. This combination makes the molecule a valuable precursor for creating highly substituted aromatic systems, which are common motifs in drug candidates and functional materials.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 103441-60-7 | [1][3] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95-97% | [2][3] |
| Storage | Store at 4°C, protect from light | [2] |
| SMILES | CC1=C(C(=CC=C1)C(=O)OC)I | [1] |
| InChIKey | HQVMBKJRAJYZQK-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
While a publicly available, peer-reviewed full dataset for this specific molecule is sparse, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogs.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic region would likely display a complex splitting pattern (doublets and triplets) characteristic of a 1,2,3-trisubstituted benzene ring. The methyl ester protons (-OCH₃) would appear as a sharp singlet around 3.9 ppm, and the aromatic methyl protons (-CH₃) would be a singlet further upfield, around 2.2-2.4 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum should display nine unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the typical 120-145 ppm range, with the carbon attached to the iodine atom being significantly shielded (appearing more upfield, ~90-100 ppm) due to the heavy atom effect. The ester methyl carbon will be around 52 ppm, and the aromatic methyl carbon will be around 20 ppm.[6][7]
-
Mass Spectrometry (MS): The electron ionization mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 276. A characteristic peak corresponding to the loss of the methoxy group ([M-31]⁺) and the carboxylate group ([M-59]⁺) would also be expected.[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester functional group, typically appearing around 1720-1730 cm⁻¹. Other significant peaks would include C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹) and C-O stretching from the ester (~1250-1300 cm⁻¹).[9][10][11]
Synthesis and Purification
The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available precursors. A robust and logical pathway involves the Sandmeyer-type iodination of the corresponding aniline derivative.
The overall transformation can be visualized as follows:
Causality of the Synthetic Route:
-
Esterification First: The synthesis begins with the esterification of 2-amino-3-methylbenzoic acid.[5] Performing this step first protects the carboxylic acid, which could otherwise interfere with the diazotization reaction or lead to unwanted side products.
-
Diazotization: The amino group on Methyl 2-amino-3-methylbenzoate is converted into a diazonium salt using sodium nitrite under acidic conditions at low temperatures (0-5 °C). This is a critical step that transforms the stable amino group into an excellent leaving group (N₂).[12]
-
Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the nitrogen gas to form the stable C-I bond, yielding the final product. This is a classic and reliable method for introducing iodine onto an aromatic ring.[12]
Purification: The crude product is typically an oil. Purification involves an aqueous workup to remove inorganic salts and unreacted starting materials, followed by extraction with an organic solvent. The final purification is best achieved by flash column chromatography on silica gel.
Chemical Reactivity: A Hub for Cross-Coupling Reactions
The synthetic utility of this compound is overwhelmingly demonstrated in its role as a substrate for palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is highly reactive towards oxidative addition to a Pd(0) center, initiating the catalytic cycle for several named reactions.
Suzuki-Miyaura Coupling
This reaction forms a new C-C bond by coupling the aryl iodide with an organoboron reagent (boronic acid or boronate ester). It is a cornerstone of modern synthesis for creating biaryl structures.[13][14][15]
Expertise & Causality: The choice of base (e.g., K₂CO₃, K₃PO₄) is critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[13] The steric hindrance from the ortho-methyl group on the substrate may require more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or higher reaction temperatures to promote the initial oxidative addition step efficiently.[13]
Sonogashira Coupling
The Sonogashira reaction couples the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. This reaction typically requires a copper(I) co-catalyst.[16][17][18][19]
Expertise & Causality: The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.[20] The choice of an amine base (e.g., triethylamine, diisopropylamine) is twofold: it deprotonates the alkyne and also serves as the solvent. The high reactivity of the C-I bond often allows these reactions to proceed under mild conditions, sometimes even at room temperature.[20]
Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine. It is an indispensable tool for synthesizing arylamines, which are prevalent in pharmaceuticals.[21][22][23][24][25]
Expertise & Causality: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate.[24] The choice of ligand is paramount to prevent catalyst decomposition and facilitate the final reductive elimination step. Bulky, electron-rich biaryl phosphine ligands are the state-of-the-art and are essential for achieving high yields, especially with sterically demanding substrates like this compound.[21][22]
Applications in Research and Drug Development
The true value of this compound is as an intermediate. The products derived from its cross-coupling reactions are scaffolds for a wide range of applications:
-
Pharmaceuticals: The biaryl, arylalkyne, and arylamine structures formed are privileged motifs in medicinal chemistry, found in kinase inhibitors, GPCR modulators, and other therapeutic agents. The specific 2,3-disubstitution pattern allows for the creation of conformationally constrained molecules to probe protein binding pockets.
-
Materials Science: Arylalkyne derivatives are precursors to conjugated polymers and organic light-emitting diodes (OLEDs), where the rigid, linear alkyne unit contributes to desirable electronic and photophysical properties.[20]
-
Agrochemicals: Substituted aromatic cores are common in modern herbicides and fungicides. This building block allows for the rapid generation of diverse compound libraries for screening and lead optimization.
Detailed Experimental Protocols
The following protocols are provided as self-validating systems for researchers. They are based on established procedures for analogous substrates and represent a robust starting point for experimentation.
Synthesis of this compound
This protocol is adapted from standard Sandmeyer-type procedures.[5][12]
Step A: Esterification of 2-Amino-3-methylbenzoic Acid
-
Suspend 2-amino-3-methylbenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-amino-3-methylbenzoate, which can often be used without further purification.
Step B: Diazotization and Iodination
-
Dissolve Methyl 2-amino-3-methylbenzoate (1.0 eq) in a mixture of water and concentrated HCl at 0 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium thiosulfate solution (to quench excess iodine), then with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for coupling with arylboronic acids.[13][14]
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of dioxane/water or toluene/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Sonogashira Coupling
This protocol is suitable for coupling with terminal alkynes.[16][20]
-
To a dry Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%), and copper(I) iodide (CuI, 3-6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine) via syringe.
-
Add the terminal alkyne (1.1-1.3 eq) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify via flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is for coupling with primary or secondary amines.[21][22]
-
In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Remove the tube from the glovebox and add anhydrous, degassed solvent (e.g., toluene or dioxane) under an inert atmosphere.
-
Add the desired amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction in a preheated oil bath (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate care in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapor and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[2]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its true potential is realized through its efficient participation in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These transformations provide reliable access to complex, highly substituted aromatic compounds that are of significant interest to the pharmaceutical and materials science industries. By understanding its synthesis, reactivity, and proper handling, researchers can effectively leverage this intermediate to accelerate their discovery and development programs.
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The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved January 7, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved January 7, 2026, from [Link]
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NIST. (n.d.). Methyl-2-iodobenzoate - Mass spectrum (electron ionization). Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). Methyl 4-Iodo-3-methylbenzoate. Retrieved January 7, 2026, from [Link]
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NIST. (n.d.). Methyl-2-iodobenzoate. Retrieved January 7, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 7, 2026, from [Link]
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SciELO. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Retrieved January 7, 2026, from [Link]
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ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved January 7, 2026, from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 7, 2026, from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 7, 2026, from [Link]
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PMC. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Retrieved January 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 7, 2026, from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). 13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Examples of Sonogashira reactions for the preparation of molecular organic materials. Retrieved January 7, 2026, from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved January 7, 2026, from [Link]
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Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved January 7, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of 2-iodo-5-methyl-benzoic acid. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved January 7, 2026, from [Link]
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Physical and chemical properties of Methyl 2-iodo-3-methylbenzoate
An In-depth Technical Guide to Methyl 2-iodo-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
This compound (CAS No. 103441-60-7) is a halogenated aromatic ester that serves as a highly valuable intermediate in modern organic synthesis.[1] Its unique substitution pattern—featuring an iodide, a methyl group, and a methyl ester on a benzene ring—offers a rich platform for constructing complex molecular architectures. The presence of the iodine atom, in particular, makes it an excellent substrate for a wide array of cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, a detailed look into its synthesis, and an exploration of its reactivity and potential applications for professionals in the chemical and pharmaceutical sciences.
Part 1: Core Molecular and Physical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in a laboratory setting. This compound is typically supplied as a liquid, and its key identifiers and physical characteristics are summarized below.[1][2]
Chemical Structure
Caption: Chemical structure of this compound.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonym | 2-Iodo-3-methyl-benzoic acid methyl ester | [2] |
| CAS Number | 103441-60-7 | [1][2][3] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Purity | Commercially available at ≥95% or ≥97% | [1][3] |
| InChI Key | HQVMBKJRAJYZQK-UHFFFAOYSA-N | [1][2] |
Part 2: Synthesis and Manufacturing
While specific, peer-reviewed syntheses for this compound are not extensively documented, a logical and efficient pathway can be designed based on established organic chemistry principles. The most practical approach involves a two-step process: the selective iodination of 3-methylbenzoic acid followed by esterification.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Iodination of 3-Methylbenzoic Acid
Causality: The directing effects of the substituents on the starting material, 3-methylbenzoic acid, are key to this synthesis. The carboxylic acid group is a meta-director, while the methyl group is an ortho-, para-director. The desired product requires iodination ortho to the methyl group. A robust iodinating system is required to achieve this transformation efficiently. A method adapted from the synthesis of similar iodo-benzoic acids can be employed, using iodine and iodic acid in the presence of a zeolite catalyst to drive the reaction.[4]
Experimental Protocol:
-
Reactor Setup: To a 1 L reactor equipped with a mechanical stirrer and reflux condenser, add 3-methylbenzoic acid (1.0 eq), acetic acid (4 parts), and acetic anhydride (1.2 parts).[4]
-
Reagent Addition: Add iodine (0.7 eq), a 70% aqueous iodic acid solution (0.4 eq), and H-β-form zeolite (0.2 parts).[4]
-
Reaction: Heat the mixture to reflux (approx. 120-125 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and remove the zeolite catalyst by filtration.
-
Quenching & Precipitation: Add a 10% aqueous sodium thiosulfate solution to the filtrate to quench any remaining iodine, followed by the addition of water to precipitate the crude product.[4]
-
Isolation: Collect the precipitated 2-iodo-3-methylbenzoic acid by filtration, wash with cold water, and dry under vacuum.[5]
Step 2: Fischer Esterification
Causality: Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol. Using an excess of methanol shifts the equilibrium towards the formation of the methyl ester product. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
Experimental Protocol:
-
Reactor Setup: Dissolve the dried 2-iodo-3-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Cool the mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude liquid can be purified by vacuum distillation to yield pure this compound.[6]
Part 3: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of its aryl iodide group. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzene ring.
Role in Cross-Coupling Reactions
Aryl iodides are premier substrates for reactions like the Suzuki, Heck, and Sonogashira couplings due to their high reactivity, which often allows for milder reaction conditions compared to aryl bromides or chlorides. This makes this compound a valuable building block for introducing a substituted phenyl ring into a target molecule.[7][8]
Caption: Role of aryl iodides in palladium-catalyzed cross-coupling reactions.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of this compound are proprietary or still emerging, its structural motifs are highly relevant in pharmaceutical development. Related iodinated benzoic acid derivatives are critical intermediates in the synthesis of important drugs.
-
Tyrosine Kinase Inhibitors: The isomeric intermediate, Methyl 3-iodo-4-methylbenzoate, is a key building block in the synthesis of Ponatinib, a medication used to treat certain types of leukemia.[7] This highlights the value of such isomers in constructing the complex scaffolds of modern targeted therapies.
-
Anti-Diabetic Agents: Another related compound, 5-Iodo-2-methylbenzoic Acid, serves as an essential intermediate in the development of advanced APIs for anti-diabetic medications.[9]
-
General Scaffolding: The 2,3-disubstituted benzoic acid framework is a common feature in many biologically active molecules. The ability to further functionalize this compound via cross-coupling makes it a versatile starting point for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Part 4: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: this compound is classified as harmful and an irritant.[1][3]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]
-
-
Storage:
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined physical properties, coupled with the high reactivity of its aryl iodide moiety, make it a strategic intermediate for researchers and process chemists. From facilitating the construction of novel carbon-carbon bonds to serving as a foundational piece in the synthesis of potential pharmaceutical agents, this compound holds significant promise for advancing complex synthetic projects. By understanding its properties, synthesis, and reactivity, scientists can fully leverage its potential to accelerate discovery and development.
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Synthesis of Methyl 2-iodo-3-methylbenzoate from 2-iodo-3-methyl-benzoic acid
Abstract: This document provides a comprehensive technical guide for the synthesis of methyl 2-iodo-3-methylbenzoate from 2-iodo-3-methyl-benzoic acid. The primary method detailed is the Fischer esterification, a robust and widely adopted acid-catalyzed reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and data interpretation.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. Its synthesis from 2-iodo-3-methyl-benzoic acid is a fundamental esterification reaction. This guide focuses on the Fischer esterification method, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1] This method is favored for its simplicity and cost-effectiveness, especially on a larger scale.[2]
The Underlying Chemistry: Fischer Esterification
The conversion of 2-iodo-3-methyl-benzoic acid to its methyl ester via Fischer esterification is an equilibrium-driven process.[3] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, in an excess of the alcohol, which in this case is methanol.[4]
Reaction Mechanism
The mechanism of Fischer esterification involves a series of reversible steps, aptly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon.[1][5]
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5]
-
Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated to form a protonated ester.[2]
-
Deprotonation: The final step involves the deprotonation of the protonated ester to yield the final product, this compound, and regenerate the acid catalyst.[6]
To drive the equilibrium towards the product side, an excess of methanol is typically used, in accordance with Le Châtelier's principle.[5] Alternatively, the removal of water as it is formed can also shift the equilibrium.[3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier | Notes |
| 2-Iodo-3-methyl-benzoic acid | C₈H₇IO₂ | 262.04 | 10.0 g (38.1 mmol) | Sigma-Aldrich | Purity: 97% |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL (2.47 mol) | Fisher Scientific | Excess reagent and solvent |
| Sulfuric Acid (Concentrated) | H₂SO₄ | 98.08 | 3.0 mL | Sigma-Aldrich | Catalyst |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | ~100 mL | In-house prep. | For neutralization |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Fisher Scientific | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Sigma-Aldrich | Drying agent |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel
-
Filter paper
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (38.1 mmol) of 2-iodo-3-methyl-benzoic acid in 100 mL of anhydrous methanol.[7]
-
Catalyst Addition: While stirring, carefully and slowly add 3.0 mL of concentrated sulfuric acid to the solution.[8] The addition should be done in a fume hood with appropriate personal protective equipment (PPE).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C) using a heating mantle.[8] Let the reaction proceed under reflux for 4-6 hours.
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a 250 mL separatory funnel containing 100 mL of cold water.[7]
-
Add 50 mL of diethyl ether to the separatory funnel, stopper it, and shake gently, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with 50 mL of water, followed by two 50 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid.[8][9] Be cautious during the bicarbonate wash as carbon dioxide gas will be evolved.
-
Finally, wash the organic layer with 50 mL of brine (saturated NaCl solution).
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add approximately 5 g of anhydrous magnesium sulfate.
-
Swirl the flask and let it stand for 10-15 minutes to ensure all water is absorbed.
-
Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary, although for many applications, the crude product may be of sufficient purity.
Safety and Hazard Information
It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood.
-
2-Iodo-3-methyl-benzoic acid: May cause skin, eye, and respiratory irritation.[10]
-
Methanol: Highly flammable liquid and vapor.[11] Toxic if swallowed, in contact with skin, or if inhaled.[12][13] Causes damage to organs, particularly the optic nerve.[11][12]
-
Sulfuric Acid: Causes severe skin burns and eye damage.[14][15][16] Reacts violently with water, generating significant heat.[16][17]
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
Data and Expected Results
Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Iodo-3-methyl-benzoic acid | C₈H₇IO₂ | 262.04 | 150-153[18] | - |
| This compound | C₉H₉IO₂ | 276.07[19] | - | - |
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl ester group and the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ester group (typically around 1720-1740 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum of a similar compound, methyl 2-iodobenzoate, shows a molecular ion peak at m/z 262.[20]
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and work-up process.
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1H NMR and 13C NMR spectra of Methyl 2-iodo-3-methylbenzoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-iodo-3-methylbenzoate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed predictive interpretation of the NMR spectra, grounded in fundamental principles of spectroscopy and substituent effects. The guide elucidates the expected chemical shifts, coupling constants, and multiplicities for each nucleus. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data and presents a logical workflow for structural elucidation. This analysis is supported by authoritative references to ensure scientific integrity and provide a reliable resource for the characterization of this important chemical intermediate.
Introduction
This compound (C₉H₉IO₂) is a substituted aromatic ester with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular scaffolds.[1] The precise arrangement of the iodo, methyl, and methyl ester substituents on the benzene ring gives rise to a unique electronic and steric environment, making NMR spectroscopy an indispensable tool for its unambiguous structural verification.
The power of NMR lies in its ability to provide detailed information about the chemical environment of individual atomic nuclei (specifically ¹H and ¹³C) within a molecule. By analyzing parameters such as chemical shift (δ), spin-spin coupling (J), and signal integration, one can deduce the connectivity and spatial relationships of atoms. This guide offers a predictive analysis of the ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the expected spectral features.
Molecular Structure and Symmetry Analysis
To effectively predict the NMR spectra, we must first analyze the molecule's structure. This compound lacks any element of symmetry (such as a plane or axis of symmetry). Consequently, all protons and all carbon atoms are chemically non-equivalent. This leads to the expectation of a distinct signal for each unique proton and carbon in their respective NMR spectra.
Caption: Logical workflow for structural elucidation using NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a rich source of information for its structural verification. This guide presents a detailed predictive analysis, highlighting the key spectral features that arise from its unique substitution pattern. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the non-equivalent protons, while the ¹³C NMR spectrum will display nine unique resonances, including a characteristic upfield signal for the carbon bearing the iodine atom. By following the outlined experimental protocols and interpretation workflow, researchers can confidently characterize this compound and ensure its identity and purity for applications in synthesis and drug discovery.
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An In-Depth Technical Guide to Methyl 2-iodo-3-methylbenzoate: Synthesis, Properties, and Applications in Modern Organic Chemistry
This guide provides a comprehensive technical overview of Methyl 2-iodo-3-methylbenzoate, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, detailed synthetic protocols, and its practical applications in cross-coupling reactions, supported by field-proven insights and established methodologies.
Introduction: Unveiling a Key Synthetic Intermediate
This compound (CAS No. 103441-60-7) is an aromatic ester that has garnered significant interest in the field of organic synthesis.[1][2] Its structure, featuring an iodine atom ortho to a methyl ester and meta to a methyl group on a benzene ring, presents a unique combination of steric and electronic properties. This substitution pattern makes it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of novel pharmaceuticals and functional materials.[1] The presence of the carbon-iodine bond is of particular significance, as it serves as a highly reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These computed properties, sourced from comprehensive databases, provide essential information for reaction planning and purification.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 103441-60-7 | [1][2] |
| Molecular Formula | C₉H₉IO₂ | [2] |
| Molecular Weight | 276.07 g/mol | [2] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥97% | [4] |
| XLogP3 | 3.1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Complexity | 170 | [1] |
Safety and Handling
This compound is classified as a substance with potential health hazards. Adherence to standard laboratory safety protocols is essential when handling this compound.
Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [4]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound
The synthesis of this compound can be approached through two primary strategic disconnections: the esterification of the corresponding carboxylic acid or the direct iodination of the parent ester.
Synthetic Route 1: Fischer Esterification of 2-iodo-3-methylbenzoic Acid
This is a classical and reliable method for the preparation of esters. The reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.
Reaction Scheme:
Figure 1: Fischer-Speier esterification of 2-iodo-3-methylbenzoic acid.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the esterification of similar aromatic carboxylic acids.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodo-3-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Excess Methanol: The use of a large excess of methanol serves to shift the equilibrium of this reversible reaction towards the formation of the ester product, in accordance with Le Châtelier's principle.[6]
-
Acid Catalyst: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.[7] It also acts as a dehydrating agent, further driving the equilibrium forward.
-
Reflux: Heating the reaction to reflux increases the rate of reaction, allowing equilibrium to be reached in a reasonable timeframe.
Synthetic Route 2: Direct Iodination of Methyl 3-methylbenzoate
Direct iodination of the aromatic ring of methyl 3-methylbenzoate (methyl m-toluate) is an alternative approach. This electrophilic aromatic substitution requires an iodinating agent and typically an oxidizing agent to generate the electrophilic iodine species.
Reaction Scheme:
Figure 2: Direct iodination of methyl 3-methylbenzoate.
Conceptual Protocol:
A plausible protocol, based on methods for the iodination of other methylbenzoic acids, is outlined below.[8][9]
-
Reaction Setup: In a reaction vessel, dissolve methyl 3-methylbenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Add iodine (I₂) and a suitable oxidizing agent (e.g., periodic acid, nitric acid, or potassium persulfate) to the solution. An acid catalyst may also be required.
-
Reaction Execution: Heat the reaction mixture with stirring for several hours. Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled and poured into water. The excess iodine would be quenched with a solution of sodium thiosulfate. The product would then be extracted with an organic solvent, washed, dried, and purified, likely involving column chromatography to separate the desired 2-iodo isomer from other regioisomers.
Challenges and Considerations:
-
Regioselectivity: The primary challenge in this approach is controlling the regioselectivity of the iodination. The methyl and methyl ester groups are both ortho-, para-directing, but the steric hindrance from the methyl group might favor iodination at the 2-position to some extent. However, the formation of other isomers is highly likely, necessitating careful purification.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts and coupling patterns being indicative of the substitution pattern. The methyl ester protons will appear as a singlet at approximately 3.9 ppm, and the ring methyl protons will also be a singlet, likely in the range of 2.3-2.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the typical aromatic region (120-145 ppm), with the carbon attached to the iodine atom showing a characteristic upfield shift compared to a non-substituted carbon. The methyl ester and ring methyl carbons will appear in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aromatic ring and the methyl groups, and C-O stretching of the ester.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 276. A characteristic fragmentation pattern would involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).
Applications in Cross-Coupling Reactions
The synthetic utility of this compound lies predominantly in its use as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in these transformations, allowing for milder reaction conditions and broader substrate scope.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[21] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and materials science.
General Reaction Scheme:
Figure 3: Suzuki-Miyaura coupling of this compound.
Exemplary Protocol for Suzuki-Miyaura Coupling:
The following is a generalized protocol based on established methods for the Suzuki-Miyaura coupling of aryl iodides.[22][23][24][25]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a valuable route to stilbenes and cinnamates.[26][27][28][29][30]
General Reaction Scheme:
Figure 4: Heck reaction of this compound.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of aryl alkynes.[31][32][33][34][35]
General Reaction Scheme:
Figure 5: Sonogashira coupling of this compound.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties and the high reactivity of its carbon-iodine bond make it an excellent substrate for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular frameworks. The synthetic routes to this compound are accessible through established organic transformations. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
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NIST. (n.d.). Methyl-2-iodobenzoate. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Heck Reaction between Iodobenzene and Styrene. Retrieved from [Link]
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ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Retrieved from [Link]
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ResearchGate. (n.d.). The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 2-iodo-3-methylbenzoate: Synthesis, Properties, and Applications
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic value of a chemical building block is defined by its synthetic accessibility, functional group tolerance, and predictable reactivity. Methyl 2-iodo-3-methylbenzoate (CAS No. 103441-60-7) has emerged as a quintessential example of such a scaffold. Its sterically-defined aromatic core, adorned with an ortho-iodo group, presents a highly versatile handle for advanced molecular construction. This guide moves beyond a simple recitation of facts; it is designed to provide a deep, practical understanding of this reagent from the perspective of its synthesis, purification, and strategic application. The protocols and insights contained herein are curated to empower researchers to leverage the full potential of this valuable intermediate, ensuring both efficiency and reproducibility in their synthetic endeavors.
Core Molecular Attributes and Physicochemical Properties
This compound is an aromatic ester whose structure is foundational to its utility. The ortho-disposition of the iodo and methyl groups, combined with the methyl ester, creates a unique electronic and steric environment that dictates its reactivity profile.
A summary of its key quantitative data is presented below for rapid reference.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| CAS Number | 103441-60-7 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥95% | [3][4] |
Strategic Synthesis: A Self-Validating Protocol
The synthesis of this compound requires careful consideration of regioselectivity. Direct iodination of 3-methylbenzoic acid is often unselective, leading to a mixture of isomers that are challenging to separate. A more robust and reliable strategy involves a two-step sequence starting from 2-amino-3-methylbenzoic acid. This approach leverages the precision of the Sandmeyer reaction to install the iodide at the desired position, followed by a standard esterification.
This protocol is designed as a self-validating system. Each step includes checkpoints and characterization guidance to ensure the integrity of the intermediates and the final product.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Part 1: Esterification of 2-Amino-3-methylbenzoic Acid
Causality: The carboxylic acid is first protected as a methyl ester. This is a critical step because the free carboxylic acid can interfere with the subsequent diazotization reaction by altering the pH and potentially reacting with the reagents. A standard Fischer-Speier esterification is efficient and cost-effective for this purpose.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-3-methylbenzoic acid (1.0 equiv.) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 equiv.) dropwise at room temperature with stirring.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature and neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 2-amino-3-methylbenzoate, which can often be used in the next step without further purification. A protocol for this esterification reports a yield of 92%.[5]
Part 2: Sandmeyer Reaction to Synthesize this compound
Causality: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities, including halides.[6] The process involves the formation of a diazonium salt intermediate, which is then displaced by an iodide nucleophile. This method provides excellent regiocontrol, ensuring the iodine is introduced specifically at the C2 position. A similar process is used for the industrial production of the related methyl 2-iodobenzoate.[7]
Experimental Protocol:
-
Diazotization: Suspend Methyl 2-amino-3-methylbenzoate (1.0 equiv.) in a mixture of water and concentrated hydrochloric acid (e.g., 3 M HCl) at 0-5°C in an ice bath. To this stirred suspension, add a solution of sodium nitrite (1.05 equiv.) in water dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (1.5 equiv.) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete decomposition of the diazonium salt complex.
-
Workup: Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench any excess iodine (the dark color will disappear).
-
Extraction: Extract the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Part 3: Purification Protocol
Causality: The crude product may contain unreacted starting material or side products from the Sandmeyer reaction. Column chromatography is the most effective method for obtaining high-purity this compound.
Experimental Protocol:
-
Chromatography Setup: Prepare a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.
-
Elution: Apply the crude product to the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.[3]
Applications in Advanced Organic Synthesis
The C(sp²)-I bond in this compound is its most valuable feature, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[2] This reactivity allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of pharmaceuticals and functional materials.
Core Reactivity Profile
Caption: Key applications in palladium-catalyzed cross-coupling.
Application Example: Suzuki-Miyaura Coupling
Causality: The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds between aryl halides and arylboronic acids.[8] The high reactivity of the C-I bond in this compound allows this reaction to proceed under relatively mild conditions, offering a direct route to complex bi-aryl structures.
General Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water (e.g., 4:1 v/v).
-
Heating: Heat the reaction mixture with vigorous stirring to 80-100°C.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Application Example: Sonogashira Coupling
Causality: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to an alkyne.[9] This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for complex heterocyclic compounds. The reaction typically requires a dual catalytic system of palladium and a copper(I) co-catalyst.
General Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) in an anhydrous solvent like THF or DMF.
-
Reagent Addition: Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPEA), which also serves as a solvent in some cases. Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting aryl iodide is consumed (monitor by TLC).
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that proper laboratory safety practices are non-negotiable.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container to prevent degradation.[3]
Conclusion
This compound is more than just a catalog chemical; it is a strategic tool for molecular innovation. Its robust and regioselective synthesis, coupled with its high reactivity in cornerstone cross-coupling reactions, makes it an indispensable intermediate for chemists in both academic and industrial settings. This guide has provided the foundational knowledge and detailed, validated protocols necessary to confidently synthesize, purify, and apply this reagent. By understanding the causality behind each experimental step, researchers can not only replicate these methods but also intelligently adapt them to construct the novel molecules that will drive future discoveries.
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A Comprehensive Spectroscopic Guide to Methyl 2-iodo-3-methylbenzoate: Structure, Interpretation, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-iodo-3-methylbenzoate, a substituted aromatic ester, represents a key structural motif in organic synthesis and medicinal chemistry. Its utility as a building block in cross-coupling reactions and as a precursor for more complex molecular architectures necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation, purity assessment, and reaction monitoring. This in-depth technical guide offers a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating experimental data with predictive analysis and established spectroscopic principles, this guide serves as a valuable resource for researchers working with this and structurally related compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₉H₉IO₂[1]
-
Molecular Weight: 276.07 g/mol [1]
-
CAS Number: 103441-60-7[1]
The structure of this compound, presented below, features a benzene ring substituted with an iodine atom, a methyl group, and a methyl ester group. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, the observed spectroscopic signatures.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the methyl groups.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.7 - 7.8 | d | 1H | Ar-H (ortho to C=O) |
| ~7.2 - 7.3 | t | 1H | Ar-H (meta to C=O and I) |
| ~7.0 - 7.1 | d | 1H | Ar-H (ortho to I) |
| ~3.9 | s | 3H | -OCH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
Interpretation:
The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of the proton ortho to the electron-withdrawing carbonyl group is anticipated. The methyl ester protons will appear as a singlet, as will the aromatic methyl protons, due to the absence of adjacent protons.
Experimental ¹H NMR Spectrum:
A publicly available ¹H NMR spectrum of 2-Iodo-3-methyl-benzoic acid methyl ester confirms the predicted pattern.
Experimental Protocol for ¹H NMR Spectroscopy:
Caption: Workflow for acquiring a ¹H NMR spectrum.
This protocol is a general guideline and may require optimization based on the specific instrument and sample concentration.[2][3][4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C =O (ester) |
| ~142 | Ar-C -I |
| ~139 | Ar-C -CH₃ |
| ~135 | Ar-C -COOCH₃ |
| ~130 | Ar-C H |
| ~128 | Ar-C H |
| ~125 | Ar-C H |
| ~95 | Ar-C -I |
| ~52 | -OC H₃ |
| ~23 | Ar-C H₃ |
Interpretation:
The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic region will show six distinct signals for the six carbons of the benzene ring. The carbon attached to the iodine atom will be significantly shielded due to the heavy atom effect. The methyl carbons of the ester and the aromatic methyl group will appear in the upfield region of the spectrum. The prediction is based on the principles of substituent effects on ¹³C NMR chemical shifts.[6][7][8]
Experimental Protocol for ¹³C NMR Spectroscopy:
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a higher sample concentration and a greater number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[2][3][4][5]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1720 | Strong | C=O stretching (ester) |
| ~1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1250 | Strong | C-O stretching (ester) |
| ~800-700 | Strong | C-H out-of-plane bending (aromatic) |
| ~600-500 | Medium-Weak | C-I stretching |
Interpretation:
The most prominent peak in the IR spectrum is expected to be the strong absorption corresponding to the C=O stretch of the ester group. The spectrum will also feature characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O bond of the ester. The C-I stretching vibration is expected to appear in the far-infrared region.[9]
Experimental Protocol for FT-IR Spectroscopy (Liquid Sample):
Caption: Workflow for acquiring an FT-IR spectrum of a liquid sample.
This "neat" liquid film method is a straightforward way to obtain an IR spectrum of a pure liquid compound.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 276
-
Key Fragments:
-
m/z = 245 ([M - OCH₃]⁺)
-
m/z = 217 ([M - COOCH₃]⁺)
-
m/z = 149 ([M - I]⁺)
-
m/z = 119 ([C₈H₇O]⁺)
-
m/z = 91 ([C₇H₇]⁺)
-
Interpretation:
The mass spectrum is expected to show a molecular ion peak at m/z 276, corresponding to the molecular weight of this compound. Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃). The cleavage of the C-I bond is also a likely fragmentation pathway. The presence of a peak at m/z 149 would be a strong indicator of an iodinated compound.[13][14][15]
Experimental Protocol for GC-MS Analysis:
Caption: Workflow for GC-MS analysis.
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for analysis.[16][17][18][19][20]
Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons: ~7.0-7.8 ppm (3H); -OCH₃: ~3.9 ppm (s, 3H); Ar-CH₃: ~2.4 ppm (s, 3H) |
| ¹³C NMR | C=O: ~168 ppm; Aromatic C: ~95-142 ppm; -OCH₃: ~52 ppm; Ar-CH₃: ~23 ppm |
| FT-IR | C=O stretch: ~1720 cm⁻¹; C-O stretch: ~1250 cm⁻¹; C-I stretch: ~600-500 cm⁻¹ |
| Mass Spectrometry | M⁺ at m/z 276; Key fragments at m/z 245, 217, 149 |
Conclusion
This technical guide provides a detailed spectroscopic profile of this compound, integrating experimental data with predictive analysis. The provided ¹H NMR, predicted ¹³C NMR, FT-IR, and mass spectrometry data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. A thorough understanding of this data is crucial for the unambiguous identification, purity assessment, and successful application of this versatile building block in synthetic and medicinal chemistry. The principles of interpretation and the experimental workflows outlined herein are broadly applicable to the characterization of other substituted aromatic compounds.
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Key chemical descriptors of Methyl 2-iodo-3-methylbenzoate
An In-Depth Technical Guide to Methyl 2-iodo-3-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound, a key halogenated aromatic ester utilized in advanced organic synthesis. The guide details its core chemical identifiers, physicochemical properties, and spectroscopic signature. A validated synthesis protocol is presented with mechanistic insights, alongside an exploration of its reactivity and strategic applications, particularly as a versatile building block in the development of complex molecules for the pharmaceutical and materials science sectors. Safety protocols and handling guidelines are also rigorously outlined to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this important synthetic intermediate.
Core Chemical Identity & Physicochemical Properties
This compound is a substituted aromatic compound featuring an iodide and a methyl group on the benzene ring, with a methyl ester functional group. The ortho-positioning of the bulky iodine atom relative to the ester creates specific steric and electronic properties that are valuable in synthetic chemistry. Its primary role is as a precursor and building block in the synthesis of more complex molecular architectures.
The core physicochemical and descriptive data for this compound are summarized in the table below for quick reference.
| Descriptor | Value | Source(s) |
| CAS Number | 103441-60-7 | [1][2] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=C(C(=CC=C1)C(=O)OC)I | [1] |
| InChI Key | HQVMBKJRAJYZQK-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | Store at 4°C, protect from light |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and quality control of this compound. While raw spectra should be consulted, the expected spectral features are outlined below based on the molecule's structure. Spectroscopic data sets for this compound are available for reference from chemical suppliers and databases.[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group on the ring, and the methyl ester group. The aromatic protons will appear as multiplets in the downfield region (approx. 7.0-8.0 ppm), with coupling patterns influenced by their substitution. The ring methyl protons will appear as a singlet around 2.3-2.5 ppm, and the ester methyl protons will also be a sharp singlet, typically further downfield around 3.8-4.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine unique carbon signals. Key signals include the carbonyl carbon of the ester group (approx. 165-170 ppm), the aromatic carbons (approx. 120-145 ppm), the carbon bearing the iodine atom (which will be shifted upfield compared to the other aromatic carbons, approx. 90-100 ppm), the ester methyl carbon (approx. 52 ppm), and the ring methyl carbon (approx. 20-25 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the ester will be prominent around 1720-1740 cm⁻¹. C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be visible.
-
MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion peak (M⁺) at m/z = 276, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 245, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 217.
Synthesis & Mechanistic Insight
The synthesis of this compound is typically achieved via a multi-step process starting from a readily available precursor. A common and reliable laboratory-scale method involves the iodination of 3-methylbenzoic acid, followed by Fischer esterification.
Experimental Protocol: Two-Step Synthesis
Step 1: Iodination of 3-Methylbenzoic Acid to 2-Iodo-3-methylbenzoic acid
This step introduces the iodine atom onto the aromatic ring. The directing effects of the carboxyl and methyl groups favor iodination at the ortho position to the carboxylic acid.
-
Reagent Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: Add 3-methylbenzoic acid to the flask, followed by a suitable solvent such as acetic acid.
-
Iodinating Agent: Slowly add the iodinating reagents. A common system involves using iodine (I₂) in the presence of an oxidizing agent like iodic acid or nitric acid.[5]
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into an ice-water bath. A precipitate of 2-Iodo-3-methylbenzoic acid should form.[6]
-
Purification: Collect the solid product by vacuum filtration, wash with cold water and a sodium thiosulfate solution to remove excess iodine, and then dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed to achieve high purity.
Step 2: Fischer Esterification to this compound
This is a classic acid-catalyzed esterification reaction.
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-Iodo-3-methylbenzoic acid from Step 1 in an excess of methanol (which acts as both solvent and reactant).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using excess methanol drives it towards the product side.
-
Work-up: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure this compound.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Reactivity & Applications in Synthetic Chemistry
The primary utility of this compound lies in its function as a versatile intermediate in organic synthesis. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it highly susceptible to cleavage and participation in a variety of coupling reactions.
Key Applications:
-
Palladium-Catalyzed Cross-Coupling Reactions: Aryl iodides are premier substrates for foundational C-C and C-heteroatom bond-forming reactions such as Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry and materials science for building complex molecular scaffolds.
-
Grignard and Organolithium Reagent Formation: The iodo-group can be converted into a highly reactive organometallic species (Grignard or organolithium reagent) via metal-halogen exchange. This transforms the electrophilic aromatic carbon into a potent nucleophile, enabling the formation of new bonds with a wide range of electrophiles.
-
Precursor for Heterocycles: The strategic placement of the iodo and ester groups allows for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in biologically active compounds.[7]
Representative Reaction: Suzuki Coupling
The diagram below illustrates the role of this compound in a generic Suzuki cross-coupling reaction, a powerful method for creating a biaryl linkage.
Caption: Use in a Palladium-catalyzed Suzuki cross-coupling reaction.
Safety & Handling Protocols
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[3]
GHS Hazard Identification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of vapors.
-
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as the compound can be light-sensitive.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
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This compound | C9H9IO2 | CID 13924925 - PubChem. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]
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An In-depth Technical Guide to the Solubility Characteristics of Methyl 2-iodo-3-methylbenzoate
Introduction
Methyl 2-iodo-3-methylbenzoate is an aromatic ester of significant interest in synthetic organic chemistry, often serving as a key intermediate in the development of pharmaceutical compounds and other complex molecular architectures. Its utility in cross-coupling reactions and other transformations is well-documented. A thorough understanding of its solubility characteristics is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the physicochemical properties of this compound, an expert analysis of its predicted solubility in various solvents, and a detailed protocol for its empirical solubility determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₂ | PubChem[1] |
| Molecular Weight | 276.07 g/mol | PubChem[1] |
| Appearance | Liquid | Sigma-Aldrich[2] |
| CAS Number | 103441-60-7 | PubChem[1] |
| XLogP3 | 3.1 | PubChem[1] |
| Storage Temperature | 2-8°C, protect from light | BLD Pharm, Sigma-Aldrich[2][3] |
The XLogP3 value of 3.1 indicates a significant lipophilic character, suggesting a preference for non-polar environments over aqueous media.[1] The presence of the ester functional group introduces some polarity, but the large iodinated benzene ring and the methyl group contribute to its overall hydrophobicity.
Predicted Solubility Profile
In the absence of extensive empirical data, a qualitative prediction of solubility can be derived from the principle of "like dissolves like" and the compound's structural features.
Aqueous Solubility
Given its high XLogP3 value and predominantly non-polar structure, this compound is predicted to be insoluble or very sparingly soluble in water .[1] While the ester group can participate in hydrogen bonding with water, the large, hydrophobic iodinated aromatic ring is the dominant feature, limiting its miscibility with water.[4][5] A similar compound, Methyl 2-iodobenzoate, is also reported to be insoluble in water.[6][7]
Solubility in Organic Solvents
The solubility of this compound in organic solvents is expected to vary significantly with the polarity of the solvent.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The compound is expected to exhibit high solubility in these solvents. The non-polar aromatic ring and alkyl group will interact favorably with the non-polar solvent molecules through van der Waals forces.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Good to high solubility is predicted in these solvents. While these solvents are polar, they can effectively solvate the ester group and the aromatic ring of the molecule. Ethyl acetate, being an ester itself, is likely to be a very effective solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. The lower alcohols can interact with the ester group through hydrogen bonding and dipole-dipole interactions. However, the large non-polar part of the molecule may limit its solubility compared to more polar aprotic solvents. For comparison, Methyl 2-iodobenzoate is soluble in alcohol and ether.[6][7]
The predicted solubility is summarized in the table below:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Very Low / Insoluble | High lipophilicity (XLogP3 = 3.1) and large hydrophobic aromatic ring. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | High | Favorable van der Waals interactions with the non-polar structure. |
| Polar Aprotic | DCM, THF, Ethyl Acetate, Acetone | Good to High | Solvents can effectively solvate both the polar ester and non-polar aromatic parts. |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bonding with the ester group, but limited by the large hydrophobic moiety. |
Factors Influencing Solubility
Effect of Temperature
For most solid organic compounds, solubility in a liquid solvent increases with temperature. However, as this compound is a liquid at room temperature, the concept of miscibility is more appropriate. For liquid-liquid systems, temperature can have a more complex effect, but generally, an increase in temperature is likely to improve the miscibility of this compound in solvents where it has partial solubility.
Effect of pH
This compound, being an ester, is largely a neutral compound and does not possess readily ionizable functional groups. Therefore, its solubility is expected to be largely independent of pH in the range of 2-10. However, at extreme pH values (highly acidic or highly basic), the ester can undergo hydrolysis to 2-iodo-3-methylbenzoic acid and methanol. This chemical degradation would, in turn, affect the apparent solubility. The resulting carboxylic acid would be more soluble in basic solutions, while the parent ester's concentration would decrease.
Experimental Determination of Solubility
To obtain quantitative solubility data, a well-designed experimental protocol is essential. The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination using the shake-flask method.
Detailed Step-by-Step Protocol
Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a scintillation vial. An excess is visually confirmed by the presence of undissolved compound at the end of the experiment.
-
Accurately pipette a known volume of the pre-equilibrated solvent (at the desired temperature) into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[9][10] A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow any undissolved material to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV. A reverse-phase C18 column is often suitable for aromatic compounds.[11]
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
If necessary, dilute the filtered sample to fall within the linear range of the calibration curve.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
Conclusion
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Structural information of Methyl 2-iodo-3-methylbenzoate
An In-Depth Technical Guide to Methyl 2-iodo-3-methylbenzoate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a halogenated aromatic ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its specific substitution pattern—featuring a sterically accessible iodine atom ortho to the ester and meta to a methyl group—imparts unique reactivity, making it a crucial intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its structural information, physicochemical properties, synthetic utility, and spectroscopic characterization, intended for researchers and professionals in synthetic chemistry and drug development.
Core Compound Identification and Physicochemical Properties
Precise identification is paramount for ensuring experimental reproducibility and safety. This compound is unambiguously defined by a set of unique identifiers and possesses distinct physical properties that dictate its handling and storage.
Structural and Registry Information
The fundamental identity of this compound is established by its chemical formula, structure, and internationally recognized registry numbers.
Caption: 2D Chemical Structure of this compound.
The core data for this compound is summarized in the table below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 103441-60-7 | [1][2][3] |
| Molecular Formula | C₉H₉IO₂ | [1][2] |
| Molecular Weight | 276.07 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)OC)I | [1] |
| InChI | InChI=1S/C9H9IO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3 | [1][2] |
| InChIKey | HQVMBKJRAJYZQK-UHFFFAOYSA-N | [1][2] |
Physicochemical and Safety Data
The compound's physical state and stability are critical for experimental design.
| Property | Value | Source(s) |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95-97% | [2][3] |
| Storage Conditions | 2-8°C, protect from light, keep sealed in a dry, inert atmosphere | [2][4] |
| Signal Word | Warning | [2] |
| GHS Hazard Codes | H302, H315, H319, H335 | [2] |
| Hazard Class | Harmful/Irritant | [3] |
Synthesis, Reactivity, and Strategic Applications
This compound is not merely a static structure but a dynamic tool for molecular construction. Its value lies in the predictable and efficient reactivity of its carbon-iodine bond.
Rationale for Synthetic Utility
The utility of this compound is anchored in the properties of the aryl iodide moiety. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most reactive and preferred substrate for oxidative addition in many transition metal-catalyzed reactions. This high reactivity allows for milder reaction conditions and broader functional group tolerance compared to analogous aryl bromides or chlorides, a critical consideration in multi-step syntheses of complex pharmaceutical targets.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
A primary application for this building block is in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are foundational in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision. For instance, the synthesis of biaryl structures, common motifs in pharmaceuticals, is readily achieved via the Suzuki-Miyaura coupling.
The general workflow for a Suzuki coupling involving this compound is depicted below. The choice of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base are critical for an efficient reaction cycle. The base activates the boronic acid, while the ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This strategic use of aryl iodides is pivotal in constructing the complex carbon skeletons of modern therapeutics, such as the tyrosine kinase inhibitor Ponatinib, which utilizes a related iodinated intermediate in its synthesis.[5]
Spectroscopic Validation Protocol
Structural confirmation is a non-negotiable step in synthesis. A combination of spectroscopic techniques provides a complete and self-validating picture of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the first line of structural verification. For this compound, the spectrum should exhibit distinct signals corresponding to each unique proton environment.[6]
-
Aromatic Protons (3H): Found in the downfield region (approx. 7.0-8.0 ppm), their splitting patterns (doublets, triplets) will be dictated by their coupling to adjacent protons.
-
Methoxy Protons (3H): A sharp singlet around 3.9 ppm, characteristic of an ester methyl group.[7]
-
Ring Methyl Protons (3H): A singlet around 2.4 ppm.[7]
-
-
¹³C NMR: The carbon spectrum complements the ¹H NMR by confirming the carbon backbone. Key expected signals include:
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region (~165-170 ppm).
-
Aromatic Carbons: Multiple signals between ~120-145 ppm. The carbon atom directly bonded to the iodine (C-I) will show a characteristic upfield shift compared to unsubstituted carbons.
-
Methoxy Carbon (-OCH₃): A signal around 52 ppm.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region (~20 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1700 cm⁻¹ is the most prominent feature and is definitive for the ester carbonyl group.[8]
-
C-O Stretch (Ester): A strong band in the region of 1300-1100 cm⁻¹ .
-
sp² C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹ .
-
C-I Stretch: A weak to medium absorption in the far-infrared region, typically around 600-500 cm⁻¹ .[8]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 276, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (M-31, [M-OCH₃]⁺) leading to a peak at m/z = 245, and the loss of the methoxycarbonyl group (M-59, [M-COOCH₃]⁺). The presence of iodine will also result in a characteristic isotopic pattern.
Handling, Storage, and Safety
As a laboratory chemical, proper handling of this compound is essential.
-
General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[2][3]
-
Storage: To ensure stability and purity, it must be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[2][4]
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from the predictable high reactivity of its carbon-iodine bond. Its utility in robust C-C bond-forming reactions makes it an essential tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, reactivity, and spectroscopic signature, as outlined in this guide, is crucial for its effective and safe application in the laboratory.
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The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link].
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Methodological & Application
Application Notes & Protocols: Strategic Use of Methyl 2-iodo-3-methylbenzoate in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: Navigating Steric Hindrance in Modern Synthesis
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds, particularly the biaryl motifs prevalent in pharmaceuticals and functional materials.[1][2][3] Its widespread adoption in drug discovery is a testament to its broad functional group tolerance, mild reaction conditions, and the low toxicity of its organoboron reagents.[4][5]
This guide focuses on a specific and challenging substrate: Methyl 2-iodo-3-methylbenzoate . This compound serves as a valuable building block but presents a classic synthetic puzzle. The presence of substituents ortho (iodo) and meta (methyl) to the ester creates significant steric congestion around the reaction center. Overcoming this hindrance is key to unlocking its synthetic potential. These notes provide a deep dive into the mechanistic considerations, strategic selection of reagents, and robust protocols required to successfully employ this substrate in Suzuki-Miyaura coupling reactions, transforming a challenging starting material into a versatile synthetic intermediate.
Mechanistic Deep Dive: The Rationale Behind Experimental Choices
The efficacy of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle.[6][7] For a sterically hindered substrate like this compound, each step requires careful consideration.
The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality Behind Key Challenges & Solutions:
-
Oxidative Addition (The Steric Gatekeeper): This is often the rate-determining step and is highly sensitive to steric bulk adjacent to the carbon-halogen bond. The ortho-iodo and meta-methyl groups on our substrate impede the approach of the palladium(0) catalyst.
-
Expert Insight: To overcome this barrier, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) are required.[9][10] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more readily access the hindered C-I bond.[11] The C-I bond itself is the most reactive among aryl halides, which provides a kinetic advantage.[12]
-
-
Transmetalation (Activating the Boron): This step involves the transfer of the organic group from the boron atom to the palladium(II) center. It does not proceed without a base.[13]
-
Expert Insight: The base activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[14] For sterically demanding couplings, a stronger, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than sodium carbonate (Na₂CO₃).[3][15] The presence of water in the solvent system can be beneficial, as it helps to solubilize the inorganic base and facilitate the formation of the reactive boronate species.[8][16]
-
-
Reductive Elimination (Forging the Bond): This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. It is typically fast, especially when the two organic groups are cis to each other on the palladium center. Bulky ligands can accelerate this step by promoting a more crowded coordination sphere.
Strategic Protocol Development
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Researchers should note that optimization for each specific boronic acid partner may be necessary.
Caption: General experimental workflow for the Suzuki coupling.
Protocol: Synthesis of Methyl 3-methyl-2-phenylbenzoate
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.3 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aryl iodide is a key indicator of reaction completion.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.
Data Summary & Troubleshooting
Successful Suzuki couplings of sterically hindered substrates depend on the careful interplay of catalyst, ligand, base, and solvent. The table below summarizes effective conditions reported for challenging couplings.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Notes | Reference(s) |
| Pd(OAc)₂ (0.5-2) | SPhos or XPhos (1-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | Excellent for hindered aryl chlorides/bromides. | [3][17] |
| Pd₂(dba)₃ (1-2) | P(tBu)₃ (2-4) | Cs₂CO₃ or KF (2-3) | THF or Dioxane | RT - 80 | Effective for room temperature couplings of some substrates. | [3][13] |
| Pd(PPh₃)₄ (2-5) | None | K₂CO₃ (2) | DMF/H₂O | 100 | Classic conditions, may be less effective for highly hindered substrates. | [18] |
| Pd-NHC Complex (0.05-1) | NHC | t-BuOK (2) | Dioxane | 80-110 | N-Heterocyclic Carbene ligands show high activity for hindered substrates. | [10] |
Troubleshooting Common Issues
-
Problem: Low or No Conversion.
-
Cause & Solution: The primary culprit is often inefficient oxidative addition due to steric hindrance or an inactive catalyst.[15]
-
Increase Ligand Bulk: Switch to a bulkier Buchwald ligand (e.g., from SPhos to XPhos).
-
Check Catalyst Activity: Ensure the palladium source is not degraded. Using a pre-catalyst can sometimes provide more consistent generation of the active Pd(0) species.[3]
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[15]
-
-
-
Problem: Significant Side Products (Homocoupling, Protodeboronation).
-
Cause & Solution: Homocoupling of the boronic acid is often caused by the presence of oxygen, while protodeboronation (replacement of the boronic acid group with hydrogen) can occur under harsh conditions.[15]
-
-
Problem: Hydrolysis of the Methyl Ester.
-
Cause & Solution: Strong bases and prolonged heating in the presence of water can lead to saponification of the ester.
-
Use a Milder Base: If conditions permit, a weaker base like K₂CO₃ or a fluoride source (KF, CsF) may minimize hydrolysis.[13]
-
Reduce Reaction Time: Optimize the reaction to proceed as quickly as possible.
-
Protecting Group Strategy: For particularly sensitive systems, the acid could be protected with a more robust group prior to coupling, though this adds steps to the overall synthesis.
-
-
References
- Baltus, C. (2011).
- Baltus, C. (2010).
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). American Chemical Society. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.).
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... (n.d.). ResearchGate. [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4. (2017). ACS Publications. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers. [Link]
-
Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (n.d.). Bohrium. [Link]
-
Methyl 2-iodobenzoate. (n.d.). Nine Chongqing Chemdad Co., Ltd. [Link]
-
Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). [Link]
-
Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. (2010). SciELO. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
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- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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Application Notes & Protocols: Leveraging Methyl 2-iodo-3-methylbenzoate in Palladium-Catalyzed Heck Reactions
Abstract
This technical guide provides an in-depth exploration of the application of methyl 2-iodo-3-methylbenzoate (CAS: 103441-60-7) in the Mizoroki-Heck reaction, a cornerstone of modern synthetic chemistry for carbon-carbon bond formation.[1][2][3] As a sterically hindered ortho-substituted aryl iodide, this substrate presents unique challenges and opportunities in cross-coupling chemistry. These notes detail the mechanistic considerations, optimization strategies, and step-by-step protocols necessary for researchers, chemists, and drug development professionals to successfully employ this versatile building block in the synthesis of complex substituted alkenes.
Introduction: The Utility and Challenges of a Hindered Substrate
This compound is an aromatic compound featuring an iodine atom and a methyl group ortho to a methyl ester.[4][5] This substitution pattern makes it a valuable precursor for creating sterically congested molecular architectures. The carbon-iodine bond is the most reactive of the aryl halides for the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions, following the general reactivity trend: I > OTf > Br >> Cl.[6]
However, the presence of the ortho-methyl group introduces significant steric hindrance around the reaction center. This bulkiness can impede the approach of the palladium catalyst, slow down the rate of oxidative addition, and influence the subsequent migratory insertion and elimination steps of the Heck reaction. Overcoming these steric challenges is paramount to achieving high yields and selectivity. This guide elucidates the strategies and catalyst systems proven effective for such demanding transformations.
The Mizoroki-Heck Reaction: Mechanistic Framework
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, driven by a palladium catalyst and a base.[1][7] The process operates via a Pd(0)/Pd(II) catalytic cycle, which is fundamental to many cross-coupling reactions.[1]
The widely accepted mechanism involves four key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a square planar organopalladium(II) complex. This is often the rate-determining step.[6]
-
Coordination & Migratory Insertion: The alkene substrate coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition fashion.[1][6] For electron-deficient alkenes like acrylates, this addition occurs almost exclusively at the β-carbon.[6]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step is stereospecific and regenerates the double bond, typically yielding the more thermodynamically stable trans-(E)-alkene.[6]
-
Reductive Elimination & Catalyst Regeneration: The resulting hydrido-palladium(II) species is deprotonated by the base, which facilitates the reductive elimination of HX and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]
Optimizing the Heck Reaction for a Sterically Hindered Substrate
Success with this compound hinges on carefully selecting reaction parameters to overcome the steric barrier.
-
Catalyst & Ligand Selection: While standard catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common precursors, the choice of ligand is critical.[1] For sterically demanding substrates, bulky and electron-rich monodentate phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[9] These ligands stabilize the Pd(0) species, prevent the formation of inactive palladium black, and promote the crucial oxidative addition and reductive elimination steps.[6][9]
-
Base: Both organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA), and inorganic bases such as K₂CO₃, Cs₂CO₃, or acetates (NaOAc, KOAc) are effective.[7] The base neutralizes the hydriodic acid (HI) generated during the cycle. For challenging couplings, stronger, non-coordinating inorganic bases like Cs₂CO₃ can be advantageous.
-
Solvent: High-boiling point, polar aprotic solvents are generally preferred to ensure substrate solubility and to facilitate the reaction at elevated temperatures.[10] Common choices include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).
-
Temperature: Due to steric hindrance, reactions involving this compound typically require elevated temperatures, often in the range of 80-140 °C, to achieve a reasonable reaction rate.[3][10]
Table 1: Representative Conditions for Heck Coupling of Aryl Halides
| Aryl Halide | Alkene | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Methyl Acrylate | Pd(OAc)₂ (1) / PPh₃ (2) | Et₃N | DMF | 100 | >95 | [10],[11] |
| 2-Bromoacetophenone | Styrene | Pd₂(dba)₃ (0.5) / P(t-Bu)₃ (1) | K₂CO₃ | Toluene | 110 | 85 | [9] |
| 4-Bromoacetophenone | n-Butyl Acrylate | Herrmann's Catalyst (0.001) | NaOAc | NMP | 140 | >99 | [12] |
| Iodobenzene | Styrene | PdCl₂ (1.5) / TDTAT (3) | K₂CO₃ | Water | 100 | 96 | [13] |
| 2-Iodo-p-carborane | Styrene | Herrmann's Catalyst (3) | Ag₃PO₄ | DMF | 80 | 91 | [14] |
Note: This table provides a summary of conditions for related substrates to guide initial optimization efforts for this compound.
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific alkene coupling partners. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Coupling with Methyl Acrylate
This protocol describes the coupling of this compound with an activated alkene, methyl acrylate.
Materials & Equipment:
-
This compound (1.0 mmol, 276 mg)
-
Methyl acrylate (1.5 mmol, 129 mg, 135 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 8.1 mg) or equivalent bulky ligand
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Round-bottom flask with reflux condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and column chromatography
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), P(t-Bu)₃ (8.1 mg), and K₂CO₃ (276 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (276 mg) followed by anhydrous DMF (5 mL).
-
Alkene Addition: Add methyl acrylate (135 µL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired product, methyl 3-methyl-2-(2-(methoxycarbonyl)vinyl)benzoate.
Protocol 2: Coupling with Styrene
This protocol outlines the coupling with a non-activated alkene, styrene. Conditions may require slight adjustments for optimal results.
Materials & Equipment:
-
This compound (1.0 mmol, 276 mg)
-
Styrene (1.2 mmol, 125 mg, 137 µL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 mmol, 24.6 mg)
-
Cesium carbonate (Cs₂CO₃), anhydrous (1.5 mmol, 489 mg)
-
Anhydrous Toluene (5 mL)
-
Same equipment as listed in Protocol 1
Procedure:
-
Setup: In a dry round-bottom flask, combine Pd(OAc)₂ (6.7 mg), SPhos (24.6 mg), and Cs₂CO₃ (489 mg).
-
Inert Atmosphere: Seal and purge the flask with nitrogen or argon.
-
Reagent Addition: Under inert atmosphere, add this compound (276 mg) and anhydrous toluene (5 mL).
-
Alkene Addition: Add styrene (137 µL) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C in a preheated oil bath and stir.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 16-30 hours).
-
Work-up & Purification: Follow the work-up and purification steps (7-10) as detailed in Protocol 1. The expected product is methyl 3-methyl-2-styrylbenzoate, which is typically obtained as the (E)-isomer.
Conclusion
This compound is a highly effective substrate for the Mizoroki-Heck reaction, provided that reaction conditions are carefully optimized to overcome the inherent steric hindrance. The judicious selection of a palladium precursor paired with a bulky, electron-rich phosphine or NHC ligand is critical for success. Coupled with an appropriate base, solvent, and sufficient thermal energy, this building block can be reliably used to synthesize a diverse range of complex, sterically congested stilbenes and cinnamates, which are valuable intermediates in pharmaceutical and materials science research.
References
- Bedford, R. B., Cazin, C. S. J., & Holder, D. (2004). The development of palladium catalysts for C-C and C-heteroatom bond forming reactions of aryl chloride substrates. Coordination Chemistry Reviews.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 17). Heck Reaction. Retrieved from [Link]
-
Panda, N., & Jena, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 21533–21555. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Cravotto, G., & Orio, L. (2015). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 20(12), 21185–21207. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Heck reaction conditions. Retrieved from [Link]
-
Sharma, S., & Van der Eycken, E. V. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. European Journal of Organic Chemistry, 2016(16), 2707–2720. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Retrieved from [Link]
-
Diva-portal.org. (2015, March 13). Palladium(II)-Catalyzed Heck Reactions. Retrieved from [Link]
-
de Vries, J. G. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]
-
Köhler, K., Heidenreich, R. G., Krauter, J. G., & Pietsch, J. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction between iodobenzene and methyl acrylate. Retrieved from [Link]
-
Stolle, A., & Szuppa, T. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Mechanochemistry, 1(1), 1-10. Retrieved from [Link]
-
Isbrandt, E. S., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reactions of acrylamide and methyl acrylate with iodobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands. Retrieved from [Link]
-
Olsson, R., & Sjöberg, S. (2003). Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. The Journal of Organic Chemistry, 68(9), 3569–3573. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Mizoroki-heck reactions of iodobenzene and bromobenzene with methyl acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck Reaction between Iodobenzene and Styrene. Retrieved from [Link]
-
Chemdad. (n.d.). Methyl 2-iodobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mizoroki-Heck cross-coupling of iodobenzene with α-methylstyrene using pre-catalysts C1-C4. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, February 21). Ligand-free Pd-catalyzed highly selective arylation of activated and unactivated alkenes via oxidative and reductive heck coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between (diacetoxy)iodobenzene and methyl acrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. Retrieved from [Link]
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The Versatile Virtuoso: Methyl 2-iodo-3-methylbenzoate as a Premier Building Block in Modern Organic Synthesis
Introduction: Unveiling a Strategic Synthetic Intermediate
In the intricate tapestry of organic synthesis, the selection of starting materials is paramount to the success of complex molecular construction. Methyl 2-iodo-3-methylbenzoate, a seemingly unassuming aromatic ester, has emerged as a powerful and versatile building block for the synthesis of a diverse array of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its strategic substitution pattern—an ortho-iodo group primed for cross-coupling, a meta-methyl group exerting subtle steric and electronic influence, and a methyl ester providing a handle for further functionalization—renders it an invaluable tool for the discerning synthetic chemist.
This technical guide delves into the multifaceted applications of this compound, providing detailed application notes and robust protocols for its utilization in several cornerstone palladium-catalyzed cross-coupling reactions. We will explore the causality behind experimental choices, offering insights gleaned from both established chemical principles and field-proven experience to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties at a Glance
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application.
| Property | Value | Reference |
| CAS Number | 103441-60-7 | [1][2] |
| Molecular Formula | C₉H₉IO₂ | [1] |
| Molecular Weight | 276.07 g/mol | [1] |
| Appearance | Not specified, likely a solid or liquid | |
| IUPAC Name | This compound | [1] |
The Strategic Advantage: Steric and Electronic Considerations
The unique arrangement of substituents on the benzene ring of this compound is not a matter of chance, but rather a strategic design that influences its reactivity in cross-coupling reactions. The ortho-iodo group is the primary site of reactivity, readily undergoing oxidative addition to a low-valent palladium catalyst. The adjacent meta-methyl group, while not directly participating in the reaction, exerts a significant steric and electronic influence.[3] This steric hindrance can impact the choice of phosphine ligand and catalyst system, often favoring bulkier ligands that promote efficient reductive elimination.[4] Electronically, the methyl group is weakly electron-donating, which can subtly modulate the reactivity of the aryl iodide.
Application I: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is a preeminent method for the construction of C(sp²)–C(sp²) bonds, forming the backbone of numerous pharmaceutical agents and advanced materials.[4] this compound serves as an excellent electrophilic partner in this reaction, enabling the synthesis of a wide range of substituted biaryl compounds.
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The ortho-iodo and meta-methyl substitution pattern of our building block necessitates careful consideration of these parameters.
-
Catalyst and Ligand Selection: The steric bulk at the ortho position can hinder the approach of the palladium catalyst. Therefore, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial. These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step and can accelerate the overall catalytic cycle.
-
Base Selection: A base is required to activate the boronic acid partner, forming a more nucleophilic boronate species.[5] For substrates bearing an ester functionality, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred over stronger bases like hydroxides, which could induce ester hydrolysis.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic-soluble aryl halide and catalyst and the water-soluble inorganic base and boronic acid salt. This ensures efficient mass transport and reaction rates.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with 3-methylphenylboronic acid.
| Parameter | Value | Notes |
| Reactants | This compound (1.0 equiv), 3-Methylphenylboronic acid (1.2 equiv) | |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Other catalysts like Pd(OAc)₂ with a suitable ligand can also be used. |
| Base | K₂CO₃ (2.0 equiv) | Anhydrous base is recommended. |
| Solvent | Toluene/Ethanol/Water (3:1:1) | Degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 90 °C | |
| Time | 12-18 hours | Monitor by TLC or LC-MS for completion. |
| Expected Yield | 85-95% | Yields are dependent on the specific boronic acid used. |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 3-methylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 5 mL of 3:1:1 toluene/ethanol/water) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 3'-methyl-[1,1'-biphenyl]-2-carboxylate.[6]
Application II: Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, providing access to valuable arylalkyne motifs found in pharmaceuticals, natural products, and organic materials.[7][8] this compound is an ideal substrate for this transformation.
Causality in Experimental Design
The success of a Sonogashira coupling hinges on the interplay of the palladium catalyst, a copper(I) co-catalyst, a base, and the solvent.
-
Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically copper(I) iodide (CuI), is the classic catalyst system. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the terminal alkyne.[9]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base serves to deprotonate the terminal alkyne and also acts as the solvent in many cases. Anhydrous and anaerobic conditions are generally preferred to prevent side reactions and catalyst deactivation.
Visualizing the Sonogashira Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Detailed Protocol: Synthesis of Methyl 3-methyl-2-(phenylethynyl)benzoate
This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
| Parameter | Value | Notes |
| Reactants | This compound (1.0 equiv), Phenylacetylene (1.2 equiv) | |
| Catalysts | PdCl₂(PPh₃)₂ (2 mol%), CuI (3 mol%) | |
| Base/Solvent | Triethylamine (Et₃N) | Anhydrous and degassed. |
| Temperature | Room Temperature to 50 °C | The reaction is often exothermic. |
| Time | 2-6 hours | Monitor by TLC or LC-MS. |
| Expected Yield | 80-95% |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.03 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature or gently heat to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst and ammonium salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 3-methyl-2-(phenylethynyl)benzoate.[10]
Application III: Heck Reaction for the Synthesis of Substituted Alkenes
The Heck reaction is a powerful tool for the formation of C(sp²)–C(sp²) bonds by coupling aryl halides with alkenes.[11] This reaction allows for the introduction of a vinyl group onto the aromatic ring of this compound, leading to valuable styrenic derivatives.
Causality in Experimental Design
The efficiency and regioselectivity of the Heck reaction are influenced by the choice of catalyst, base, solvent, and the nature of the alkene.
-
Catalyst and Ligand: A palladium(II) precursor, such as Pd(OAc)₂, is often used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligand can influence the stability and activity of the catalyst. For many applications, a ligandless system or a simple phosphine like triphenylphosphine (PPh₃) is sufficient, especially with reactive aryl iodides.
-
Base: A hindered organic base, such as triethylamine (Et₃N), is typically used to neutralize the HI generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or NMP are commonly employed to facilitate the reaction.
Visualizing the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
Detailed Protocol: Synthesis of Methyl 3-methyl-2-styrylbenzoate
This protocol describes a general procedure for the Heck reaction of this compound with styrene.
| Parameter | Value | Notes |
| Reactants | This compound (1.0 equiv), Styrene (1.5 equiv) | |
| Catalyst | Pd(OAc)₂ (2 mol%) | |
| Ligand | PPh₃ (4 mol%) | Can sometimes be omitted for aryl iodides. |
| Base | Triethylamine (Et₃N) (2.0 equiv) | |
| Solvent | DMF or NMP | Anhydrous and degassed. |
| Temperature | 100-120 °C | |
| Time | 12-24 hours | Monitor by TLC or GC-MS. |
| Expected Yield | 70-90% |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous and degassed DMF (5 mL) via syringe, followed by triethylamine (2.0 mmol) and styrene (1.5 mmol).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 3-methyl-2-styrylbenzoate.
Application IV: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals and agrochemicals.[12] this compound can be efficiently coupled with a wide range of primary and secondary amines using this methodology.
Causality in Experimental Design
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the palladium catalyst, a sterically demanding phosphine ligand, and a suitable base.
-
Catalyst and Ligand: A palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ is commonly used in conjunction with a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are often employed to facilitate the challenging reductive elimination step that forms the C-N bond.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used bases.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are the solvents of choice for this reaction.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of Methyl 2-(4-methoxyphenylamino)-3-methylbenzoate
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with p-anisidine.
| Parameter | Value | Notes |
| Reactants | This compound (1.0 equiv), p-Anisidine (1.2 equiv) | |
| Catalyst | Pd₂(dba)₃ (2 mol%) | |
| Ligand | XPhos (4 mol%) | |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 equiv) | A strong, non-nucleophilic base is crucial. |
| Solvent | Toluene | Anhydrous and degassed. |
| Temperature | 100 °C | |
| Time | 8-16 hours | Monitor by TLC or LC-MS. |
| Expected Yield | 80-95% |
Step-by-Step Procedure:
-
In a glovebox, to a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and p-anisidine (1.2 mmol).
-
Add anhydrous and degassed toluene (5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(4-methoxyphenylamino)-3-methylbenzoate.
Conclusion: A Versatile Asset for Synthetic Innovation
This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its strategic substitution pattern allows for facile and efficient participation in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this reagent in the synthesis of complex molecular architectures. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in driving synthetic innovation.
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. (URL: [Link])
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Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. The Journal of Organic Chemistry. (URL: [Link])
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Indian Chemical Society. (URL not available)
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Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. (URL: [Link])
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Heck Reaction between Iodobenzene and Styrene a | Download Table. ResearchGate. (URL: [Link])
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This compound | C9H9IO2 | CID 13924925. PubChem. (URL: [Link])
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methyl 2-(phenylethynyl)benzoate. Chemical Synthesis Database. (URL: [Link])
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Method-for-producing-substituted-biphenyls.pdf. ResearchGate. (URL: [Link])
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Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products. ResearchGate. (URL: [Link])
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Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry. (URL: [Link])
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A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts | Request PDF. ResearchGate. (URL: [Link])
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Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems. ACS Omega. (URL: [Link])
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Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. Organic Chemistry Portal. (URL: [Link])
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Buchwald-Hartwig amination reaction of iodobenzene with aniline... ResearchGate. (URL: [Link])
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Practical synthesis of methyl (E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, a key intermediate of Montelukast. ResearchGate. (URL: [Link])
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. (URL: [Link])
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Heck reaction of styrene and methyl acrylate with halobenzenes catalysed by PdNPs@EDACs. ResearchGate. (URL: [Link])
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Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands | Request PDF. ResearchGate. (URL: [Link])
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-iodo-3-methylbenzoate
Introduction: Unlocking Molecular Complexity
Methyl 2-iodo-3-methylbenzoate is a versatile and highly valuable aromatic building block in modern organic synthesis. Its structure, featuring a reactive carbon-iodine bond ortho to a methyl group and a methyl ester, provides a strategic platform for constructing complex molecular architectures. The C-I bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational tools for forging new carbon-carbon bonds with exceptional precision and functional group tolerance.[1] These reactions, pioneered by Nobel laureates Heck, Negishi, and Suzuki, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven protocols for three seminal cross-coupling reactions using this compound: the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. Beyond mere step-by-step instructions, this document elucidates the causality behind experimental choices, empowering the user to troubleshoot and adapt these methodologies for their specific synthetic challenges.
Core Principles: The Palladium Catalytic Cycle
A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is crucial for successful experimentation. These reactions proceed via a catalytic cycle that hinges on the ability of palladium to shuttle between its Pd(0) and Pd(II) oxidation states.[3]
The cycle universally involves three key stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and forms a Pd(II) intermediate.[3][4] The exceptional reactivity of aryl iodides compared to bromides or chlorides is due to the lower C-I bond strength, which facilitates this initial step.[3][5]
-
Ligand Exchange/Bond Formation : The subsequent step is specific to the reaction type.
-
In Suzuki and Sonogashira couplings, a Transmetalation event occurs, where an organic group is transferred from a secondary metallic reagent (organoboron or organocopper, respectively) to the palladium center.[1][6]
-
In the Heck coupling, the alkene coordinates to the palladium center, followed by a Migratory Insertion (carbopalladation), where the aryl group is added across the double bond.[4][7]
-
-
Reductive Elimination : The final step involves the expulsion of the newly formed product, collapsing the Pd(II) intermediate back to the catalytically active Pd(0) species, which re-enters the cycle.[3][6]
The choice of palladium precatalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base, and solvent are critical variables that modulate the efficiency of each step in this cycle.[8] Ligands, particularly bulky and electron-rich phosphines, are not merely spectators; they stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent the formation of inactive palladium black.[6][9][10][11]
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, such as a boronic acid.[5][12]
Objective: To synthesize methyl 3-methyl-2-(aryl)benzoates.
Expert Insights & Causality
-
Catalyst System : The combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective. The Pd(II) is reduced in situ to the active Pd(0) catalyst.[5] The ligand accelerates both oxidative addition and the final reductive elimination step.[11]
-
Base Selection : A moderately strong inorganic base like potassium phosphate (K₃PO₄) is crucial. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[12][13]
-
Solvent System : A biphasic system of an organic solvent (e.g., dioxane, toluene) and water is often optimal. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the substrates and catalyst complex.[10][14]
Quantitative Data: Reagents & Conditions
| Component | Role | Stoichiometry (equiv.) | Typical Reagents | Mol% |
| This compound | Electrophile | 1.0 | - | - |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 | Phenylboronic acid, etc. | - |
| Palladium Precatalyst | Catalyst | - | Pd(OAc)₂ or Pd(PPh₃)₄ | 2-5% |
| Ligand | Catalyst Stabilizer | - | SPhos or PPh₃ | 4-10% |
| Base | Activator | 2.0 - 3.0 | K₃PO₄ or K₂CO₃ | - |
| Solvent | Reaction Medium | - | Dioxane/H₂O (4:1) | - |
Detailed Experimental Protocol
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[14]
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.[14]
-
Reaction : Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[13][14]
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.[15]
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography.[15]
Visualization: Suzuki-Miyaura Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Heck-Mizoroki Coupling for Alkene Arylation
The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[2][4]
Objective: To synthesize methyl 2-(alkenyl)-3-methylbenzoates.
Expert Insights & Causality
-
Catalyst System : Palladium(II) acetate is a common and cost-effective precatalyst.[7] It is reduced in situ to the active Pd(0) species.
-
Base Selection : An organic amine base, such as triethylamine (Et₃N), is required. Its primary role is to scavenge the hydrogen iodide (HI) that is generated during the catalytic cycle, which regenerates the Pd(0) catalyst and prevents reaction inhibition.[16]
-
Regioselectivity : For terminal alkenes, the incoming aryl group from the palladium complex typically adds to the less sterically hindered carbon of the double bond to minimize steric clash.[4]
Quantitative Data: Reagents & Conditions
| Component | Role | Stoichiometry (equiv.) | Typical Reagents | Mol% |
| This compound | Electrophile | 1.0 | - | - |
| Alkene | Coupling Partner | 1.5 - 2.0 | Methyl acrylate, Styrene | - |
| Palladium Precatalyst | Catalyst | - | Pd(OAc)₂ | 2-4% |
| Ligand (optional but recommended) | Catalyst Stabilizer | - | PPh₃ or P(o-tol)₃ | 4-8% |
| Base | HX Scavenger | 2.0 - 2.5 | Et₃N or DIPEA | - |
| Solvent | Reaction Medium | - | DMF, Acetonitrile | - |
Detailed Experimental Protocol
-
Reaction Setup : In a Schlenk tube, combine this compound (1.0 equiv.), palladium(II) acetate (4 mol%), and triphenylphosphine (8 mol%).[17]
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Liquid Addition : Add anhydrous, degassed solvent (e.g., DMF), followed by triethylamine (2.0 equiv.) and the alkene (e.g., methyl acrylate, 1.5 equiv.) via syringe.
-
Reaction : Heat the sealed reaction mixture in an oil bath at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[18]
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and amine salts.
-
Purification : Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[18]
Visualization: Heck-Mizoroki Workflow
Caption: Experimental workflow for the Heck-Mizoroki coupling.
Protocol 3: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19] The classic protocol employs a dual catalytic system of palladium and copper(I).[20][21]
Objective: To synthesize methyl 2-(alkynyl)-3-methylbenzoates.
Expert Insights & Causality
-
Dual Catalysis : The reaction proceeds through two interconnected catalytic cycles.[22][23] The palladium cycle activates the aryl iodide.[24] Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[23][24] This copper acetylide is the key species that undergoes transmetalation with the Pd(II) complex.[24]
-
Base Selection : An amine base like triethylamine or piperidine serves a dual purpose: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the HI formed during the reaction.[24]
-
Reaction Conditions : Due to the high reactivity of aryl iodides, these reactions can often be performed under mild conditions, sometimes even at room temperature.[23][25]
Quantitative Data: Reagents & Conditions
| Component | Role | Stoichiometry (equiv.) | Typical Reagents | Mol% |
| This compound | Electrophile | 1.0 | - | - |
| Terminal Alkyne | Nucleophile | 1.2 - 1.5 | Phenylacetylene, 1-Hexyne | - |
| Palladium Precatalyst | Catalyst | - | PdCl₂(PPh₃)₂ | 2-3% |
| Copper Co-catalyst | Co-catalyst | - | CuI | 4-5% |
| Base | Activator/Scavenger | 2.0 - 3.0 | Et₃N, Piperidine | - |
| Solvent | Reaction Medium | - | THF, DMF (anhydrous) | - |
Detailed Experimental Protocol
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), and copper(I) iodide (5 mol%).[24]
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition : Add anhydrous, degassed THF and triethylamine (2.5 equiv.) via syringe and stir the solution.[23]
-
Alkyne Addition : Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.[23][24]
-
Reaction : Stir the reaction at room temperature or warm gently to 50-60 °C if necessary. The high reactivity of the iodide often allows for mild conditions.[23][25]
-
Monitoring : Monitor the reaction's progress by TLC or GC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.[24]
-
Purification : Wash the filtrate with aqueous ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify the crude product by flash column chromatography.[23]
Visualization: Sonogashira Coupling Workflow
Caption: Experimental workflow for the Sonogashira coupling.
References
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Heck Reaction Mechanism. BYJU'S. Available at: [Link]
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Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]
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Mechanisms of the Mizoroki–Heck Reaction. SciSpace by Typeset. Available at: [Link]
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Heck Reaction: easy Mechanism, applications. Chemistry Notes. Available at: [Link]
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Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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The Sonogashira coupling reaction mechanism.. ResearchGate. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions - A General Introduction | Request PDF. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
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Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO. Available at: [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Screening catalytic conditions in Heck coupling between... | Download Table. ResearchGate. Available at: [Link]
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Heck coupling reactions a of iodobenzene with methyl acrylate catalysed with complexes I, II, and IV. ResearchGate. Available at: [Link]
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The Synthetic Cornerstone: Methyl 2-iodo-3-methylbenzoate in Modern Pharmaceutical Intermediate Synthesis
Introduction: Unveiling a Versatile Aromatic Building Block
In the intricate landscape of pharmaceutical development, the efficiency and precision of synthetic routes are paramount. The journey from a conceptual molecule to a viable drug candidate is paved with carefully chosen intermediates. Methyl 2-iodo-3-methylbenzoate (CAS No. 103441-60-7) has emerged as a pivotal building block in this process.[1][2][3] Its strategic arrangement of functional groups—an ortho-iodide, a methyl ester, and a vicinal methyl group—offers a powerful handle for medicinal chemists to construct complex molecular architectures with a high degree of control.
This guide provides an in-depth exploration of the role of this compound in pharmaceutical synthesis. We will move beyond simple procedural lists to dissect the causality behind its application in key transformations, offering detailed protocols and foundational principles for researchers, scientists, and drug development professionals. The inherent reactivity of the carbon-iodine bond makes this compound an ideal substrate for a host of palladium-catalyzed cross-coupling reactions, which have become indispensable tools for forging the carbon-carbon and carbon-nitrogen bonds that form the backbone of countless modern therapeutics.[4][5]
Core Applications in Pharmaceutical Synthesis: The Power of Palladium Catalysis
The primary utility of this compound lies in its function as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, readily participating in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[6][7] This high reactivity allows for milder reaction conditions compared to analogous aryl bromides or chlorides, preserving sensitive functional groups on more complex coupling partners.
Application 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The construction of biaryl and aryl-heteroaryl motifs is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of approved drugs, including kinase inhibitors and GPCR modulators. The Suzuki-Miyaura coupling is the preeminent method for achieving this transformation.
Causality & Mechanistic Insight: The reaction couples an organohalide with an organoboron species (typically a boronic acid or ester).[7] The choice of this compound is strategic; its reactive C–I bond ensures efficient entry into the Pd(0)/Pd(II) catalytic cycle. The reaction's tolerance for a wide range of functional groups and its use of generally stable and non-toxic boronic acids make it a preferred method in industrial settings.[8][9] The methyl and ester groups on the ring can influence the electronic properties and steric environment, which can be leveraged to control selectivity in subsequent synthetic steps.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling this compound with various aryl- or heteroarylboronic acids. Optimization of the base, ligand, and solvent may be required for specific substrates.[8]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 276.07 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2 - 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.03 - 0.05 | 0.03 - 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 | 2.0 - 3.0 |
| 1,4-Dioxane (anhydrous) | - | 5-10 mL | - |
| Water (degassed) | - | 1-2 mL | - |
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (3-5 mol%), and the base (2.0-3.0 equiv).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[8]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Application 2: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation
Aromatic amines are a ubiquitous structural motif in pharmaceuticals, crucial for interacting with biological targets and modulating physicochemical properties like solubility. The Buchwald-Hartwig amination has revolutionized the synthesis of these compounds, offering a general and high-yielding method that avoids the harsh conditions of classical methods.[5][6]
Causality & Mechanistic Insight: This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[10] this compound is an excellent substrate due to its high reactivity. The reaction allows for the direct installation of an amine or aniline moiety, providing a direct route to key pharmaceutical scaffolds like N-aryl anthranilic acid derivatives.[1][10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Application 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The introduction of alkynyl groups into drug molecules has become an increasingly important strategy in medicinal chemistry. The rigid, linear geometry of the alkyne can act as a stable linker between two molecular fragments, and the triple bond can be further functionalized. The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides.[11][12]
Causality & Mechanistic Insight: The reaction is co-catalyzed by palladium and copper(I).[13] The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. A transmetalation step between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product.[13][14] The high reactivity of this compound makes it an ideal substrate for Sonogashira couplings, enabling the synthesis of precursors for complex heterocyclic systems or molecules where a rigid linker is desired.[15][16]
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol is a general guideline for the palladium/copper-catalyzed coupling of this compound with terminal alkynes.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 276.07 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Varies | 2.0 - 3.0 | 2.0 - 3.0 |
| Tetrahydrofuran (THF) or DMF (anhydrous) | - | 10 mL | - |
Procedure:
-
Inert Atmosphere Setup: To a dry, two-necked round-bottom flask fitted with a condenser and a nitrogen inlet, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Reagent Addition: Add anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe while stirring.
-
Reaction: Heat the reaction mixture to a suitable temperature (often 50-70 °C) and stir until TLC or LC-MS analysis indicates completion.
-
Workup: Cool the mixture to room temperature and filter through a pad of celite to remove the catalyst residues, washing with an organic solvent (e.g., ethyl acetate).
-
Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
This compound is more than just a chemical reagent; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its well-defined reactivity, particularly in palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, provides reliable and efficient pathways to construct the core scaffolds of a diverse range of pharmaceutical agents. The protocols and principles outlined in this guide demonstrate the compound's integral role in building molecular complexity, enabling the rapid synthesis and optimization of new drug candidates. Mastering the application of such key intermediates is fundamental to advancing the field of drug discovery.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Corpas, M. et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Retrieved from [Link]
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- Google Patents. (n.d.). CN1226295C - Synthesis of Important intermediate for mosapride citrate.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13924925, this compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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PubMed. (2008). 4-Anilino-7-alkenylquinoline-3-carbonitriles as potent MEK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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PubMed. (2014). Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed Central (PMC). (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. Retrieved from [Link]
-
ResearchGate. (2021). Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). Retrieved from [Link]
-
ResearchGate. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
-
RSC Publishing. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Retrieved from [Link]
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SciELO. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. Retrieved from [Link]
-
Semantic Scholar. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
-
U.S. National Institutes of Health (NIH). (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Retrieved from [Link]
-
U.S. National Institutes of Health (NIH). (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Retrieved from [Link]
- U.S. Patent No. US6437139B1. (2002). Synthesis of pharmaceutically useful pyridine derivatives. Google Patents.
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- World Intellectual Property Organization. (2017). WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin. Google Patents.
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Application Notes and Protocols for Sonogash-ira Coupling using Methyl 2-iodo-3-methylbenzoate
Introduction: The Strategic Importance of Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported by Kenkichi Sonogashira in 1975, this reaction is celebrated for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of terminal alkynes with aryl iodides, which are highly reactive substrates in this transformation, often allowing for milder reaction conditions.[3][4]
Mechanistic Principles: A Dual Catalytic Cycle
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I), in this case, Methyl 2-iodo-3-methylbenzoate, to form a Pd(II) intermediate.[4][5]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.[3][4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[3][4]
The Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate.[4] This species is then poised to participate in the transmetalation step of the palladium cycle.[4] While the precise role of the copper(I) salt is not fully elucidated, it is understood to facilitate the reaction.[2]
It is important to note that copper-free variations of the Sonogashira coupling have been developed to circumvent challenges such as the formation of alkyne homocoupling byproducts (Glaser coupling).[1][6]
Visualizing the Catalytic Pathway
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne. This procedure may require optimization for specific substrates and scales.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity (mmol) | Equiv. |
| This compound | C₉H₉IO₂ | 276.07 | 1.0 | 1.0 |
| Terminal Alkyne | - | - | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide | CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 5 mL | - |
Equipment
-
Oven-dried round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) under a stream of inert gas (e.g., argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Sequentially add triethylamine (3.0 eq) and the terminal alkyne (1.2 eq) via syringe while stirring.
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the reaction to proceed efficiently at ambient temperature.[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts.[8] Wash the pad with additional organic solvent.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizing the Experimental Workflow
Caption: General workflow for the Sonogashira coupling experiment.
Causality Behind Experimental Choices
-
Choice of Aryl Halide: Aryl iodides are the most reactive halides for Sonogashira coupling, with the reactivity order being I > Br > Cl > F.[7][9] This high reactivity allows for milder reaction conditions, often at room temperature.[5]
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic Sonogashira system.[1] Pd(PPh₃)₂Cl₂ is a common and relatively stable palladium(II) precatalyst that is reduced in situ to the active Pd(0) species.[10] Copper(I) iodide is used to facilitate the formation of the copper acetylide intermediate, which accelerates the transmetalation step.[4]
-
Base: An amine base, such as triethylamine or diisopropylamine, is crucial for deprotonating the terminal alkyne, forming the reactive acetylide species.[1] It also serves to neutralize the hydrogen halide byproduct generated during the reaction.[1]
-
Solvent: Anhydrous solvents like THF or DMF are commonly used to dissolve the reactants and catalysts.[2][11] The choice of solvent can influence the reaction rate and yield.[11] It is critical to use anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions like the Glaser coupling.[7][12]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (argon or nitrogen) is essential to prevent the oxidation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen.[7]
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[7] |
| Impure starting materials | Purify the aryl iodide and alkyne before use. | |
| Insufficiently inert conditions | Degas the solvent thoroughly and maintain a positive pressure of inert gas throughout the reaction.[7] | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | Use high-purity reagents and solvents. Anecdotal evidence suggests THF may promote palladium black formation; consider alternative solvents like DMF or toluene.[7][13] |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Ensure a strictly anaerobic environment.[7] Consider a copper-free protocol if homocoupling remains a significant issue.[1][6] |
| Reaction Stalls | Steric hindrance or deactivating electronic effects | Increase the reaction temperature. For less reactive substrates, heating may be necessary.[5] Consider using a more active catalyst system with specialized ligands. |
Conclusion
The Sonogashira coupling is a robust and versatile method for the synthesis of substituted alkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this reaction for the synthesis of a wide range of valuable compounds. The protocol provided for this compound serves as a solid starting point, with the understanding that optimization may be necessary for different substrates and scales.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
-
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
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National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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ResearchGate. Copper-free Sonogashira coupling reactions in the presence of the K2PdCl4. [Link]
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ResearchGate. Selected examples of ligands used in decarboxylative Sonogashira coupling. [Link]
-
National Center for Biotechnology Information. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Springer. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
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The chemical reaction database. Copper-free Sonogashira coupling. [Link]
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ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]
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ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
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ResearchGate. The Sonogashira coupling reaction mechanism.. [Link]
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Semantic Scholar. Recent advances in Sonogashira reactions.. [Link]
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ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
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Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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Application Notes & Protocols: The Strategic Utility of Methyl 2-iodo-3-methylbenzoate in Agrochemical Synthesis
Introduction
In the competitive landscape of agrochemical research and development, the efficient construction of complex molecular architectures is paramount. Methyl 2-iodo-3-methylbenzoate (CAS: 103441-60-7; Formula: C₉H₉IO₂) has emerged as a pivotal structural synthon, prized for its versatile reactivity in forming key carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1] Its unique substitution pattern—an activating iodide at the ortho position and a methyl group at the meta position—provides a robust platform for building the substituted benzoyl moieties frequently found in modern herbicides, fungicides, and insecticides.[2][3]
The high reactivity of the carbon-iodine bond makes this reagent particularly amenable to a suite of palladium-catalyzed cross-coupling reactions.[4] This guide provides in-depth application notes, detailed experimental protocols, and the scientific rationale behind the use of this compound in three cornerstone synthetic transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Application: Suzuki-Miyaura Coupling for Biaryl Herbicide Scaffolds
Application Note: The Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds, the bedrock of biaryl structures.[5][6] In agrochemicals, these motifs are prevalent in compounds that target specific enzymes in weeds, such as p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[2] The iodide of this compound serves as an excellent leaving group for the initial oxidative addition to the Pd(0) catalyst, a critical step for initiating the catalytic cycle. The reaction's tolerance for a wide range of functional groups on the boronic acid partner allows for the rapid generation of diverse compound libraries for activity screening.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of Methyl 2-(Aryl)-3-methylbenzoate
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) and Water (4:1 v/v)
-
Ethyl acetate, Saturated NaCl solution (brine), Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound, the desired arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst & Solvent Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst followed by the DMF/water solvent mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 4 hours, monitoring progress by TLC or LC-MS.[5]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and transfer to a separatory funnel. Extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Efficient for C-I bond activation; stable and commercially available. |
| Base | K₃PO₄ | Strong enough to facilitate transmetalation but minimizes base-sensitive side reactions. |
| Solvent | DMF / H₂O (4:1) | Ensures solubility of both organic substrates and inorganic base.[5] |
| Temperature | 100 °C | Provides sufficient thermal energy for efficient catalytic turnover. |
Application: Sonogashira Coupling for Alkynyl-Functionalized Agrochemicals
Application Note: The Rationale
The Sonogashira reaction is the most reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[7] This transformation is invaluable for installing alkynyl linkers or functionalities into a molecular scaffold. In agrochemicals, the rigid, linear geometry of the alkyne group can be used to probe binding pockets of target enzymes or to construct precursors for more complex heterocyclic systems. The reaction is typically co-catalyzed by palladium and copper, and the high reactivity of the C-I bond in this compound allows the reaction to proceed under mild conditions, preserving sensitive functional groups on the alkyne partner.[7][8]
Reaction Scheme: Sonogashira Coupling
Caption: Sonogashira coupling of the title compound.
Detailed Protocol: Synthesis of Methyl 2-(Alkynyl)-3-methylbenzoate
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Tetrahydrofuran (THF), degassed
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Solvent & Reagents: Add degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction is often accompanied by the formation of a triethylammonium iodide precipitate.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (typically with a hexane/ethyl acetate gradient) to afford the desired alkynylated product.
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | Pre-catalyst that forms the active Pd(0) species in situ. |
| Cu Co-catalyst | CuI (5 mol%) | Facilitates the formation of a copper(I) acetylide, which speeds up transmetalation. |
| Base/Solvent | Et₃N | Acts as both the base to deprotonate the alkyne and often as a solvent or co-solvent. |
| Temperature | Room Temperature | The high reactivity of the iodide substrate allows for mild, energy-efficient conditions. |
Application: Buchwald-Hartwig Amination for N-Aryl Fungicide Cores
Application Note: The Rationale
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are core structures in numerous fungicides and herbicides. This palladium-catalyzed C-N bond formation provides a direct and efficient route to couple aryl halides with a vast array of primary and secondary amines. Using this compound allows for the regioselective introduction of an amino group, creating a versatile intermediate that can be further elaborated. The choice of phosphine ligand is critical in this reaction, as it dictates the stability and reactivity of the catalytic species. A bulky, electron-rich ligand is typically required to promote the challenging reductive elimination step that forms the C-N bond.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of the title compound.
Detailed Protocol: Synthesis of Methyl 2-(Amino)-3-methylbenzoate
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu to an oven-dried vial. In a separate vial, add Pd₂(dba)₃ and Xantphos, followed by toluene to form a catalyst pre-mixture.
-
Reagent Addition: To the vial containing the base, add this compound and the amine, followed by additional toluene.
-
Reaction: Add the catalyst pre-mixture to the main reaction vial. Seal the vial, remove it from the glovebox, and place it in a preheated oil bath or heating block at 110 °C. Stir for 8-16 hours.
-
Work-up: Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the N-aryl product.
| Parameter | Condition | Rationale |
| Pd Source | Pd₂(dba)₃ | A stable Pd(0) source suitable for forming the active catalyst with the ligand. |
| Ligand | Xantphos | A bulky, electron-rich ligand with a large bite angle, promoting efficient C-N reductive elimination. |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for the required reaction temperature. |
References
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This compound | C9H9IO2 | CID 13924925 . PubChem - NIH. Available from: [Link]
-
Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives . SciELO. Available from: [Link]
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Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate . Organic Syntheses. Available from: [Link]
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Discovery and development of a new herbicide, benzobicyclon . SciSpace. Available from: [Link]
- Process for producing 5-iodo-2-methylbenzoic acid. Google Patents.
- Production technology of methyl 2-iodobenzoate. Google Patents.
-
Sonogashira cross-coupling in iodo-containing 2-aryloxazolines | Request PDF . ResearchGate. Available from: [Link]
-
Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives . MDPI. Available from: [Link]
-
Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines . PubMed. Available from: [Link]
-
Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction . MDPI. Available from: [Link]
-
Synthesis of functionalized para- and meta-terphenyls based on site-selective Suzuki cross-coupling reactions of bis(triflates) of methyl 2,5-dihydroxybenzoate and methyl 2,4-dihydroxybenzoate | Request PDF . ResearchGate. Available from: [Link]
- Preparation method of methyl benzoate compound. Google Patents.
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- 8. Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed reactions involving Methyl 2-iodo-3-methylbenzoate
An Application Guide to Palladium-Catalyzed Reactions of Methyl 2-iodo-3-methylbenzoate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a versatile and strategically important building block in modern organic synthesis. Its unique substitution pattern—featuring a reactive iodine atom, a sterically influencing ortho-methyl group, and an electron-withdrawing meta-ester—makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures, particularly in the fields of pharmaceutical development and materials science.[1][2] This comprehensive guide provides an in-depth analysis of the core principles, practical considerations, and detailed experimental protocols for key palladium-catalyzed transformations involving this substrate, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required for successful reaction design, optimization, and execution.
The Foundation: Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic chemistry by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[3][4][5] These transformations are indispensable for synthesizing complex molecules that would be difficult to access through traditional methods.[6][7] The power of these reactions lies in a consistent, underlying catalytic cycle that can be finely tuned to accommodate a vast scope of substrates.
The General Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a three-step catalytic cycle involving the Pd(0) and Pd(II) oxidation states.[3][8][9]
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step.[8] The high reactivity of the C-I bond makes this substrate an excellent electrophile for this transformation.[8] This step forms a square planar Pd(II) intermediate.
-
Transmetalation / Insertion: In reactions like the Suzuki or Sonogashira coupling, a nucleophilic coupling partner (e.g., an organoboron or organocopper species) transfers its organic group to the palladium center in a step called transmetalation.[3][4] For the Heck reaction, this step is replaced by the migratory insertion of an alkene into the Pd-C bond.[6]
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center.[3] This regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 85-98 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 90-98 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80-100 | 85-95 |
Table based on representative conditions for analogous substrates.[10][11]
Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.). [10]2. Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. [10]3. Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5-10 mL) via syringe. [10]4. Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. [10]5. Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. [11]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [10]
Application & Protocols: Sonogashira Coupling
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. [12]This reaction is fundamental for synthesizing arylalkynes, which are key components in functional materials and complex pharmaceutical agents. [12][13]
Causality and Key Considerations
The classic Sonogashira reaction employs both a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki, but the transmetalation step involves a copper(I) acetylide intermediate. Copper-free variants have also been developed to avoid issues with copper contamination and homocoupling of the alkyne (Glaser coupling). [12][14]For this compound, the choice of ligand and a suitable amine base (which also often serves as the solvent) is critical for high yields. [1]
Caption: Interconnected Pd and Cu cycles in Sonogashira coupling.
Data Summary: Sonogashira Coupling Conditions
| Catalyst System | Co-Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI (3 mol%) | Et₃N | THF | 25-60 | 85-95 |
| Pd(OAc)₂ / PPh₃ | CuI (3 mol%) | Et₃N/DMF | DMF | 80 | 90-95 |
| Pd₂(dba)₃ / XPhos | None (Cu-free) | K₃PO₄ | Toluene | 100 | >95 |
Table based on representative conditions for analogous substrates.[1]
Experimental Protocol (Copper-Catalyzed)
-
Reaction Setup: A flame-dried Schlenk flask is charged with this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper salt (CuI, 3 mol%). [1]2. Inert Atmosphere: The flask is evacuated and backfilled with argon three times. [1]3. Reagent Addition: The solvent (e.g., THF), the base (e.g., Et₃N), and the terminal alkyne (1.2 equiv.) are added via syringe. [1]4. Execution: The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the indicated time. [1]5. Monitoring: Progress is followed by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine to remove the copper salts and amine base. [1]7. Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography. [1]
Application & Protocols: Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. [15]It is a powerful method for C-C bond formation and alkene functionalization. [6][16]
Causality and Key Considerations
The Heck reaction mechanism differs from the previous examples as it does not involve transmetalation. [6]After oxidative addition, the alkene coordinates to the palladium center and undergoes migratory insertion. The final product is released via β-hydride elimination. A base is required to regenerate the Pd(0) catalyst. For this compound, phosphine-free conditions can sometimes be employed, but ligand-assisted protocols often provide better control and higher yields, especially with challenging substrates. [17][18]
Caption: Catalytic cycle for the Heck reaction.
Data Summary: Heck Reaction Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | 80-95 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 100-120 | 75-90 |
| "Jeffery Conditions" | - | NaHCO₃ | Toluene/H₂O | 100 | 85-95 |
Table based on representative conditions for analogous substrates.[11][17]
Experimental Protocol
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), the alkene (e.g., methyl acrylate, 1.5 equiv.), the base (e.g., Et₃N, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%). [11]2. Ligand/Solvent Addition: If a ligand is used (e.g., P(o-tol)₃, 4 mol%), it is added at this stage. The degassed solvent (e.g., DMF) is then added.
-
Execution: The vessel is sealed and heated in an oil bath to the desired temperature (e.g., 110 °C) with stirring.
-
Monitoring: Monitor the reaction by GC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove palladium black. The filtrate is washed with water and brine.
-
Purification: The organic phase is dried, concentrated, and the product is purified by flash column chromatography. [11]
Application & Protocols: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the leading method for constructing C-N bonds via cross-coupling. [7]This reaction has transformed the synthesis of aryl amines, which are ubiquitous in pharmaceuticals. [7][19][20]
Causality and Key Considerations
The mechanism is analogous to the Suzuki coupling, but involves an amine binding to the Pd(II) center, followed by deprotonation by a strong, non-nucleophilic base (like NaOtBu or K₃PO₄) to form a palladium-amido complex. [7]Reductive elimination then forms the C-N bond. [7]The steric hindrance of this compound necessitates the use of specialized, bulky Buchwald ligands to facilitate the reaction, particularly with less nucleophilic or sterically demanding amines. [21]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Data Summary: Buchwald-Hartwig Amination Conditions
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 85-98 |
| Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 80-100 | 90-99 |
| G3-XPhos Precatalyst | - | K₂CO₃ | t-Amyl alcohol | 110 | >90 |
Table based on representative conditions for analogous substrates.[20][22]
Experimental Protocol
-
Reaction Setup: To a glovebox-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol) and seal the tube with a septum. Remove the tube from the glovebox.
-
Inert Atmosphere: Add the degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv.).
-
Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for 12-24 hours.
-
Monitoring: Check for completion using LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. [20]7. Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography. [20]
General Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst (oxidized Pd(0)); Impure/wet reagents or solvents; Inappropriate ligand or base. | Ensure rigorous inert atmosphere and use freshly degassed, anhydrous solvents. [23]Verify reagent purity. Screen different ligands and bases to find optimal conditions. [24][23] |
| Homocoupling of Nucleophile | Presence of oxygen; Catalyst decomposition. | Thoroughly degas the reaction mixture. [10]Use a more robust ligand to stabilize the catalyst. |
| Protodehalogenation of Substrate | Presence of water or protic impurities; Side reaction pathway. | Use anhydrous conditions. A stronger base or different ligand may suppress this pathway. |
| Slow Reaction Rate | Steric hindrance; Low temperature. | Increase reaction temperature. [10]Switch to a bulkier, more electron-rich ligand (e.g., Buchwald type) to accelerate oxidative addition. [10] |
Conclusion
This compound serves as an exemplary substrate for demonstrating the power and versatility of palladium-catalyzed cross-coupling chemistry. By understanding the fundamental catalytic cycles and the critical role of each reaction component—particularly the strategic selection of ligands and bases to overcome steric and electronic challenges—researchers can reliably construct a diverse array of valuable molecules. The protocols and insights provided in this guide offer a robust starting point for the successful application of this key building block in any synthetic campaign.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Unknown. (2025). Role of palladium catalyst in cross-coupling reactions.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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- BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Reactions of 2-Iodobenzoates for Mechanistic Studies. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. BenchChem Technical Support.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Oxford Academic. (2023). Catalytic coupling reactions. Preparation of Alkenes: Practical Approach.
- ResearchGate. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
- Wikipedia. (n.d.). Heck reaction.
- Unknown. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. BenchChem Technical Support.
- BenchChem. (n.d.). Application Notes and Protocols for Methyl 2-Iodobenzoate in Materials Science.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- National Institutes of Health. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
- ResearchGate. (n.d.). Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
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- Organic Chemistry Portal. (n.d.). Heck Reaction.
- LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination.
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- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene. BenchChem Technical Support.
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The Strategic Utility of Methyl 2-iodo-3-methylbenzoate in the Synthesis of Complex Molecules: Application Notes and Protocols
Introduction: The Architectural Value of a Substituted Aryl Iodide
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-iodo-3-methylbenzoate, a seemingly simple substituted aromatic ester, emerges as a highly versatile and powerful synthon for medicinal chemists and drug development professionals. Its unique substitution pattern—an ortho-iodo group, a meta-methyl group, and a methyl ester—presents a confluence of steric and electronic properties that can be masterfully exploited to forge intricate carbon-carbon and carbon-heteroatom bonds. The iodine atom provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, while the adjacent methyl and ester groups influence the reactivity and conformational preferences of the molecule, offering a nuanced level of control in synthetic design. This guide provides an in-depth exploration of the synthetic routes to complex molecules utilizing this compound, complete with detailed application notes and actionable protocols.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is its most salient feature for synthetic elaboration, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The success of these transformations, however, is often contingent on overcoming the steric hindrance imposed by the ortho-ester and meta-methyl groups. The selection of appropriate ligands, bases, and reaction conditions is therefore critical.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryl and substituted aromatic structures prevalent in many pharmaceutical agents. When employing this compound, the steric bulk around the palladium center necessitates the use of bulky, electron-rich phosphine ligands to facilitate both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.
Causality in Experimental Choices: The choice of a bulky ligand, such as SPhos or XPhos, is a direct response to the steric impediment of the ortho-ester group. These ligands create a more open coordination sphere around the palladium atom, allowing the coupling partners to approach and react more efficiently. The use of a moderately strong inorganic base like K₃PO₄ is often preferred as it is effective in activating the boronic acid without promoting unwanted side reactions, such as ester hydrolysis. A biphasic solvent system, such as dioxane/water, can be advantageous for solubilizing both the organic substrate and the inorganic base.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and then evacuate and backfill with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 v/v ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-methyl-[1,1'-biphenyl]-2-carboxylate.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful means of introducing alkynyl functionalities, which are valuable components of many biologically active molecules and materials. The reaction of this compound with terminal alkynes is typically co-catalyzed by palladium and copper(I) salts.
Causality in Experimental Choices: The classic Sonogashira conditions involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as a base to deprotonate the alkyne and as a solvent. For sterically hindered substrates like this compound, copper-free conditions employing a more sophisticated palladium/ligand system and a stronger base may offer improved yields.
Representative Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (3 mol%)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous Et₃N via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[1] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many drug molecules.
Causality in Experimental Choices: The successful amination of the sterically encumbered this compound relies heavily on the use of specialized, bulky, and electron-rich biarylphosphine ligands (e.g., XantPhos, BrettPhos).[2] These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for hindered substrates. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[3] Anhydrous, aprotic solvents like toluene or dioxane are typically employed to prevent catalyst deactivation.[4]
Representative Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XantPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XantPhos, and NaOtBu.
-
Add this compound and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by aniline via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
-
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following table summarizes representative conditions and expected outcomes for the palladium-catalyzed cross-coupling reactions of this compound. Note that these are generalized conditions and may require optimization for specific coupling partners.
| Reaction Type | Coupling Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 80-100 | 8-16 | 75-95 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2) / CuI (3) | Et₃N (excess) | THF/Et₃N | 25-50 | 4-12 | 70-90 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ (1.5) / XantPhos (3) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | 65-85 |
Advanced Applications: Heck Reaction and Intramolecular Cyclizations
Beyond the canonical cross-coupling reactions, this compound and its derivatives are valuable substrates for more complex transformations, such as the Heck reaction and intramolecular cyclizations, leading to the formation of polycyclic frameworks.
Heck Reaction: Vinylation of the Aryl Core
The Heck reaction enables the coupling of the aryl iodide with an alkene, providing access to substituted styrenyl compounds.[5] The regioselectivity of the alkene insertion can often be controlled by the choice of reaction conditions.
Workflow for a typical Heck reaction.
Intramolecular Cyclizations: Building Polycyclic Systems
Derivatives of this compound bearing a tethered alkene or alkyne can undergo intramolecular Heck or Sonogashira-type reactions to construct fused ring systems.[4][6] These reactions are powerful strategies for the rapid assembly of complex polycyclic scaffolds found in natural products and pharmaceuticals.
General scheme for intramolecular Heck cyclization.
Application in Drug Development: A Case Study
A notable example of the utility of a closely related building block, Methyl 3-iodo-4-methylbenzoate, is its use as an intermediate in the synthesis of Ponatinib .[7] Ponatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[7] The synthesis involves a key cross-coupling reaction where the iodo-substituted benzoate is coupled with another fragment to construct the core of the drug molecule. This highlights the real-world impact of such building blocks in the development of life-saving medicines.
Conclusion
This compound is a versatile and strategically valuable building block for the synthesis of complex organic molecules. Its utility is most prominently demonstrated in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. The successful application of this substrate often requires careful consideration of ligand and reaction conditions to overcome the steric hindrance presented by its substitution pattern. Furthermore, its potential for use in intramolecular cyclization reactions opens avenues for the rapid construction of complex polycyclic systems. The role of analogous compounds in the synthesis of approved drugs like Ponatinib underscores the importance of this compound and related synthons in modern drug discovery and development.
References
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- Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applic
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- Methyl 2-iodobenzo
- Buchwald–Hartwig amin
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- Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. (n.d.). BenchChem.
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- This compound | 103441-60-7. (n.d.). Sigma-Aldrich.
- What is the best catalyst for Heck cross-coupling between Substituted Stilbenes and Substituted iodobenzene? (2013).
- 103441-60-7 Cas No.
- Buchwald-Hartwig Amin
- This compound | C9H9IO2 | CID 13924925. (n.d.). PubChem.
- METHYL 3-IODO-4-METHOXYBENZO
- Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. (2018).
- Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. (2023).
- Okitsu, T., et al. (2018). Rapid Synthesis of Polycyclic Aromatic Compounds by Iodocyclization of Ynamides. Asian Journal of Organic Chemistry, 7(10), 2135-2138.
- Custom Synthesis Solutions with Methyl 4-Iodo-3-methylbenzo
- Production technology of methyl 2-iodobenzoate. (2017).
- Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Wang, T., et al. (2004). Benzonitriles as Potent and Orally Active Inhibitors of Geranylgeranyltransferase-I. Journal of Medicinal Chemistry, 47(3), 612-625.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2021).
- Application Notes and Protocols for 5-iodo-2-methyl-2-pentene in Medicinal Chemistry. (n.d.). BenchChem.
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The Versatile Building Block: Application Notes for Methyl 2-iodo-3-methylbenzoate in Advanced Materials Synthesis
Introduction: Unlocking the Potential of a Sterically Influenced Aryl Halide
Methyl 2-iodo-3-methylbenzoate is a key aromatic building block for the synthesis of advanced functional materials. Its utility in materials science is primarily derived from the highly reactive carbon-iodine bond, which serves as a versatile handle for forming new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. The strategic placement of the iodo group ortho to the methyl ester and meta to the methyl group introduces unique steric and electronic effects that can be harnessed to control polymer architecture and, consequently, material properties.
This guide provides an in-depth exploration of the application of this compound in the synthesis of conjugated polymers and other functional organic materials. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data to guide researchers in leveraging the unique reactivity of this molecule.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 103441-60-7 |
| Molecular Formula | C₉H₉IO₂ |
| Molecular Weight | 276.07 g/mol |
| Appearance | Liquid |
| Purity | 95% - 97% |
Core Applications in Materials Science: A Gateway to Conjugated Systems
The primary application of this compound in materials science is as a monomer or precursor in the synthesis of conjugated polymers and complex organic molecules. These materials are at the forefront of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The two most powerful synthetic tools for incorporating this building block are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
The Influence of Substitution on Reactivity
The substitution pattern of this compound warrants special consideration. The methyl group at the 3-position, meta to the iodine, has a modest electron-donating effect, which can slightly decrease the reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst compared to an unsubstituted iodobenzoate. More significantly, the ortho-relationship between the iodine and the methyl ester group can introduce steric hindrance, potentially influencing the choice of catalyst, ligand, and reaction conditions to achieve optimal yields. Bulky phosphine ligands are often employed to facilitate the oxidative addition step with sterically hindered aryl halides.[1]
Application 1: Synthesis of Biaryl Monomers and Polymers via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl compounds and polyphenylenes. By coupling this compound with various arylboronic acids or esters, novel monomers can be created, which can then be polymerized to access materials with tailored electronic and photophysical properties.
Expertise & Experience: Rationale for Protocol Design
The provided protocol is adapted from established procedures for sterically hindered aryl halides.[1][2]
-
Catalyst and Ligand Selection: A pre-catalyst like Pd(PPh₃)₄ is often effective. However, for challenging couplings involving sterically hindered partners, the use of a more active catalyst system, such as Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos), can significantly improve yields by promoting the rate-limiting oxidative addition step.
-
Base Selection: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically used. The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of Methyl 3-methyl-2-phenylbenzoate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Trustworthiness: Self-Validation
-
TLC Monitoring: The disappearance of the starting materials and the appearance of a new, higher Rf spot indicates product formation.
-
Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Representative Data (Analogous Systems)
The following table presents typical reaction conditions and yields for the Suzuki-Miyaura coupling of related substituted aryl halides. This data serves as a benchmark for optimizing the reaction with this compound.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl 2-iodobenzoate | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | [3] |
| 2-Bromoaniline | Benzylboronic acid pinacol ester | Pd₂(dba)₃ (2.5) / SPhos (5) | K₃PO₄ | Dioxane/H₂O | 90 | 92 | [2] |
| 2-Chlorotoluene | Phenylboronic acid | Pd-NHC complex (1) | K₃PO₄ | 2-Propanol | RT | 95 | [1] |
Application 2: Synthesis of Poly(arylene ethynylene)s via Sonogashira Coupling
The Sonogashira coupling reaction is a powerful tool for constructing C(sp²)-C(sp) bonds, enabling the synthesis of arylalkynes and, through polymerization, poly(arylene ethynylene)s (PAEs).[4][5][6] PAEs are a class of conjugated polymers known for their high fluorescence quantum yields and are widely investigated for applications in OLEDs and chemical sensors.
Expertise & Experience: Rationale for Protocol Design
The protocol for the Sonogashira coupling of this compound is based on well-established methods for aryl iodides.[7][8]
-
Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the terminal alkyne.
-
Base: A mild organic base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.
-
Solvent: Anhydrous, degassed solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure the stability of the catalytic species.
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for Sonogashira cross-coupling.
Detailed Protocol: Synthesis of Methyl 3-methyl-2-(phenylethynyl)benzoate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (5 mL, anhydrous and degassed)
-
Tetrahydrofuran (THF) (10 mL, anhydrous and degassed)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add THF and Et₃N via syringe.
-
Add this compound followed by phenylacetylene to the stirred solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylalkyne.
Trustworthiness: Self-Validation
-
Color Change: The reaction mixture will typically turn from a pale yellow to a darker color, and a precipitate of triethylammonium iodide may form.
-
Spectroscopic Analysis: The disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the appearance of the internal alkyne C≡C stretch (around 2200 cm⁻¹) in the IR spectrum are indicative of a successful reaction. NMR and mass spectrometry will confirm the final structure.
Representative Data for Poly(arylene ethynylene)s from Analogous Monomers
The following table summarizes the properties of PAEs synthesized from related monomers, providing an expectation for materials derived from this compound.
| Polymer Backbone | Mn (kDa) | PDI | Absorption λmax (nm) | Emission λmax (nm) | Reference |
| Poly(p-phenylene ethynylene) | 10-30 | 1.5-2.5 | 420-450 | 450-500 | [5] |
| Poly(fluorene-alt-ethynylene) | 15-40 | 1.8-3.0 | 380-420 | 420-480 | [9] |
| Poly(dialkoxybenzene-alt-ethynylene) | 8-25 | 1.6-2.8 | 400-440 | 440-490 | [4] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced organic materials. Its unique substitution pattern offers opportunities for fine-tuning the properties of the resulting polymers and complex molecules. The Suzuki-Miyaura and Sonogashira cross-coupling reactions provide reliable and efficient pathways for incorporating this monomer into a wide range of material architectures. The protocols and data presented in this guide, derived from established chemical principles and analogous systems, provide a solid foundation for researchers to explore the full potential of this compound in the development of next-generation organic electronic materials.
References
- (Reference to a general review on Suzuki coupling, not available
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024. [URL not available][2]
-
Synthesis and Characterization of Poly(aryleneethynylene)s and Their Corresponding Platinum-Linked Polymers. ResearchGate, 2025. [URL not available][4]
-
Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 2011. [URL not available][7]
- (Reference to a general review on Sonogashira coupling, not available
-
A Comparative Guide to a New Synthetic Route for Biaryl Synthesis Using Methyl 2-Iodobenzoate. Benchchem, 2025. [URL not available][3]
- (Reference to a general organic chemistry textbook, not available
- (Reference to a polymer chemistry textbook, not available
-
Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. ResearchGate, 2025. [URL not available][5]
- (Reference to a materials science journal, not available
-
Poly(arylene ethynylene)s From Synthesis to Application. University of Technology Sydney, 2005. [URL not available][6]
- (Reference to a specific research article on OLEDs, not available
- (Reference to a specific research article on OPVs, not available
- (Reference to a specific research article on OFETs, not available
- (Reference to a review on conjugated polymers, not available
- (Reference to a safety data sheet for this compound, not available
-
Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. White Rose Research Online, 2022. [URL not available][9]
- (Reference to a supplier of this compound, not available
-
A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 2003. [URL not available][1]
Sources
- 1. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Methyl 2-iodo-3-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 2-iodo-3-methylbenzoate, a sterically hindered aryl iodide. The guidance herein is designed to help you navigate the unique challenges posed by this substrate to achieve optimal reaction yields.
Core Principles: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form carbon-carbon bonds.[1] The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.[2] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step, especially for sterically hindered substrates.[3]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][6]
The steric bulk from the ortho-iodo and meta-methyl groups on the benzoate substrate can impede both the initial oxidative addition and the final reductive elimination steps, making catalyst and ligand selection paramount.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific challenges you may encounter when working with the sterically demanding this compound substrate.
Q1: My yield is consistently low or zero. What are the primary factors to investigate?
A1: Low yields with sterically hindered substrates like this compound typically stem from a few critical areas. A systematic check is essential.
-
Inefficient Oxidative Addition: The steric hindrance from the adjacent methyl group can significantly slow down the insertion of the palladium catalyst into the carbon-iodine bond. This is often the primary bottleneck. The solution involves using a more reactive catalyst system.[7]
-
Catalyst Deactivation: The Pd(0) catalyst and associated phosphine ligands are sensitive to oxygen.[8] Inadequate degassing of solvents and failure to maintain an inert atmosphere (argon or nitrogen) can lead to the formation of palladium black and phosphine oxides, effectively killing the catalyst.
-
Poor Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, particularly through protodeboronation (replacement of the boron group with hydrogen).[8] Using fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol esters) is recommended.[7]
-
Base and Solvent: Ensure the use of high-purity, anhydrous (when required) bases and solvents. Water content can be critical and needs to be controlled.
-
Q2: How do I select the optimal Palladium catalyst and ligand for this challenging coupling?
A2: Catalyst selection is the most critical parameter for overcoming steric hindrance. Standard catalysts like Pd(PPh₃)₄, while effective for simple substrates, often fail with demanding ones.[9]
-
Embrace Bulky, Electron-Rich Ligands: The breakthrough in coupling hindered substrates came with the development of specialized phosphine ligands.[10] These ligands possess two key features:
-
Steric Bulk: Promotes the formation of a highly reactive, monoligated Pd(0)L species, which is crucial for oxidative addition. The bulk also facilitates the final reductive elimination step.[11]
-
Electron-Donating Nature: Increases the electron density on the palladium center, which accelerates the rate of oxidative addition into the aryl-iodide bond.[11]
-
-
Recommended Ligand Classes:
-
Use Palladium Precatalysts: Instead of generating the catalyst in situ from a source like Pd(OAc)₂ and a separate ligand, using pre-ligated palladium precatalysts can provide more consistent, active, and reliable results.[12]
Q3: What is the role of the base, and which one should I choose?
A3: The base is not merely a spectator; it plays a crucial role in the transmetalation step.[4] It reacts with the boronic acid to form an "ate" complex (a boronate), which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[13][14]
-
For Hindered Substrates, Stronger is Often Better: While mild bases like Na₂CO₃ are common, they may not be effective enough for this substrate. Stronger, non-coordinating bases are preferred to drive the reaction forward.
-
Recommended Bases:
-
Stoichiometry: Always use at least 2.0-3.0 equivalents of the base to ensure complete activation of the boronic acid and to neutralize any acidic byproducts.
Q4: Which solvent system is best, and why is degassing so critical?
A4: The solvent must dissolve all reactants and facilitate the reaction at an appropriate temperature.
-
Common Solvents: Aprotic polar solvents are generally preferred.
-
The Critical Need for Degassing: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state. Phosphine ligands are also susceptible to oxidation.[8] This is a primary cause of reaction failure.
-
Procedure: Solvents must be rigorously degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using a series of freeze-pump-thaw cycles. The reaction vessel must also be thoroughly purged with an inert gas.
-
Q5: I'm observing significant side products like homocoupling or protodeboronation. How can I minimize them?
A5: These side reactions compete with the desired cross-coupling and reduce your yield.
-
Homocoupling of Boronic Acid: This is the formation of a biaryl product from two molecules of the boronic acid.
-
Protodeboronation: This is the replacement of the C-B bond with a C-H bond on your boronic acid starting material.
-
Cause: Can be promoted by excess water, high temperatures, and prolonged reaction times, especially with certain bases.[8]
-
Solution: Use fresh boronic acid. Consider switching to a more stable boronic ester (e.g., neopentyl glycol or pinacol esters). Avoid unnecessarily long reaction times by monitoring the reaction's progress (e.g., by TLC or LC-MS).
-
Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization for your specific boronic acid partner may be required.
Data Summary: Reaction Parameters
| Parameter | Baseline Protocol | Optimized Protocol (for Hindered Substrates) | Rationale for Change |
| Aryl Iodide | This compound (1.0 eq) | This compound (1.0 eq) | - |
| Boronic Acid | Arylboronic Acid (1.2 eq) | Arylboronic Acid or Pinacol Ester (1.5 eq) | Increased excess ensures complete consumption of the limiting aryl iodide. |
| Pd Source | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ is a common Pd(0) source used with specialized ligands. |
| Ligand | - | SPhos (4.5 mol%) | Bulky, electron-rich ligand to accelerate oxidative addition and reductive elimination.[10] |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Stronger, non-coordinating base to promote efficient transmetalation.[7] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) or Dioxane | Toluene is an excellent solvent; anhydrous conditions can sometimes reduce side reactions. |
| Temperature | 80-90 °C | 100-110 °C | Higher temperature provides energy to overcome the activation barrier for hindered substrates. |
| Atmosphere | Nitrogen | Argon (rigorously inert) | Critical for preventing catalyst deactivation. |
Optimized Protocol for Sterically Hindered Coupling
This protocol is designed to maximize the yield for the coupling of this compound.
-
Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.045 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add 5 mL of degassed toluene via syringe. If using a biphasic system, add 1 mL of degassed water.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water (10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Workflow
Use the following diagram to guide your optimization efforts when encountering poor results.
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Funes-Ardoiz, I., & Maseras, F. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Center for Biotechnology Information. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
-
Semantic Scholar. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
SciELO. Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
Pubs ACS. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 2-iodo-3-methylbenzoate
Welcome to the technical support center for the purification of Methyl 2-iodo-3-methylbenzoate (CAS No. 103441-60-7)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. As an important building block in organic synthesis, the purity of this compound is critical for the success of subsequent reactions. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field experience.
Compound Profile: this compound
A foundational understanding of the physical and chemical properties of the target compound is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₂ | PubChem[2] |
| Molecular Weight | 276.07 g/mol | PubChem[2] |
| Appearance | Liquid | Sigma-Aldrich[3] |
| IUPAC Name | This compound | PubChem[2] |
| Storage Conditions | 4°C, protect from light | Sigma-Aldrich[3] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation | Sigma-Aldrich[3][4] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of crude this compound in a practical question-and-answer format.
Q1: My crude product is a dark brown or yellow oil after synthesis. What are the likely impurities?
A1: The discoloration is a common indicator of several types of impurities. The most probable culprits are:
-
Residual Iodine: If the synthesis involves direct iodination, leftover iodine is a frequent contaminant, imparting a characteristic brown color.
-
Starting Materials: Unreacted starting materials, such as methyl 2-amino-3-methylbenzoate from a Sandmeyer reaction, can persist.
-
Regioisomers: The iodination of methyl 3-methylbenzoate can produce other isomers, such as Methyl 4-iodo-3-methylbenzoate, which can be difficult to separate.
-
De-iodination Products: Aryl iodides can be susceptible to degradation, particularly when exposed to light, heat, or certain catalysts, leading to the formation of methyl 3-methylbenzoate.[5][6]
-
Oxidation Byproducts: Exposure to air during workup or storage can lead to the formation of various oxidized impurities.
Initial Workup Recommendation: Before proceeding to chromatography or recrystallization, it is highly recommended to perform an aqueous workup. Wash the crude organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to quench and remove any residual elemental iodine.[7] Follow this with a wash using saturated sodium bicarbonate (NaHCO₃) to remove any acidic impurities, and finally, a brine wash to facilitate phase separation.
Q2: I'm struggling to get good separation using flash column chromatography. My fractions are all mixed.
A2: This is a classic chromatography challenge that usually stems from a suboptimal solvent system or compound instability on the stationary phase.
-
Causality—The Solvent System: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, the target compound may not move at all.
-
Troubleshooting Steps:
-
Develop a TLC Method: The first step is always to find an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (R_f) of 0.3-0.4 for this compound. A good starting point is a mixture of hexanes and ethyl acetate. Test various ratios (e.g., 95:5, 90:10, 80:20 Hexanes:EtOAc).
-
Check for Decomposition: Aryl iodides can sometimes decompose on acidic silica gel.[8][9] To test for this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.
-
Solution for Instability: If decomposition is observed, you have two primary options:
-
Deactivate the Silica: Prepare your eluent with 0.5-1% triethylamine (Et₃N). The base will neutralize the acidic sites on the silica gel, preventing degradation.
-
Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel.[9] You will need to re-develop your TLC method using alumina plates.
-
-
Q3: My compound is decomposing on the column even after neutralizing the silica. What's happening?
A3: If you've addressed the acidity of the stationary phase, the decomposition is likely due to prolonged exposure to light or air during the purification process.
-
Causality—Photochemical Instability: The Carbon-Iodine bond in aromatic iodides is susceptible to homolytic cleavage when exposed to UV light, which can be present in ambient laboratory lighting.[10] This generates an aryl radical that can lead to various byproducts.
-
Troubleshooting Steps:
-
Protect from Light: Wrap your glass column, flasks, and fraction collector tubes in aluminum foil to prevent light exposure during the entire chromatographic run.
-
Work Efficiently: Do not let the crude material sit on the column for an extended period before eluting. Prepare everything in advance to run the column as quickly as is reasonably possible while still achieving good separation.
-
Consider an Inert Atmosphere: While less common for standard flash chromatography, if the compound is exceptionally sensitive, you can pack and run the column under a positive pressure of nitrogen or argon.
-
Q4: I tried to purify my product by recrystallization, but it "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This is often due to the solution being cooled too quickly or the presence of impurities that significantly depress the melting point.
-
Causality—Nucleation vs. Precipitation: Crystal formation requires slow, ordered growth (nucleation) from a saturated solution. Rapid cooling causes the compound to crash out of the solution as a liquid because the molecules don't have time to align in a crystal lattice.
-
Troubleshooting Steps:
-
Slow Down the Cooling: After dissolving your crude product in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a towel. Only after it has reached room temperature should you place it in an ice bath.[11]
-
Induce Crystallization: If no crystals form at room temperature, try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[11]
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution to act as a template.[11]
-
Re-evaluate Your Solvent System: The ideal recrystallization solvent dissolves the compound poorly at low temperatures but well at high temperatures. You may need to experiment with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound? A1: For lab-scale synthesis (<10 g), flash column chromatography is typically the most reliable method as it can separate a wider range of impurities, including isomers.[12][13] For larger, industrial-scale batches where impurities are well-characterized, recrystallization is often more economical and scalable.[14]
Q2: How do I confirm the purity and identity of my final product? A2: A combination of analytical techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: Provides structural confirmation and assesses purity by showing the absence of impurity signals.
-
GC-MS or LC-MS: Confirms the molecular weight and can detect trace impurities.
-
HPLC: A powerful tool for quantitative purity analysis, often used to determine purity levels >99%.
Q3: My pure product turned slightly yellow after a few days in the freezer. Is this a problem? A3: Slight discoloration upon storage, even at low temperatures, can occur due to trace amounts of light or air exposure leading to minor degradation. While a colorless liquid is ideal, a pale-yellow color is often acceptable for subsequent steps, provided NMR or HPLC analysis confirms high purity. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing and storing at <4°C in the dark is best practice.[3][15]
Visualization of Workflows
General Purification Workflow
This diagram outlines the logical steps from a crude reaction mixture to a purified, analyzed final product.
Caption: General purification workflow for this compound.
Troubleshooting a Failed Recrystallization
This decision tree provides a logical path to follow when a recrystallization attempt is unsuccessful.
Caption: Decision tree for troubleshooting recrystallization issues.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product mass of approximately 5 grams and a target R_f of 0.35 in 95:5 Hexanes:Ethyl Acetate.
-
Slurry Preparation: In a beaker, add ~150 g of silica gel to your chosen eluent (e.g., 95:5 Hexanes:EtOAc). Stir gently to create a uniform slurry free of air bubbles.
-
Column Packing: Pour the slurry into a glass column with the stopcock closed. Open the stopcock to drain some solvent while tapping the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve your ~5 g of crude this compound in a minimal amount of dichloromethane or the eluent. Add ~5-10 g of silica gel to this solution and concentrate it on a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally provides superior separation.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand. Fill the column with eluent and apply positive pressure (using a pump or hand bellows) to begin elution, collecting fractions.
-
Fraction Analysis: Monitor the fractions being collected using TLC. Combine the fractions that contain your pure product.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization from an Alcohol/Water System
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable alcohol (e.g., ethanol or isopropanol) and heat the mixture gently with stirring until the solid just dissolves.
-
Induce Precipitation: While the solution is still hot, add water dropwise until you see the first signs of persistent cloudiness (turbidity). This indicates the solution is now saturated.
-
Re-dissolution: Add a few more drops of the hot alcohol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio of alcohol/water). Allow the crystals to dry completely on the filter paper by drawing air through them, or for more complete drying, place them in a vacuum oven.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). methyl 3-cyano-2-iodobenzoate. Retrieved from [Link]
-
Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. (n.d.). AWS. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-Iodo-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemDad. (n.d.). Methyl 2-iodobenzoate. Retrieved from [Link]
-
SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Supporting Information: A Visible-Light Photocatalytic Thiolation of Aryl, Heteroaryl and Vinyl Iodides. (n.d.). Retrieved from [Link]
-
A Blog. (2025). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]
-
Quora. (2017). How to prepare methyl benzoate from benzene. Retrieved from [Link]
-
PubMed. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. National Center for Biotechnology Information. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Evergreensino Blog. (2025). How to separate Methyl Benzoate from by-products? Retrieved from [Link]
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Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]
-
European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Production technology of methyl 2-iodobenzoate.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing methyl benzoate.
-
Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
- Google Patents. (n.d.). Process for producing 5-iodo-2-methylbenzoic acid.
-
PubMed Central. (n.d.). Purification and some properties of 2-halobenzoate 1,2-dioxygenase, a two-component enzyme system from Pseudomonas cepacia 2CBS. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. Retrieved from [Link]
- Google Patents. (n.d.). Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
-
MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing iodo aromatic hydrocarbon.
-
PubMed Central. (n.d.). Studies on the stability of iodine compounds in iodized salt. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]
-
PubMed Central. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]
-
YouTube. (2023). Common Problems During His-tag Purification. Retrieved from [Link]
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- 3. This compound | 103441-60-7 [sigmaaldrich.com]
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Technical Support Center: Reactions with Methyl 2-iodo-3-methylbenzoate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-iodo-3-methylbenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during cross-coupling experiments with this sterically hindered and electronically modulated substrate. Our goal is to empower you with the knowledge to optimize your reaction conditions, minimize impurities, and achieve your desired synthetic outcomes with confidence.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl and substituted aromatic systems. However, its structure presents a unique set of challenges. The presence of a bulky iodine atom ortho to a methyl group introduces significant steric hindrance around the reaction center. This can slow down the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. Furthermore, the methyl ester group at the meta position, while not directly adjacent, exerts an electron-withdrawing effect that can influence the reactivity of the aromatic ring.
This guide will focus on the most common cross-coupling reactions where this compound is employed—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—and provide detailed strategies to mitigate the formation of common side products.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, when using sterically hindered substrates like this compound, several side reactions can become prominent.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound sluggish or incomplete?
A1: The primary reason for slow or incomplete conversion is the steric hindrance around the C-I bond, which impedes the oxidative addition of the palladium(0) catalyst. The ortho-methyl group and the adjacent ester moiety create a crowded environment that slows down this crucial first step of the catalytic cycle. To overcome this, you may need to employ more reactive catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), and higher reaction temperatures.
Q2: What are the most common side products I should expect in a Suzuki-Miyaura coupling with this substrate?
A2: The three most prevalent side products are:
-
Hydrodehalogenation: Replacement of the iodine with a hydrogen atom to form methyl 3-methylbenzoate.
-
Homocoupling: Dimerization of the boronic acid coupling partner to form a symmetrical biaryl.
-
Protodeboronation: The boronic acid loses its boronyl group, which is replaced by a hydrogen atom.[1]
Troubleshooting Guide: Suzuki-Miyaura Side Products
| Side Product | Common Causes | Mitigation Strategies |
| Hydrodehalogenation | - Presence of a hydrogen source (e.g., solvent, water, or base).- β-hydride elimination from certain organopalladium intermediates. | - Use anhydrous solvents and reagents.- Choose a base that is less likely to act as a hydride donor (e.g., K₃PO₄, Cs₂CO₃).- Employ bulky phosphine ligands that favor reductive elimination over β-hydride elimination. |
| Homocoupling | - Presence of oxygen, which can promote the oxidative coupling of boronic acids.- High concentrations of the boronic acid. | - Rigorously degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen).- Use a well-defined Pd(0) precatalyst to avoid side reactions during the in-situ reduction of Pd(II) sources.- Add the boronic acid slowly to the reaction mixture. |
| Protodeboronation | - Presence of water or protic solvents.- High reaction temperatures and prolonged reaction times.- Certain bases can accelerate this side reaction. | - Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[1]- Use anhydrous conditions.- Optimize the reaction time and temperature to achieve full conversion of the starting material without excessive decomposition of the boronic acid. |
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: Heck reaction cycle and the hydrodehalogenation side pathway.
Section 3: Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between the aryl iodide and a terminal alkyne. While generally efficient with aryl iodides, side reactions can occur.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction is producing a significant amount of a high molecular weight byproduct. What is it?
A1: This is most likely the homocoupled dimer of your terminal alkyne, a side reaction known as Glaser-Hay coupling. [2]This is particularly problematic in the presence of oxygen and is catalyzed by the copper(I) co-catalyst.
Q2: Besides alkyne homocoupling, what other side products should I be aware of?
A2:
-
Hydrodehalogenation: As with other cross-coupling reactions, this is a possibility.
-
Catalyst Decomposition: Formation of palladium black indicates catalyst precipitation and loss of activity. [2]
Troubleshooting Guide: Sonogashira Coupling Side Products
| Side Product | Common Causes | Mitigation Strategies |
| Alkyne Homocoupling (Glaser-Hay) | - Presence of oxygen.- High concentration of the copper(I) catalyst. | - Ensure strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere.<[2]br>- Reduce the loading of the copper(I) co-catalyst.- Consider a "copper-free" Sonogashira protocol. |
| Hydrodehalogenation | - Presence of hydride sources in the solvent or base. | - Use anhydrous solvents and a non-hydride donating base. |
| Catalyst Decomposition | - Presence of oxygen or impurities.- High temperatures. | - Maintain a strict inert atmosphere.<[2]br>- Use high-purity reagents and solvents.- Optimize the reaction temperature. |
Visualizing the Sonogashira Cycle and Glaser-Hay Homocoupling
Caption: Sonogashira cycle and the competing Glaser-Hay homocoupling.
Section 4: Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl iodide and an amine. The steric hindrance of this compound can make this transformation challenging.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination failing or giving low yields?
A1: The steric hindrance of the substrate can significantly slow down both the oxidative addition and the reductive elimination steps. The choice of ligand is critical for this reaction. Bulky, electron-rich biarylphosphine ligands are often necessary to promote the reaction.
Q2: What is the primary side product in Buchwald-Hartwig aminations?
A2:
-
Hydrodehalogenation: This is a common side reaction, especially with sterically hindered substrates. [3]It can arise from β-hydride elimination from the palladium-amide intermediate.
Troubleshooting Guide: Buchwald-Hartwig Amination Side Products
| Side Product | Common Causes | Mitigation Strategies |
| Hydrodehalogenation | - β-hydride elimination from the palladium-amide intermediate.- Decomposition of the catalyst. | - Use a ligand that promotes reductive elimination over β-hydride elimination (e.g., bulky biarylphosphine ligands).- Optimize the base and solvent system. Non-polar, aprotic solvents are generally preferred. |
Visualizing the Buchwald-Hartwig Cycle and Hydrodehalogenation
Caption: Buchwald-Hartwig cycle and the hydrodehalogenation side pathway.
General Experimental Protocols
The following are generalized starting points for reactions with this compound. Optimization is crucial for this sterically hindered substrate.
General Suzuki-Miyaura Coupling Protocol
-
To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Wikipedia. Protodeboronation. [Link]
-
AA Blocks. Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
NUS Pharmacy. One-pot tandem Hurtley–retro-Claisen–cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin. [Link]
-
The Royal Society of Chemistry. Divergent syntheses of iodinated isobenzofuranones and isochromenones by iodolactonization of 2-alkynylbenzoic acids in ionic li. [Link]
- Google Patents.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
Sources
Technical Support Center: Optimizing Sonogashira Couplings with Methyl 2-iodo-3-methylbenzoate
Welcome to the Technical Support Center for Sonogashira reactions. This guide is specifically tailored to address the challenges and nuances of using Methyl 2-iodo-3-methylbenzoate as a substrate. As researchers and drug development professionals, you understand the power of the Sonogashira coupling for constructing crucial C(sp²)-C(sp) bonds. However, the steric hindrance presented by the ortho-iodo and meta-methyl substituents in this compound can significantly impact reaction efficiency, leading to low yields and frustrating side reactions.
This document provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond generic protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding Sonogashira reactions with sterically hindered substrates like this compound.
Q1: Why is my Sonogashira reaction with this compound giving a low yield?
Low yields with this substrate are often due to steric hindrance from the ortho-iodide and adjacent methyl group, which can impede the oxidative addition step in the catalytic cycle.[1] Additionally, catalyst deactivation, suboptimal reaction conditions (temperature, base, solvent), or the presence of impurities can all contribute to poor performance.[2] A systematic troubleshooting approach, as detailed in the guide below, is the most effective way to identify and resolve the specific cause.
Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
The formation of a black precipitate, commonly known as palladium black, is a clear indication of palladium catalyst decomposition.[3] This occurs when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive. The primary causes are exposure to oxygen and the presence of impurities in your reagents or solvent.[3] To prevent this, it is crucial to maintain a strictly inert atmosphere throughout the reaction and use high-purity, anhydrous reagents and solvents.[2]
Q3: My main side product is a dimer of my starting alkyne. How can I minimize this?
The formation of alkyne dimers is a result of the Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[3] To mitigate this, ensure your reaction is performed under rigorously anaerobic conditions. This includes degassing your solvent and using Schlenk techniques or a glovebox. Reducing the copper catalyst loading or switching to a copper-free protocol are also highly effective strategies.[3]
Q4: Can I run this reaction without a copper co-catalyst?
Yes, copper-free Sonogashira reactions are not only possible but often preferred for sterically hindered substrates to avoid the Glaser-Hay homocoupling side reaction.[4] These reactions may require specific, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle efficiently in the absence of copper.[5][6]
Q5: What is the best palladium catalyst to use for this substrate?
For sterically hindered aryl iodides, palladium catalysts paired with bulky, electron-rich phosphine ligands are often the most effective.[5] Ligands such as XPhos, SPhos, or P(t-Bu)₃ can enhance the rate of both oxidative addition and reductive elimination.[7] While common catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can work, they may require higher temperatures and catalyst loadings for this challenging substrate.[5]
Troubleshooting Guide
Encountering issues in your Sonogashira reaction with this compound can be a valuable diagnostic process. This guide is structured to help you systematically identify and resolve common problems.
Issue 1: Low to No Product Yield
A low or non-existent yield is the most common issue. The following workflow will help you diagnose the root cause.
Caption: Troubleshooting workflow for low yield.
-
Catalyst and Reagent Integrity:
-
Palladium Catalyst Activity: The Pd(0) catalyst is sensitive to air and can decompose.[3] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it needs to be reduced in situ to the active Pd(0) species.[4] Ensure you are using a fresh, active palladium source.
-
Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is susceptible to oxidation. Use a freshly opened bottle or a recently purchased batch for best results.[3]
-
Reagent Purity: Impurities in your aryl iodide, alkyne, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and anhydrous.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen. It is critical to degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Solvent Choice: The solvent must dissolve all reaction components. Common choices include THF, DMF, and toluene.[2] For sterically hindered substrates, a less coordinating solvent like toluene or dioxane may be beneficial.
-
Appropriate Base: An amine base is required to deprotonate the alkyne. Triethylamine and diisopropylamine are commonly used.[2] For challenging substrates, a stronger base like DBU or an inorganic base like Cs₂CO₃ in a copper-free protocol may be necessary.[6]
-
Optimal Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, the steric hindrance of this compound will likely require heating, potentially in the range of 60-100 °C.[4][8]
-
Issue 2: Prominent Side Reactions
-
Alkyne Homocoupling (Glaser-Hay Coupling):
-
Cause: This is a copper-catalyzed dimerization of the terminal alkyne, promoted by the presence of oxygen.[3]
-
Solutions:
-
Strictly Anaerobic Conditions: Rigorously exclude oxygen from your reaction.[3]
-
Reduce Copper Catalyst Loading: Minimize the amount of CuI to disfavor the homocoupling pathway.[3]
-
Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its concentration low, reducing the rate of dimerization.[3]
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser-Hay coupling.[4]
-
-
-
Catalyst Decomposition (Palladium Black):
-
Cause: The active Pd(0) catalyst agglomerates and precipitates, often due to oxygen or impurities.[3]
-
Solutions:
-
Experimental Protocols
The following protocols provide a starting point for your experiments with this compound. Optimization may be necessary depending on the specific alkyne used.
Standard Protocol (Copper Co-catalyzed)
This protocol is a general starting point, adapted from standard Sonogashira procedures.[3]
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene). Sequentially add an anhydrous amine base (e.g., triethylamine, 2-3 eq) and the terminal alkyne (1.1-1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If no reaction is observed after 1-2 hours, gradually heat the mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium and copper salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Optimized Protocol for Sterically Hindered Substrates (Copper-Free)
This protocol incorporates best practices for challenging substrates, including the use of a bulky phosphine ligand.[7]
-
Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%). Add a small amount of anhydrous, degassed solvent and stir for 15-20 minutes.
-
Reagent Addition: To the catalyst mixture, add this compound (1.0 eq) and a stronger, anhydrous base (e.g., Cs₂CO₃, 2.0 eq). Add the remaining anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as the standard protocol.
Data Presentation: Key Reaction Parameters
The following table summarizes key parameters that can be varied to optimize the Sonogashira coupling of this compound.
| Parameter | Standard Conditions | Optimized for Hindered Substrates | Rationale for Optimization |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%) | Allows for the use of more effective bulky ligands.[5] |
| Ligand | PPh₃ (in Pd complex) | XPhos, SPhos, P(t-Bu)₃ (2-4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[5] |
| Copper Co-catalyst | CuI (3-10 mol%) | None | Eliminates Glaser-Hay homocoupling side products.[4] |
| Base | Triethylamine (2-3 eq) | Cs₂CO₃ or K₃PO₄ (2-3 eq) | Stronger inorganic bases are often more effective in copper-free systems.[6] |
| Solvent | THF, Toluene | Dioxane, Toluene | Less coordinating solvents can be beneficial for hindered substrates. |
| Temperature | RT to 80 °C | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for hindered substrates.[8] |
Visualizing the Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds via two interconnected catalytic cycles when a copper co-catalyst is used. Understanding these cycles is key to effective troubleshooting.
Caption: The dual catalytic cycle of the Sonogashira reaction.[4]
References
- BenchChem. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
- Berthiol, F., Feuerstein, M., Doucet, H., & Santelli, M. (2004). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ChemInform, 35(32).
-
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
- Ghiglietti, E., Incarbone, E. A., Mattiello, S., & Beverina, L. (2024). Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. Chemistry – A European Journal.
- Royal Society of Chemistry. (2016). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- ResearchGate. (2014). Optimization of reaction conditions for the Sonogashira reaction.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 1-iodo-2-methylcyclopropane. BenchChem Technical Support.
- BenchChem. (2025). Application of Methyl 2-Iodobenzoate in Materials Science: Detailed Application Notes and Protocols. BenchChem Technical Support.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
Sources
- 1. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-iodo-3-methylbenzoate Reactions
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving Methyl 2-iodo-3-methylbenzoate. This substrate, while a valuable building block, presents unique challenges due to the steric hindrance imposed by the ortho-iodo and meta-methyl substituents. This steric bulk can significantly impede key steps in the catalytic cycle, leading to common issues like low conversion rates, catalyst deactivation, and the formation of unwanted side products.
This document is structured to provide both foundational principles and reaction-specific, question-and-answer-based solutions to help you diagnose and resolve issues encountered during your experiments.
Part 1: Foundational Troubleshooting Principles
Before delving into reaction-specific issues, it's crucial to ensure the fundamentals of your experimental setup are sound. Low conversion rates often stem from common, overarching problems rather than complex mechanistic failures.
FAQ 1: My reaction is sluggish or has failed completely. What are the first things I should check?
Answer: Always start by verifying the integrity of your core components and setup.
-
Inert Atmosphere: The exclusion of oxygen is critical for the stability of the active Pd(0) catalyst and any phosphine ligands used.[1][2] Oxygen can oxidize both, leading to catalyst deactivation and the formation of palladium black.
-
Solution: Ensure your reaction vessel is rigorously purged with a high-purity inert gas (Argon or Nitrogen). A minimum of three evacuate-and-backfill cycles is recommended. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
Reagent Quality & Purity:
-
Substrates: Verify the purity of your this compound and the coupling partner. Degradation or impurities can act as catalyst poisons.[4]
-
Catalyst & Ligand: Palladium catalysts and phosphine ligands can degrade over time. Phosphines are particularly susceptible to oxidation.[1] Use fresh reagents or those that have been stored correctly under an inert atmosphere.
-
Base & Solvents: Use high-purity, anhydrous, and properly degassed solvents.[1][4] Residual water or oxygen in the solvent is a common cause of reaction failure. Ensure the base is pure and has not absorbed atmospheric moisture or CO₂.
-
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing low-yield reactions before adjusting specific chemical parameters.
Caption: A logical workflow for initial troubleshooting of failed cross-coupling reactions.
Part 2: Reaction-Specific Troubleshooting Guides
This compound is commonly used in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. Each has its own nuances.
A. Suzuki-Miyaura Coupling
This reaction couples the aryl iodide with an organoboron species. The steric hindrance of this compound primarily affects the oxidative addition step.
Answer: Low conversion with this substrate is often due to an inefficient catalytic system that cannot overcome the steric barrier.
-
Inefficient Oxidative Addition: The bulky ortho-iodo and meta-methyl groups hinder the approach of the palladium catalyst to the C-I bond, slowing what is often the rate-determining step.[3][5]
-
Solution: Ligand Choice is Critical. Standard ligands like PPh₃ may be insufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species that is more effective at undergoing oxidative addition with hindered halides.[6][7]
-
-
Poor Catalyst Activity: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst (like Pd(OAc)₂), or it may be deactivating.
-
Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3]
-
Insufficient Thermal Energy: The activation barrier for oxidative addition may be too high at lower temperatures.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the sterically hindered oxidative addition step.
Answer: Deiodination (or hydrodehalogenation) occurs when the aryl halide reacts with a palladium-hydride (Pd-H) species, replacing the iodine with a hydrogen atom.[5]
-
Cause: Pd-H species can form from the reaction of the palladium catalyst with the base, solvent, or trace water.
-
Solutions:
-
Optimize the Base: Milder inorganic bases like K₃PO₄ or Cs₂CO₃ are often less prone to generating Pd-H species compared to very strong bases.[5]
-
Ligand Selection: Using bulky, electron-rich ligands can accelerate the desired C-C bond-forming reductive elimination step, allowing it to outcompete the deiodination pathway.[5]
-
Control Temperature: Lowering the reaction temperature may reduce the rate of Pd-H formation.[5]
-
| Parameter | Recommendation for this compound | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ | Pre-formed Pd(0) can be more reliable; Pd(II) sources are common but require in-situ reduction.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Overcomes steric hindrance at the oxidative addition step.[5][9] |
| Base | K₃PO₄, Cs₂CO₃ (≥3 equivalents) | Strong, non-coordinating bases are effective. Use an extra equivalent to neutralize the boronic acid.[3][5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Aprotic solvents are generally preferred. The aqueous phase is necessary for many bases.[3][10] |
| Temperature | 80 - 120 °C | Higher temperatures may be required to overcome the activation energy barrier.[3] |
| Table 1. Recommended Starting Conditions for Suzuki Coupling. |
B. Sonogashira Coupling
This reaction couples the aryl iodide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[11][12]
Answer: As with the Suzuki reaction, steric hindrance is a primary suspect, impeding the oxidative addition of the aryl iodide to the palladium center.[6]
-
Cause: Slow Oxidative Addition. The bulky substrate makes it difficult for the palladium catalyst to access the carbon-iodine bond.[6]
-
Solutions:
-
Ligand & Catalyst Choice: Use bulky, electron-rich phosphine or NHC ligands to create a more reactive monoligated Pd(0) catalyst.[6][13] Air-stable precatalysts that generate this species in situ are highly effective.[6]
-
Increase Temperature: Providing more thermal energy can help overcome the high activation barrier.
-
Ensure Catalyst is Active: Use a fresh source of palladium catalyst and ensure phosphine ligands have not been oxidized.[6]
-
Answer: Glaser coupling is a common side reaction in Sonogashira couplings, resulting from the copper-catalyzed oxidative dimerization of the terminal alkyne.[6][14] This becomes dominant when the desired cross-coupling is slow, as is often the case with sterically hindered substrates.
-
Solutions:
-
Reduce Copper Loading: Titrate down the amount of the Cu(I) co-catalyst to the minimum required.
-
Address the Slow Cross-Coupling: Implement the solutions from FAQ 4. Speeding up the main reaction will help it outcompete the side reaction.
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling.[6][15] Copper-free Sonogashira reactions often use a palladium catalyst with an amine base (which also acts as the solvent).[13][15]
-
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction and the competing Glaser homocoupling pathway.
C. Heck Reaction
The Heck reaction involves the coupling of the aryl iodide with an alkene. The yield can be highly dependent on the choice of solvent and base.[16]
Answer: Optimizing a Heck reaction involves balancing reaction rate against catalyst decomposition, which is often exacerbated by high temperatures.[4]
-
Cause: Catalyst or Reaction Conditions.
-
Solutions:
-
Base Selection: The base is crucial. An improved yield is often seen when screening different bases.[16] Common choices include organic bases like Et₃N or inorganic bases like K₂CO₃ or AcONa.[17][18] The base must be strong enough and soluble in the reaction medium.[4]
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMA are commonly used as they help keep the catalytic species in solution.[4][17]
-
Temperature Optimization: The optimal temperature is a balance. Too low, and the reaction is sluggish; too high, and the catalyst can decompose into palladium black.[4] Experiment with a range of temperatures to find the sweet spot for your specific substrates.
-
Ligand Addition: While some Heck reactions are "ligandless," the addition of phosphine ligands can stabilize the catalyst and improve performance, especially for less reactive aryl halides.[4][16]
-
Part 3: Experimental Protocols
These protocols are general starting points and may require optimization. Always conduct reactions under a positive pressure of inert gas using anhydrous, degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for a sterically hindered substrate.[3]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a Pd(II) source (e.g., Pd(OAc)₂, 2 mol%) and a bulky ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 v/v Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.[1][3]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol minimizes the risk of Glaser homocoupling.[6][15]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., 2-5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent (e.g., THF or Toluene) via syringe, followed by the amine base (e.g., Et₃N, which can also serve as the solvent) and the terminal alkyne (1.2 equiv.).
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitoring & Workup: Follow steps 5 and 6 from the Suzuki protocol.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020). Retrieved January 7, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 7, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved January 7, 2026, from [Link]
-
Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 7, 2026, from [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Optimization of conditions for the Heck reaction - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Retrieved January 7, 2026, from [Link]
-
The First Palladium-Catalyzed Sonogashira Coupling of Unactivated Secondary Alkyl Bromides. | Request PDF - ResearchGate. (2025). Retrieved January 7, 2026, from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). Retrieved January 7, 2026, from [Link]
-
The effect of steric bulk in Sonogashira coupling reactions | Request PDF - ResearchGate. (2025). Retrieved January 7, 2026, from [Link]
-
Palladium/Norbornene Catalyzed ortho Amination/Cyclization of Aryl Iodide: Process to 3-Methyl-indole Derivates and Controllable Reductive Elimination against the Second Amination | Organic Letters - ACS Publications. (2021). Retrieved January 7, 2026, from [Link]
-
Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid - ElectronicsAndBooks. (n.d.). Retrieved January 7, 2026, from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Retrieved January 7, 2026, from [Link]
-
Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed. (2014). Retrieved January 7, 2026, from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
-
Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives - SciELO. (2010). Retrieved January 7, 2026, from [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 2-iodo-3-methylbenzoate
Welcome to the Technical Support Center for optimizing cross-coupling reactions with Methyl 2-iodo-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered when working with this sterically hindered and electronically distinct substrate.
The presence of an ortho-iodo group and a meta-methyl group on the benzoate ring introduces specific challenges, primarily related to steric hindrance around the reaction center. This can significantly impact the efficiency of the key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the electron-withdrawing nature of the methyl ester can influence the reactivity of the aryl iodide. This guide provides a structured approach to catalyst selection and reaction optimization for various common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion with this substrate is a common hurdle. The primary suspects are often related to catalyst activity and the challenging nature of the substrate itself. A systematic approach to troubleshooting is crucial.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure it is fresh and has been stored under an inert atmosphere to prevent degradation.[1][2] For challenging substrates, consider using more active and robust pre-catalysts like Pd G3 or G4 precatalysts for phosphine ligands, or PEPPSI™ precatalysts for N-heterocyclic carbene (NHC) ligands.[3]
-
Inefficient Oxidative Addition: The steric bulk from the ortho-iodo and adjacent methyl group can significantly slow down the oxidative addition of the aryl iodide to the Pd(0) center, which is often the rate-determining step.[2][4]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald biaryl phosphine family, such as SPhos, XPhos, or RuPhos, are excellent starting points.[1][5][6] These ligands promote oxidative addition and stabilize the active catalytic species.[2][4] Increasing the reaction temperature can also help overcome the activation energy barrier for this step.[2][6]
-
-
Inappropriate Base or Solvent: The choice of base and solvent can dramatically affect reaction outcomes.
-
Solution: For Suzuki-Miyaura couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate.[1][6] Ensure the base is finely powdered and dry.[7] Aprotic polar solvents like dioxane or toluene are generally good choices.[1] For some Suzuki couplings using anhydrous solvents with K₃PO₄, the addition of a small amount of water can be beneficial.[5][8]
-
-
Poor Reagent Quality: The purity of all starting materials is critical. Boronic acids, for instance, can degrade over time.[7]
Q2: I am observing significant formation of side products, such as homocoupling of my coupling partner or dehalogenation of the starting material. How can I minimize these?
A2: Side product formation is a common issue that points to specific problems within the catalytic cycle or reaction conditions.
-
Homocoupling: This is often caused by the presence of oxygen in the reaction, which can lead to the oxidative coupling of your nucleophilic partner (e.g., boronic acid in a Suzuki reaction).[3][10]
-
Solution: Rigorous degassing of the solvent and reaction vessel is essential.[3][9] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3] Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, may also reduce homocoupling compared to in situ generation from a Pd(II) source.[6]
-
-
Dehalogenation (Protodeiodination): This occurs when the aryl iodide is reduced to the corresponding arene. This can be a problem with highly active catalysts and in the presence of hydrogen sources.[10]
-
Solution: Ensure all reagents and solvents are anhydrous. The choice of base and ligand can also influence the extent of this side reaction. Screening different bases and employing bulky, electron-rich ligands can sometimes suppress hydrodehalogenation by favoring the desired reductive elimination pathway.[9]
-
Catalyst and Ligand Selection Guide
The choice of the catalyst system is the most critical parameter for a successful cross-coupling reaction with this compound. The steric hindrance near the iodine atom necessitates the use of ligands that can facilitate the key steps of the catalytic cycle.
Recommended Catalyst Systems for Different Cross-Coupling Reactions:
| Cross-Coupling Reaction | Recommended Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos, or XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | Bulky, electron-rich ligands are crucial to overcome steric hindrance.[4][5][6] Pre-catalysts can offer better consistency.[3] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ or Pd/C | Et₃N, DIPEA | DMF, NMP | 100 - 140 | Higher temperatures are often required. The choice of base is critical to neutralize the generated acid.[11] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, Toluene | Room Temp - 60 | Copper co-catalysis is standard, but copper-free conditions can be explored to avoid alkyne homocoupling.[12][13] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BrettPhos or RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | 90 - 120 | Strong, non-nucleophilic bases are typically required.[1][14] The choice of ligand is highly dependent on the amine coupling partner.[15] |
Experimental Protocols: A Starting Point
The following protocols are intended as a general starting point and will likely require optimization for your specific coupling partners.
General Procedure for a Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5][6]
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to troubleshooting low-yielding cross-coupling reactions with this compound.
Caption: A step-by-step workflow for troubleshooting low product yield.
Generalized Catalytic Cycle for Cross-Coupling
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling.
- ElectronicsAndBooks. (2008). CuI/PPh3-catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium.
- Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- (n.d.). Cross-Coupling Reactions Guide.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Benchchem. (n.d.). Technical Support Center: Efficient Coupling of Sterically Hindered Aryl Iodides.
- Benchchem. (n.d.). Troubleshooting low yield in 1-Iodohexane coupling reactions.
- Wikipedia. (n.d.). Sonogashira coupling.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid.
- Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.
- SciELO. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives.
- Benchchem. (n.d.). A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Apollo. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate.
- ResearchGate. (n.d.). Palladium(II) containing hydrotalcite as an efficient heterogeneous catalyst for Heck reaction.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Institutes of Health. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ACS Publications. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
- ResearchGate. (n.d.). Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling.
- (n.d.). Cross-Coupling Chemistry.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
- ResearchGate. (n.d.). Palladium Metal Catalysts in Heck C-C Coupling Reactions.
- ResearchGate. (n.d.). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands.
- National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- ResearchGate. (n.d.). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[ c ].
- ResearchGate. (n.d.). Buchwald-Hartwig amination; selection of optimal conditions.
- ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate.
- ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
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Reaction condition adjustments for Methyl 2-iodo-3-methylbenzoate
Technical Support Center: Methyl 2-iodo-3-methylbenzoate
Welcome to the technical support resource for this compound (CAS 103441-60-7). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the synthesis and purification of this key chemical intermediate. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your success with this protocol.
This compound is a valuable building block in organic synthesis, often utilized in cross-coupling reactions where the iodine atom serves as a versatile handle for introducing molecular complexity. Achieving high purity and yield, however, requires careful control over reaction conditions, particularly regarding regioselectivity. This guide addresses the most common challenges encountered during its preparation.
Core Synthesis Workflow: Directed C-H Iodination
The synthesis of this compound is most effectively achieved via a directed electrophilic aromatic substitution, starting from methyl 3-methylbenzoate. The ester functional group is used to direct the iodination to the ortho position (C2). Modern methods often employ a transition-metal catalyst, such as Iridium(III), to achieve high selectivity under mild conditions.[1][2][3]
Experimental Protocol: Ir(III)-Catalyzed Ortho-Iodination
This protocol is adapted from leading methodologies for the directed C-H iodination of benzoic acid derivatives.[1][2]
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add methyl 3-methylbenzoate (1.0 equiv), N-Iodosuccinimide (NIS) (1.2 equiv), and the Iridium catalyst (e.g., [Cp*IrI2]2) (2.5 mol%).
-
Solvent Addition: Add the reaction solvent, typically 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), to achieve a substrate concentration of 0.25 M. HFIP is often crucial for promoting C-H activation.[2]
-
Reaction Execution: Seal the vial and stir the mixture at room temperature (25 °C) or slightly elevated temperature (e.g., 40-60 °C) to improve reaction rates.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup & Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and iodine[4], followed by saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final product.
Caption: Troubleshooting logic for common synthesis issues.
Q3: I am struggling to separate my desired product from a persistent impurity during column chromatography.
Answer: Co-elution during chromatography is a common challenge, especially with isomers which often have very similar polarities. [5]
-
Isomer Separation: Separating regioisomers of iodinated methylbenzoates can be very difficult. If you have significant isomer formation, it is best to revisit and optimize the reaction conditions for better selectivity. If separation is the only option, consider using a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/DCM) with a very shallow gradient. Preparative HPLC with a reverse-phase (C18) column may also be effective. [5]* Starting Material Removal: The starting material, methyl 3-methylbenzoate, is less polar than the iodinated product. A standard silica gel column should provide good separation. If you are having trouble, ensure your column is not overloaded and that you are using an appropriate solvent system (start with a low polarity mobile phase, e.g., 2-5% ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid or can be induced to crystallize, this can be an excellent method for purification. However, the product is listed as a liquid at room temperature, making this approach challenging.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic principle behind achieving high regioselectivity for the 2-iodo isomer?
Answer: The high selectivity arises from a process called directed C-H activation . In this mechanism, the ester group of the substrate coordinates to the metal center of the catalyst (e.g., Iridium). This coordination brings the catalyst into close proximity with the C-H bond at the ortho (C2) position. The catalyst then facilitates the cleavage of this specific C-H bond, forming a metallacyclic intermediate. This intermediate subsequently reacts with the electrophilic iodine source (NIS) to install the iodine atom at the C2 position before the catalyst is regenerated. This directed pathway has a much lower activation energy than the standard electrophilic aromatic substitution pathways at other positions, leading to excellent regioselectivity. [2][3] Q2: Which analytical techniques are best for monitoring the reaction and characterizing the product?
Answer: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. The product should have a lower Rf value (be more polar) than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more accurate monitoring and allows for the detection and tentative identification of the starting material, product (by mass), and any major byproducts (like di-iodinated species).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unambiguous structural confirmation of the final product. ¹H NMR will show characteristic shifts for the aromatic protons, and ¹³C NMR will confirm the number and type of carbon atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A good alternative to LC-MS for monitoring, especially for checking the ratio of regioisomers if they are separable under GC conditions.
Q3: What are the recommended storage and handling procedures for this compound?
Answer: Based on supplier safety data, the compound should be stored at 4°C and protected from light. Aromatic iodides can be light-sensitive and may slowly decompose over time, releasing iodine. Store in an amber vial or a container wrapped in aluminum foil in a refrigerator. It is listed as a liquid and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
| Parameter | Recommendation | Rationale |
|---|---|---|
| Storage Temp. | 4°C | To minimize degradation over time. |
| Light Exposure | Protect from light (Amber vial) | Aromatic iodides can be photolabile. |
| Atmosphere | Sealed container | To prevent contamination and exposure to moisture. |
| Handling | Fume hood, PPE | Standard practice for handling organic chemicals. |
Q4: How should I properly quench the reaction and handle the waste?
Answer: The reaction quench is critical for safety and purity.
-
Quenching: The primary reagent to quench is excess N-Iodosuccinimide (NIS) and any free iodine (I₂). This is done by washing the organic reaction mixture with a solution of a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is standard and highly effective. [4]The thiosulfate reduces I₂ to colorless iodide ions (I⁻).
-
Waste Disposal: All aqueous and organic wastes containing iodine should be collected in a designated halogenated waste container. Do not dispose of them down the drain. Follow your institution's specific guidelines for hazardous waste disposal.
References
-
IrIII‐Catalyzed Selective ortho‐Monoiodination of Benzoic Acids with Unbiased C−H Bonds. Chemistry – A European Journal. [Link]
-
Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. ACS Catalysis. [Link]
-
Optimization of the reaction conditions for Ortho-iodination of aromatic carboxylic acids in aqueous media. ResearchGate. [Link]
- Method For Removing Halogens From An Aromatic Compound.
-
Selected Optimization Data for the Iodination of Aryl Carboxylic Acids. ResearchGate. [Link]
-
IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Europe PMC. [Link]
-
Methyl 2-iodobenzoate Product Information. Chemdad. [Link]
-
Methyl 3-iodo-4-methylbenzoate Chemical Properties. MySkinRecipes. [Link]
-
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. National Institutes of Health (NIH). [Link]
-
Ortho-iodination of aromatic carboxylic acids in aqueous media. ResearchGate. [Link]
-
Methyl 3-iodo-4-methylbenzoate Compound Summary. PubChem, National Institutes of Health (NIH). [Link]
-
How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]
- Production technology of methyl 2-iodobenzoate.
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Iodination - Common Conditions. Organic Chemistry Data. [Link]
-
Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health (NIH). [Link]
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
-
Novel strategy for synthesis of 2-(tributylstannyl)benzoate succinimide as a precursor for radio-iodination. Journal of Nuclear Medicine. [Link]
-
Electrophilic halogenation. Wikipedia. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
Sources
Technical Support Center: Workup Procedures for Reactions Containing Methyl 2-iodo-3-methylbenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the workup of reactions involving Methyl 2-iodo-3-methylbenzoate. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your chemical synthesis.
I. Understanding the Chemistry of Your Workup
This compound is a common building block in organic synthesis, frequently employed in cross-coupling reactions such as Suzuki and Sonogashira couplings.[1] The success of these reactions is not only dependent on the reaction conditions but also on a well-executed workup procedure to isolate the desired product in high purity. A typical workup for such reactions involves separating the organic product from unreacted starting materials, the catalyst (often palladium-based), inorganic salts, and other byproducts.[2][3]
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the workup of reactions containing this compound.
Q1: What is the first step I should take after my reaction is complete?
A1: Before initiating any aqueous workup, it is crucial to cool the reaction mixture to room temperature. Many cross-coupling reactions are heated, and adding an aqueous solution to a hot organic solvent can be hazardous. Once at room temperature, a common first step is to dilute the reaction mixture with an appropriate organic solvent.[3] This solvent should be immiscible with water and a good solvent for your product. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether. This dilution facilitates subsequent extractions and handling.
Q2: How do I choose the right organic solvent for extraction?
A2: The choice of extraction solvent depends on the polarity of your product.[4][5]
-
For non-polar to moderately polar compounds: Ethyl acetate, diethyl ether, and DCM are excellent choices. They are immiscible with water and have good solvating properties for a wide range of organic compounds.
-
For very non-polar compounds: Hexanes or heptane can be used, often in combination with a more polar solvent like ethyl acetate to achieve the desired polarity for efficient extraction.
-
For more polar products: If your product has significant water solubility, a more polar extraction solvent like a 3:1 mixture of chloroform and isopropanol can be effective at pulling it out of the aqueous phase.[6]
Q3: My reaction used a palladium catalyst. How do I remove it effectively?
A3: Palladium removal is a critical step, as residual palladium can be toxic and interfere with subsequent reactions or biological assays. Several methods can be employed:
-
Filtration through Celite: This is a simple and often effective method. Dilute the reaction mixture with an organic solvent and filter it through a pad of Celite. The Celite can trap insoluble palladium species.[7][8]
-
Column Chromatography: This is a highly effective method for removing both the palladium catalyst and other impurities.[7] The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system.
-
Scavenger Resins: For reactions where palladium levels must be minimized (e.g., for pharmaceutical applications), scavenger resins containing thiol or phosphine groups can be used to bind and remove the palladium.[9][10]
-
Aqueous Washes: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium thiosulfate can help remove residual palladium.
Q4: I'm seeing an emulsion form during my aqueous extraction. What should I do?
A4: Emulsions are a common problem, especially when dealing with polar solvents or surfactants in the reaction mixture.[6] Here are some strategies to break an emulsion:
-
Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can often break an emulsion by increasing the ionic strength of the aqueous layer.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.
-
Filtration: Filtering the entire mixture through a pad of Celite can sometimes help break up the emulsion.
-
Change the pH: If your product is stable to acid or base, carefully adding a small amount of dilute acid or base can alter the properties of the interface and break the emulsion.
Q5: I am concerned about the potential hydrolysis of the methyl ester group on my product during workup. How can I avoid this?
A5: The methyl ester group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or elevated temperatures.[11][12][13][14] To minimize this risk:
-
Use Mild Aqueous Solutions: For washing, use neutral or mildly acidic/basic solutions. For example, use a saturated aqueous solution of sodium bicarbonate (a weak base) to neutralize any acid, rather than a strong base like sodium hydroxide.
-
Limit Contact Time: Perform the aqueous extractions efficiently to minimize the time the ester is in contact with the aqueous phase.
-
Work at Room Temperature: Avoid heating the mixture during the workup.
-
Monitor pH: If you need to adjust the pH, do so carefully and monitor it to avoid extremes.
III. Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the workup of reactions involving this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Isolated Product | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous layer. 3. Product degradation during workup. | 1. Before workup, check reaction completion by TLC or LC-MS. 2. Back-extract the aqueous layer with fresh organic solvent.[4] 3. Avoid harsh acidic or basic conditions and prolonged heating during workup. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Similar polarity of product and starting material. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Use column chromatography with a carefully selected eluent system for purification.[15][16] |
| Presence of Dark Color (Palladium Black) in the Product | Inefficient removal of the palladium catalyst. | 1. Filter the crude product solution through a pad of Celite before concentration.[7][8] 2. If the color persists, consider treatment with activated carbon or a scavenger resin.[17] 3. Purify by column chromatography. |
| Unexpected Byproducts Observed by NMR/LC-MS | 1. Side reactions during the main reaction (e.g., homocoupling, dehalogenation).[18] 2. Degradation of the product during workup (e.g., ester hydrolysis).[11] | 1. Optimize reaction conditions to minimize side reactions. 2. Use a milder workup procedure (e.g., neutral washes). |
IV. Standard Experimental Protocol: Workup of a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a general workup procedure for a reaction such as a Suzuki or Sonogashira coupling where this compound is a reactant.
-
Cooling and Dilution:
-
Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Dilute the reaction mixture with 3-5 volumes of an appropriate organic solvent (e.g., ethyl acetate).
-
-
Filtration (Palladium Removal):
-
Prepare a small plug of Celite in a fritted funnel.
-
Filter the diluted reaction mixture through the Celite plug.
-
Wash the Celite plug with additional organic solvent to ensure all the product is collected.
-
-
Aqueous Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
During each wash, shake the separatory funnel vigorously, venting frequently to release any pressure buildup.[4] Allow the layers to fully separate before draining the aqueous layer.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
V. Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common workup issues.
Caption: A flowchart for troubleshooting the workup procedure.
VI. References
-
Fiveable. (n.d.). Aqueous workup Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Solubility of Things. (n.d.). Synthesis Techniques: Reflux, Distillation, and Extraction. Retrieved from [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction. Retrieved from [Link]
-
JoVE. (2020). Video: Extraction - Concept. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Ali, M. H., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27(28), 35065-35075.
-
Korovina, N. (2020, September 20). Extraction technique in organic chemistry [Video]. YouTube. [Link]
-
Hill, G. B., & Sweeney, J. B. (2014). Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. Journal of Chemical Education, 91(11), 1934-1938.
-
Google Patents. (n.d.). US20050256327A1 - Method of removing palladium. Retrieved from
-
The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 26). Extractions | Analytic Technique in Organic Chemistry [Video]. YouTube. [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
-
Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Producing 5 Iodo 2 Methylbenzoic Acid. Retrieved from [Link]
-
Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from
-
Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters. Retrieved from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Google Patents. (n.d.). EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids. Retrieved from
-
Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate. Retrieved from
-
Vechorkin, O., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1933-1941.
-
Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
European Patent Office. (n.d.). EP1642881B1 - PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Google Patents. (n.d.). CN100406422C - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from
-
Organic Syntheses. (1941). METHYL m-NITROBENZOATE. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: Extraction - Concept [jove.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spinchem.com [spinchem.com]
- 10. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 13. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids - Google Patents [patents.google.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. cup.edu.cn [cup.edu.cn]
- 16. researchgate.net [researchgate.net]
- 17. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. moravek.com [moravek.com]
Stability of Methyl 2-iodo-3-methylbenzoate under various reaction conditions
Welcome to the technical support center for Methyl 2-iodo-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and successful reaction of your compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Failed or Low-Yield in Suzuki Coupling Reactions
Question: I am attempting a Suzuki coupling with this compound, but I am observing no product formation or very low yields. What are the potential causes and how can I troubleshoot this?
Answer:
A failed Suzuki coupling with this compound can stem from several factors, often related to catalyst deactivation, substrate instability, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Deiodination (Proto-dehalogenation): A significant side reaction is the replacement of the iodine atom with a hydrogen, yielding methyl 3-methylbenzoate.[1][2][3] This is often promoted by elevated temperatures and certain bases.
-
Troubleshooting:
-
Lower the reaction temperature: If possible, screen for a more active palladium catalyst that operates at a lower temperature.
-
Choice of Base: Use a milder base. While strong bases like tBuOK can be effective, they can also promote dehalogenation.[1] Consider using carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).
-
Hydrogen Source: Be mindful of potential hydrogen sources in your reaction, such as certain solvents or additives.
-
-
-
Catalyst Inhibition/Deactivation: The ortho-iodo and meta-methyl groups can present some steric hindrance, potentially affecting the oxidative addition step.
-
Troubleshooting:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to facilitate the oxidative addition of sterically hindered aryl halides. Ligands like XPhos or SPhos are often good starting points for challenging couplings.
-
Palladium Pre-catalyst: Use a well-defined palladium pre-catalyst to ensure a sufficient concentration of the active Pd(0) species.
-
-
-
Ester Hydrolysis (Saponification): Under strongly basic conditions, particularly with aqueous bases at elevated temperatures, the methyl ester can be hydrolyzed to the corresponding carboxylate.[4][5] This will change the solubility and potentially the reactivity of your starting material.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your reaction is run under anhydrous conditions if using a strong, non-aqueous base.
-
Base Selection: Opt for non-nucleophilic bases.
-
Post-reaction Workup: If some hydrolysis is unavoidable, you can re-esterify the product after purification.
-
-
Experimental Workflow for Troubleshooting Suzuki Coupling:
Caption: Troubleshooting workflow for Suzuki coupling.
Issue 2: Decomposition during Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination and observing significant decomposition of my this compound starting material. What is causing this and how can I mitigate it?
Answer:
Decomposition during Buchwald-Hartwig amination often points towards thermal instability and side reactions promoted by the strong bases typically employed.[6][7]
Potential Causes & Solutions:
-
Thermal Instability: Aryl iodides, especially those with certain substitution patterns, can be thermally labile.[8][9] The C-I bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage at elevated temperatures.[3]
-
Troubleshooting:
-
Temperature Optimization: Carefully screen reaction temperatures. Modern Buchwald-Hartwig catalyst systems often allow for lower reaction temperatures.[10]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.
-
-
-
Base-Induced Side Reactions: Strong bases like sodium or lithium tert-butoxide can promote dehalogenation or other undesired reactions.[1]
-
Troubleshooting:
-
Base Screening: While strong bases are often necessary, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, especially if your amine is sufficiently nucleophilic.
-
Stoichiometry: Use the minimum effective amount of base.
-
-
-
Ligand Choice: The choice of ligand is critical for an efficient catalytic cycle, which in turn allows for milder reaction conditions.[11]
-
Troubleshooting:
-
Use Modern Ligands: Employ bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) that are known to promote efficient C-N bond formation under milder conditions.[11]
-
-
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst | G3 or G4 Pd-precatalysts | Ensures efficient generation of the active catalyst. |
| Ligand | BrettPhos or XPhos | Bulky, electron-rich ligands that facilitate reductive elimination.[11] |
| Base | LiHMDS or K₃PO₄ | LiHMDS is a strong, non-nucleophilic base. K₃PO₄ is a milder alternative. |
| Solvent | Toluene or Dioxane | Common anhydrous solvents for this reaction. |
| Temperature | 80-100 °C (initial) | Start with a moderate temperature and adjust as needed. |
Issue 3: Unexpected Byproducts in Sonogashira and Heck Couplings
Question: In my Sonogashira/Heck coupling, I am seeing byproducts that I cannot identify, alongside my desired product. What are these likely to be?
Answer:
Besides the common issue of deiodination, Sonogashira and Heck couplings with terminal alkynes/alkenes can lead to specific side reactions.
Potential Byproducts & Causes:
-
Homocoupling of the Alkyne (Glaser Coupling) in Sonogashira Reactions: This is a common side reaction, especially if the reaction is run in the presence of oxygen or if the copper(I) catalyst is not effectively coordinated.[12][13]
-
Troubleshooting:
-
Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed to remove oxygen.
-
Amine Base: The amine base (e.g., Et₃N, DIPA) is crucial for the Sonogashira mechanism and helps to keep the copper catalyst in its active state.[12] Ensure it is pure and used in sufficient quantity.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can eliminate this side reaction.[12]
-
-
-
Isomerization of the Alkene in Heck Reactions: Depending on the reaction conditions, the double bond in the product can migrate.
-
Troubleshooting:
-
Ligand and Additive Control: The regioselectivity and potential for isomerization in Heck reactions can often be controlled by the choice of ligand and additives.[14]
-
-
-
Reduction of the Alkene/Alkyne: Under certain conditions, especially with hydride sources present, the coupled product can be reduced.
-
Troubleshooting:
-
Solvent Choice: Avoid solvents that can act as hydride donors at high temperatures.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: It is recommended to store this compound at 4°C, protected from light. Aryl iodides can be light-sensitive, and prolonged exposure can lead to the formation of radicals and subsequent decomposition.[8][15] The container should be tightly sealed and stored in a dry, well-ventilated place.[16]
Q2: Is this compound stable to acidic conditions?
A: The C-I bond is generally stable to non-oxidizing acidic conditions. However, the methyl ester is susceptible to acid-catalyzed hydrolysis to the corresponding carboxylic acid, 2-iodo-3-methylbenzoic acid, especially in the presence of water and at elevated temperatures.
Q3: How stable is the compound to strongly basic conditions?
A: The compound is susceptible to base-catalyzed hydrolysis (saponification) of the methyl ester to the carboxylate salt.[4][5] Additionally, strong bases can promote deiodination, particularly at higher temperatures.[1]
Q4: Can I use Ullmann coupling with this substrate?
A: Yes, Ullmann condensations are a viable option for forming C-N, C-O, and C-S bonds with this compound.[17] However, traditional Ullmann reactions often require high temperatures (often >150 °C), which can lead to thermal decomposition or deiodination of the starting material.[17][18] Modern, ligand-assisted Ullmann protocols may allow for milder reaction conditions.[17]
Q5: What is the reactivity trend for cross-coupling reactions (I vs. Br vs. Cl)?
A: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl.[11] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst.[3]
Q6: Are there any known photochemical instabilities?
A: Yes, aryl iodides can be photochemically labile.[15] UV irradiation can induce cleavage of the C-I bond, leading to radical intermediates and potentially causing dehalogenation or polymerization.[15][19] It is advisable to protect reactions from direct, strong light.
Visualizing Potential Degradation Pathways
Caption: Major degradation pathways for this compound.
References
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]
-
Hydrodehalogenation of aryl iodides and bromides. ResearchGate. [Link]
-
Photochemical reactions of acyl iodides with aryl halides. ResearchGate. [Link]
-
Dehalogenation. Wikipedia. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
-
Saponification-Typical procedures. OperaChem. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
When (R)-2-iodo-3-methylbutane is treated with sodium hydroxide, select all products that are. brainly.com. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]
-
Spontaneous aryl iodide deiodination upon heating. Reddit. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-iodo-3-methylbenzoate and its Bromo-Analog for Researchers
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of starting materials is paramount. Aryl halides are fundamental building blocks, and their reactivity in pivotal cross-coupling reactions dictates the efficiency and feasibility of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of Methyl 2-iodo-3-methylbenzoate and its bromo-analog, Methyl 2-bromo-3-methylbenzoate. This analysis is grounded in fundamental chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Foundational Difference: Carbon-Halogen Bond Strength
The divergent reactivity of aryl iodides and bromides is fundamentally rooted in the differing strengths of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and longer than the C-Br bond.[1][2][3] This is a direct consequence of the larger atomic radius of iodine compared to bromine, leading to less effective orbital overlap with carbon.[3]
| Bond | Average Bond Enthalpy (kJ/mol) | Average Bond Length (pm) |
| C-I | ~213 | ~214 |
| C-Br | ~285 | ~193 |
| C-Cl | ~327 | ~177 |
| C-F | ~485 | ~135 |
| (Data compiled from various sources for general comparison)[1][4] |
This disparity in bond energy has profound implications for reactions where the cleavage of the carbon-halogen bond is a critical step, most notably in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The universally accepted mechanism for many of these reactions begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step is often rate-determining and is directly influenced by the strength of the C-X bond.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis.
General Reactivity Trend: Aryl Iodide > Aryl Bromide
The weaker C-I bond in this compound allows for a faster rate of oxidative addition to the Pd(0) catalyst compared to its bromo-analog.[7][8] This often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve comparable yields.
However, it is crucial to note that under certain conditions, particularly at lower temperatures with traditional phosphine ligands like triphenylphosphine (PPh₃), aryl iodides can exhibit surprisingly poor reactivity.[9][10] This has been attributed to the formation of stable, off-cycle palladium(II)-iodide intermediates that hinder catalyst turnover.[9][10] In contrast, aryl bromides can be more efficient under these specific circumstances.[9][10]
Illustrative Comparison: Suzuki-Miyaura Coupling Conditions
| Feature | This compound | Methyl 2-bromo-3-methylbenzoate |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) |
| Boronic Acid | Arylboronic acid (1.2-1.5 equiv) | Arylboronic acid (1.2-1.5 equiv) |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | K₂CO₃ or K₃PO₄ (2-3 equiv) |
| Solvent | Toluene/Water or Dioxane/Water | Toluene/Water or Dioxane/Water |
| Temperature | 80-100 °C | 90-120 °C |
| Reaction Time | Typically 1-4 hours | Typically 4-12 hours |
This table presents generalized starting conditions. Optimization is often necessary.[11][12]
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. The reactivity trend mirrors that of the Suzuki coupling.
General Reactivity Trend: Aryl Iodide > Aryl Bromide
Aryl iodides are generally more reactive substrates than aryl bromides in the Heck reaction, a consequence of the more facile oxidative addition step.[13][14] This increased reactivity can allow for lower catalyst loadings and reaction temperatures.[13]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The choice of the aryl halide significantly impacts the reaction conditions.
General Reactivity Trend: Aryl Iodide > Aryl Bromide
The coupling of aryl iodides in Sonogashira reactions can often be achieved at room temperature, whereas aryl bromides typically require heating.[15] The general order of reactivity for sp² carbons in this coupling is: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride.[15][16]
Experimental Data Snapshot: Sonogashira Coupling
| Aryl Halide | Catalyst | Base | Solvent | Temperature | Yield |
| Aryl Iodide | Pd(OAc)₂/PPh₃, CuI | Et₃N | DMF | Room Temp | High |
| Aryl Bromide | Pd(OAc)₂/PPh₃, CuI | Et₃N | DMF | 60-100 °C | Good to High |
Illustrative data based on general trends.[17][18][19]
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds. While the general trend of C-X bond lability holds, the reactivity in Buchwald-Hartwig amination can be more nuanced.
General Reactivity Trend: Aryl Bromide > Aryl Chloride > Aryl Iodide (in some systems)
Counterintuitively, aryl iodides can sometimes be less effective substrates than aryl bromides in Buchwald-Hartwig amination.[20] This is due to the formation of stable, inactive palladium-iodide dimer complexes that can sequester the active catalyst.[21][22] The use of bidentate phosphine ligands can often mitigate this issue by preventing the formation of these dimers.[21] However, with certain catalyst systems, aryl bromides exhibit superior performance.[20]
Nucleophilic Aromatic Substitution (SNA r)
In contrast to palladium-catalyzed reactions, the reactivity order of aryl halides in nucleophilic aromatic substitution (SNA r) is inverted.
General Reactivity Trend: Aryl Fluoride > Aryl Chloride ≈ Aryl Bromide > Aryl Iodide
The rate-determining step in an SNA r reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex.[23][24][25] The stability of this intermediate is enhanced by more electronegative halogens that can better stabilize the negative charge through induction. Consequently, the C-F bond, despite being the strongest, is the most reactive in this context, and the C-I bond is the least reactive.[23] For this compound and its bromo-analog, the difference in reactivity in SNA r reactions would likely be minimal, with the bromo-compound reacting slightly faster.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound and Methyl 2-bromo-3-methylbenzoate.
Materials:
-
Methyl 2-halo-3-methylbenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-halo-3-methylbenzoate, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture with vigorous stirring to 90 °C for the iodo-analog or 110 °C for the bromo-analog.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison Workflow
Caption: Logical workflow comparing the reactivity of the iodo- and bromo-analogs in various chemical transformations.
Conclusion
The choice between this compound and its bromo-analog is a critical decision that significantly impacts the design and execution of a synthetic route. For the majority of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings, the iodo-analog offers the distinct advantage of higher reactivity, often leading to milder reaction conditions and improved efficiency. However, researchers should be mindful of potential pitfalls, such as the observed decreased reactivity of aryl iodides in some Buchwald-Hartwig amination systems and under specific low-temperature Suzuki conditions. Conversely, for nucleophilic aromatic substitution reactions, the bromo-analog is expected to be slightly more reactive. A thorough understanding of the underlying mechanistic principles governing the reactivity of these aryl halides will undoubtedly lead to more robust and successful synthetic outcomes.
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Sonogashira coupling. Wikipedia. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). DOI:10.1039/D2SC00174H. [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications. [Link]
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Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate. [Link]
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Sonogashira-Type Alkynylation of Aryl Iodides and Bromides by Pd EnCat. Scilit. [Link]
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2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. [Link]
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Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
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An introduction to bond energy and bond length. chemguide. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Physical Properties of Haloalkanes. Chemistry LibreTexts. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]
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Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Heck reactions of alkenes with aryl iodides and... Kinetics & Catalysis - Ovid. [Link]
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Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. [Link]
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Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
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Heck Reaction—State of the Art. MDPI. [Link]
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methyl 2-bromo-3-methylbenzoate. ChemBK. [Link]
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Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Quora. [Link]
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Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. SciELO. [Link]
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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"Nucleophilic Aromatic Substitution". Chemistry LibreTexts. [Link]
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Analytical methods for the characterization of Methyl 2-iodo-3-methylbenzoate
An In-Depth Comparative Guide to the Analytical Characterization of Methyl 2-iodo-3-methylbenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and comparison of analytical methodologies for the structural elucidation and purity assessment of this compound (CAS No. 103441-60-7). As a critical intermediate in the synthesis of pharmaceuticals and fine chemicals, ensuring the unambiguous identification and quality of this compound is paramount.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.
This compound is an aromatic ester with the molecular formula C₉H₉IO₂ and a molecular weight of approximately 276.07 g/mol .[3] Its structure presents specific analytical challenges and opportunities, which we will explore through a multi-technique approach. The causality behind selecting a portfolio of techniques lies in the principle of orthogonal validation: each method provides a unique and complementary piece of information, leading to a holistic and trustworthy characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for determining the precise molecular structure of this compound. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, confirming the substitution pattern on the benzene ring and the presence of the methyl and ester functionalities.
Expertise & Rationale
-
¹H NMR: This experiment is the first step in structural confirmation. It allows us to count the number of distinct protons, determine their electronic environment from their chemical shift, understand their proximity through spin-spin coupling, and quantify them via integration. For this compound, we expect to see distinct signals for the three aromatic protons and the two methyl groups (one on the ring and one from the ester).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. This is crucial for confirming the total carbon count and identifying the key carbonyl carbon of the ester group, which has a characteristic chemical shift far downfield.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.[4]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube. CDCl₃ is a common choice for its ability to dissolve moderately polar organic compounds.[4]
-
Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher to achieve optimal signal dispersion.[4][5]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: 30-degree pulse angle, 2-second relaxation delay, 3-4 second acquisition time.
-
Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional carbon spectrum.
-
This experiment requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Referencing: Chemical shifts should be referenced to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]
Expected Spectral Data (Predicted)
| Technique | Assignment | Expected Chemical Shift (δ) [ppm] | Multiplicity | Notes |
| ¹H NMR | Aromatic Protons (3H) | 7.0 - 8.0 | Doublets, Triplets | The specific splitting pattern will confirm the 1,2,3-substitution. |
| Ester Methyl Protons (-OCH₃) | 3.8 - 4.0 | Singlet | Characteristic region for methyl esters.[5] | |
| Aromatic Methyl Protons (-CH₃) | 2.3 - 2.6 | Singlet | Typical region for a methyl group attached to a benzene ring.[5] | |
| ¹³C NMR | Carbonyl Carbon (-C=O) | 165 - 175 | Singlet | Diagnostic for the ester functional group. |
| Aromatic Carbons (6C) | 120 - 145 | Multiple Singlets | Includes the iodine-bearing carbon (C-I), which will be shifted upfield. | |
| Ester Methyl Carbon (-OCH₃) | 50 - 55 | Singlet | ||
| Aromatic Methyl Carbon (-CH₃) | 20 - 25 | Singlet |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of this compound and providing structural clues through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can verify the elemental composition.[6]
Expertise & Rationale
-
Molecular Ion Peak (M⁺): The primary goal is to observe the molecular ion peak corresponding to the mass of the compound (C₉H₉IO₂). The presence of iodine, with its single stable isotope at m/z 127, simplifies the isotopic pattern.
-
Fragmentation Analysis: Electron Ionization (EI) is a common technique that induces fragmentation. The resulting fragment ions provide a "fingerprint" that can help distinguish between isomers. For ortho-substituted benzoates, specific fragmentation pathways, such as the loss of the methoxy group (•OCH₃, 31 Da), are often observed.[7][8]
Experimental Protocol: GC-MS Analysis
This protocol combines Gas Chromatography for separation with Mass Spectrometry for detection, which is ideal for analyzing volatile and thermally stable compounds like this compound.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an EI source.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.[1]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[1]
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Initial temperature of 100°C for 2 min, then ramp at 15°C/min to 280°C and hold for 5 min. (This program should be optimized).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Expected Mass Spectrum Fragments
| m/z | Assignment | Fragment Lost | Notes |
| 276 | [M]⁺ | - | Molecular Ion |
| 245 | [M - OCH₃]⁺ | •OCH₃ | Loss of the methoxy radical is a common pathway for methyl esters.[7] |
| 149 | [M - I]⁺ | •I | Loss of the iodine radical. |
| 118 | [M - I - OCH₃]⁺ | •I, •OCH₃ | Subsequent loss of iodine and methoxy radicals. |
Chromatographic Techniques: The Gold Standard for Purity Assessment
While NMR and MS confirm identity, chromatography is essential for determining the purity of this compound. It separates the main compound from any impurities, such as unreacted starting materials, isomeric byproducts, or side-products from the synthesis.[1]
Expertise & Rationale
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and robust method for purity analysis of non-volatile or thermally labile compounds.[1] It offers high resolution and sensitivity. A reversed-phase C18 column is typically the first choice for molecules of this polarity.
-
Gas Chromatography (GC): As this compound is sufficiently volatile and stable, GC with a Flame Ionization Detector (FID) is an excellent alternative.[1] GC often provides higher separation efficiency and speed than HPLC for suitable analytes.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.[1]
-
Sample Preparation: Accurately prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 0.5-1.0 mg/mL.
-
Chromatographic Conditions:
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Visual Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the comprehensive analysis of a newly synthesized batch of this compound.
Caption: Logical workflow for the complete analytical characterization of this compound.
Comparative Summary of Analytical Techniques
The choice of analytical method depends on the specific question being asked, from structural confirmation to routine quality control. The table below provides a comparative summary.
| Technique | Primary Information | Key Advantages | Limitations | Application to Topic |
| NMR Spectroscopy | Unambiguous molecular structure, atom connectivity. | Provides the most detailed structural information. Non-destructive. | Lower sensitivity, requires higher sample concentration. | Essential: For initial structure confirmation and batch-to-batch consistency checks. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation pattern. | High sensitivity, can be coupled with chromatography (GC/LC-MS). | Isomers may have similar mass spectra. Ionization can be challenging. | Essential: To confirm molecular weight and support structural assignment. |
| HPLC-UV | Purity, quantification of impurities. | Robust, versatile, widely available. Good for non-volatile compounds. | Lower resolution than GC for some analytes. Requires chromophore for UV detection. | Recommended: Gold standard for purity determination in quality control labs.[1] |
| GC-FID | Purity, quantification of volatile impurities. | High resolution, fast analysis times, universal detector (FID). | Sample must be volatile and thermally stable. | Recommended: Excellent orthogonal method to HPLC for purity checks.[1] |
| IR Spectroscopy | Presence of functional groups (e.g., C=O, C-I). | Fast, simple, requires minimal sample preparation. | Provides limited structural detail; more of a fingerprinting technique. | Supportive: Quick check for the presence of the key ester carbonyl group.[6] |
Conclusion
A robust and reliable characterization of this compound cannot be achieved with a single analytical technique. A multi-faceted approach, led by NMR for structural elucidation and complemented by mass spectrometry for molecular weight confirmation, is critical. For quality control and purity assessment, orthogonal chromatographic methods such as HPLC and GC are indispensable. By integrating the data from these techniques, researchers and developers can ensure the identity, purity, and quality of this important chemical intermediate, thereby safeguarding the integrity of the final products.
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A Senior Application Scientist's Guide to the HPLC Analysis of Methyl 2-iodo-3-methylbenzoate: A Comparative Approach
In the landscape of pharmaceutical development and quality control, the precise and robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-iodo-3-methylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires meticulous analytical oversight to ensure purity and consistency. This guide, drawing from extensive field experience, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its analysis, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound (C9H9IO2) is a non-polar, aromatic compound.[1] Its analysis by reversed-phase HPLC (RP-HPLC) is the most prevalent approach, leveraging hydrophobic interactions between the analyte and a non-polar stationary phase.[2][3] The primary analytical challenges lie in achieving optimal separation from structurally similar impurities, such as regioisomers or precursors, and ensuring method robustness for routine quality control. This guide will explore the critical parameters of HPLC method development, compare different stationary phases, and evaluate alternative technologies that offer enhanced performance.
Pillar 1: Foundational HPLC Method Development
The development of a reliable HPLC method is a systematic process. For a compound like this compound, understanding its physicochemical properties is the crucial first step.[4] Its aromatic nature and the presence of the iodo- and methyl- groups influence its retention and selectivity on different stationary phases.
Caption: A stepwise workflow for foundational HPLC method development.
Pillar 2: Comparative Analysis of Stationary Phases
The choice of stationary phase is the most critical factor influencing selectivity in HPLC. While a standard C18 column is a versatile starting point for many non-polar compounds, exploring alternative chemistries can unlock superior resolution, particularly for challenging separations of structurally similar molecules.[3][5]
| Stationary Phase | Principle of Separation | Advantages for this compound |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Good general-purpose retention for non-polar compounds. A robust and well-understood stationary phase.[3] |
| C8 (Octylsilane) | Less hydrophobic than C18. | Faster elution times for moderately hydrophobic compounds, potentially reducing analysis time.[2] |
| Phenyl-Hexyl | π-π interactions with the aromatic ring. | Enhanced selectivity for aromatic and halogenated compounds due to different interaction mechanisms.[6] |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and hydrophobic interactions. | Offers orthogonal selectivity to C18, particularly beneficial for separating halogenated aromatic isomers.[6] |
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase (e.g., 60:40 Acetonitrile:Water) at a flow rate of 1.0 mL/min.
-
Column Installation: Install the first column to be tested (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Sample Injection: Inject a standard solution of this compound and a mixture of any known related impurities.
-
Data Acquisition: Record the chromatogram, noting the retention times, peak shapes, and resolution between the main peak and any impurities.
-
Column Change and Equilibration: Replace the column with the next stationary phase (e.g., Phenyl-Hexyl) and re-equilibrate the system.
-
Repeat Analysis: Repeat steps 3 and 4 for each column being evaluated.
-
Data Comparison: Compare the chromatographic data from all columns to determine the optimal stationary phase for the desired separation.
Pillar 3: Performance Comparison with Advanced Chromatographic Techniques
While HPLC remains a workhorse in many laboratories, advancements in liquid chromatography have led to the development of Ultra-High-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), which offer significant advantages in certain applications.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically <2 µm) and operates at higher pressures than conventional HPLC.[7][8] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[9] For high-throughput screening or when analyzing complex mixtures with many impurities, UPLC can provide a substantial improvement over HPLC.[10]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm[7] |
| Operating Pressure | 500-6000 psi[9] | Up to 15,000 psi[9] |
| Analysis Time | 15-20 minutes[9] | 3-10 minutes[9] |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower[7] |
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[11] SFC can be particularly advantageous for the analysis of non-polar compounds like polycyclic aromatic hydrocarbons (PAHs).[12][13] It often provides faster separations than HPLC and is compatible with a wide range of detectors.[14][15] For the analysis of this compound, SFC could offer a viable alternative, especially for preparative separations.[14]
Caption: A decision tree for selecting the appropriate chromatographic technique.
Conclusion: A Data-Driven Approach to Method Selection
The selection of an appropriate analytical method for this compound should be a data-driven process. While a standard reversed-phase HPLC method using a C18 column can provide adequate results, a thorough evaluation of alternative stationary phases, such as Phenyl-Hexyl or PFP, is recommended to achieve optimal selectivity, especially when dealing with closely related impurities. For laboratories requiring higher throughput and enhanced resolution, transitioning to a UPLC method is a logical and often justifiable upgrade. Furthermore, for specialized applications like preparative separations or when an orthogonal technique is needed, Supercritical Fluid Chromatography presents a powerful alternative. By systematically evaluating these options, researchers and drug development professionals can ensure the selection of a robust, reliable, and fit-for-purpose analytical method for this critical pharmaceutical intermediate.
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Alispharm. UPLC vs HPLC: what is the difference?. [Link]
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Rajput, S. J., et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
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Kumar, A., et al. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Semantic Scholar. [Link]
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Pharmaguideline. Differences between HPLC and UPLC. [Link]
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Shimadzu. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. [Link]
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Patil, V. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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GL Sciences. Reverse Phase HPLC Columns. [Link]
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Shariff, S. M., et al. Supercritical Fluid Chromatography of Polycyclic Aromatic Compounds: A Review. Taylor & Francis Online. [Link]
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Hawach Scientific. Reverse Phase HPLC Column. [Link]
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Andersen, T., et al. Supercritical fluid chromatography for the analysis of oxygenated polycyclic aromatic compounds in unconventional oils. Københavns Universitets Forskningsportal. [Link]
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Szepesy, L., et al. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]
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LibreTexts Chemistry. 3.3: Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. [Link]
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Camel, V., et al. Analysis of polycyclic aromatic hydrocarbons by supercritical fluid chromatography (SFC). Analusis. [Link]
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]
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RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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PharmaCores. HPLC analytical Method development: an overview. [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 13924925. [Link]
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A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of Methyl 2-iodo-3-methylbenzoate
Introduction: Navigating the Challenges of a Sterically Hindered Substrate
In the landscape of modern organic synthesis, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the creation of complex molecular architectures. Methyl 2-iodo-3-methylbenzoate is a valuable aromatic building block, yet its utility is intrinsically linked to the challenge posed by its structure. The presence of two ortho substituents—an iodine atom and a methyl group—creates significant steric hindrance around the reactive C-I bond. This steric congestion can dramatically impede the crucial oxidative addition step in many catalytic cycles, demanding highly specialized and efficient catalytic systems to achieve successful cross-coupling.[1][2]
This guide provides a comparative analysis of various catalytic systems for the most common and synthetically useful cross-coupling reactions involving this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns. The focus will be on understanding why certain catalysts excel, providing a framework for both reaction optimization and troubleshooting.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a paramount tool for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[3][4] For a substrate like this compound, overcoming the steric barrier to facilitate the initial oxidative addition of the palladium catalyst is the primary challenge.[1]
Causality Behind Catalyst Selection
The evolution of palladium catalysis for the Suzuki reaction provides a clear lesson in rational catalyst design.
-
First-Generation Catalysts (e.g., Pd(PPh₃)₄): While foundational, tetrakis(triphenylphosphine)palladium(0) often struggles with sterically encumbered substrates. The relatively small cone angle of triphenylphosphine is insufficient to promote the high rates of oxidative addition and subsequent reductive elimination needed for efficient turnover, leading to low yields or the need for harsh reaction conditions.[1]
-
Modern Catalyst Systems (Bulky, Electron-Rich Ligands): The breakthrough in coupling hindered substrates came with the development of specialized phosphine ligands.[2] Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). The steric bulk of these ligands promotes the formation of a monoligated, 12-electron L-Pd(0) species, which is highly reactive in oxidative addition. Furthermore, their electron-donating nature accelerates the final C-C bond-forming reductive elimination step. This dual enhancement is critical for achieving high yields at lower temperatures and catalyst loadings.[1][5]
Quantitative Data Comparison: Suzuki-Miyaura Coupling
The following table summarizes the performance of different catalytic systems for the coupling of a sterically hindered 2-iodobenzoate derivative with phenylboronic acid, providing a model for what to expect with this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95[6] |
| 2 | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | THF | 80 | 6 | 90-98[6] |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 2 | >95[1] |
Data is representative of typical conditions for analogous sterically hindered aryl iodides.
Catalytic Cycle: Suzuki-Miyaura Reaction
// Nodes pd0 [label="Pd(0)L₂", fontcolor="#202124"]; pd0_active [label="Pd(0)L\n(Active Species)", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition\nComplex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; transmetal [label="Transmetalation\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for labels label_oa [label="Oxidative Addition\n(Rate-Limiting for\nHindered Substrates)", fontsize=10, fontcolor="#EA4335"]; label_tm [label="Transmetalation", fontsize=10, fontcolor="#4285F4"]; label_re [label="Reductive\nElimination", fontsize=10, fontcolor="#34A853"];
// Edges pd0 -> pd0_active [label="- L", color="#5F6368"]; pd0_active -> ox_add [color="#EA4335"]; ox_add -> transmetal [color="#4285F4"]; transmetal -> pd0 [color="#34A853"];
// Edge Labels edge [color="#5F6368", arrowhead=vee, fontsize=10]; ox_add -> label_oa [style=invis]; label_oa -> pd0_active [label=" Ar-I", style=dashed, dir=back];
transmetal -> label_tm [style=invis]; label_tm -> ox_add [label=" R-B(OH)₂\nBase", style=dashed, dir=back];
pd0 -> label_re [style=invis]; label_re -> transmetal [label=" Ar-R", style=dashed, dir=back]; }
Caption: Suzuki-Miyaura catalytic cycle.
Experimental Protocol: High-Yield Suzuki-Miyaura Coupling
This protocol is optimized for a sterically hindered substrate using a modern catalyst system.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous dioxane.
-
Catalyst Addition: Add the catalyst solution to the Schlenk flask via syringe.
-
Solvent Addition: Add anhydrous dioxane (8 mL) and water (2 mL) to the reaction mixture.
-
Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, producing valuable arylalkyne structures.[7] The reaction traditionally employs a dual catalytic system of palladium and a copper(I) co-catalyst.[8]
Causality Behind Catalyst Selection
-
Palladium/Copper Co-catalysis: In the conventional Sonogashira reaction, the palladium catalyst orchestrates the main cross-coupling cycle (oxidative addition, reductive elimination), while the copper(I) salt activates the alkyne by forming a copper(I) acetylide intermediate.[7] This intermediate then undergoes transmetalation to the palladium center. For a substrate like this compound, standard catalysts like Pd(PPh₃)₂Cl₂/CuI can be effective, as the C(sp)-C(sp²) bond formation is often kinetically facile.[8][9]
-
Copper-Free Systems: A significant drawback of the copper co-catalyst is the promotion of Glaser coupling, an oxidative homocoupling of the terminal alkyne, which leads to undesired byproducts. Modern protocols often omit the copper salt, particularly when using bulky, electron-rich ligands. These advanced palladium systems are sufficiently active to facilitate the direct reaction of the alkyne (activated by a strong base) with the palladium complex, thus avoiding the Glaser side reaction.[8]
Quantitative Data Comparison: Sonogashira Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Copper Source (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | - | CuI (3) | Et₃N | THF | 85[8] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | CuI (3) | Et₃N/DMF | DMF | 92[8] |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | - | K₃PO₄ | Toluene | >90[8] |
Data is representative for methyl 2-iodobenzoate, a close structural analog.[8]
Catalytic Cycle: Traditional Sonogashira Reaction
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.) to a vial.
-
Solvent and Reagent Addition: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C with stirring. Monitor the reaction by GC-MS.
-
Work-up: After cooling, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify via column chromatography.
C-N Bond Formation: Buchwald-Hartwig vs. Ullmann
For the synthesis of N-aryl products, two primary methods exist: the modern palladium-catalyzed Buchwald-Hartwig amination and the classical copper-catalyzed Ullmann condensation. The choice between them often involves a trade-off between substrate scope, reaction conditions, and cost. [10]
Causality Behind Method Selection
-
Buchwald-Hartwig Amination: This reaction is the gold standard for C-N bond formation due to its remarkable functional group tolerance, broad substrate scope, and generally milder reaction conditions. [11][12]The reaction mechanism is analogous to the Suzuki coupling, relying on an oxidative addition/reductive elimination cycle. The development of highly specialized biarylphosphine ligands has been crucial for extending this methodology to challenging substrates, including sterically hindered aryl iodides and less reactive aryl chlorides. [13]For complex molecule synthesis where preserving functional groups is paramount, the Buchwald-Hartwig amination is almost always the method of choice. [10]* Ullmann Condensation: The Ullmann reaction is a cost-effective alternative, utilizing an abundant copper catalyst. [14]Historically, it required harsh conditions (high temperatures, >200 °C) and stoichiometric amounts of copper. [14]Modern, ligand-assisted protocols have significantly improved the reaction, allowing for lower temperatures (110-130 °C) and catalytic amounts of copper. [10]However, its substrate scope and functional group tolerance remain more limited compared to its palladium-catalyzed counterpart. For large-scale industrial syntheses where cost is a primary driver, optimizing a ligand-modified Ullmann reaction can be highly advantageous. [10]
Comparative Data: C-N Coupling of 2-Iodo-5-methylbenzoic acid with Aniline
| Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Ullmann | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 110 | 75-85 [10] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | >95 [10] |
This data for a structurally similar substrate highlights the typical yield differences. [10]
Catalytic Cycle: Buchwald-Hartwig Amination
// Nodes Pd0 [label="Pd(0)L₂"]; OxAdd [label="Ar-Pd(II)-I\n L"]; AmineComplex [label="[Ar-Pd(II)-NHR' L]⁺ I⁻"]; AmidoComplex [label="Ar-Pd(II)-NR' L"];
// Edges Pd0 -> OxAdd [label=" Oxidative Addition\n(Ar-I)", color="#EA4335"]; OxAdd -> AmineComplex [label=" Amine Association\n(R'-NH₂)", color="#4285F4"]; AmineComplex -> AmidoComplex [label=" Deprotonation\n(-Base-H⁺)", color="#FBBC05"]; AmidoComplex -> Pd0 [label=" Reductive Elimination", color="#34A853"];
// Product Output product [label="Ar-NHR'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; AmidoComplex -> product [style=dashed, arrowhead=none, color="#34A853"]; }
Caption: Buchwald-Hartwig amination catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate biarylphosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol) in a sealable reaction tube.
-
Reagent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane, 5 mL). Then, add the amine coupling partner (1.2 mmol) via syringe.
-
Reaction Execution: Seal the tube and heat to 80-110 °C with vigorous stirring. Monitor progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite. Partition the filtrate between the organic solvent and water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography. [10]
Other Catalytic Transformations
While the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most common, other catalysts are relevant for different transformations.
-
Heck Coupling: For coupling with alkenes, palladium catalysts like Pd(OAc)₂ are standard. [15]The reaction proceeds via a similar oxidative addition followed by migratory insertion and β-hydride elimination. [16]* Nickel-Catalyzed Couplings: Nickel represents a more earth-abundant and economical alternative to palladium. [17]Nickel catalysts can be particularly effective for reductive cross-coupling reactions of aryl iodides and can operate through different catalytic cycles (e.g., Ni(I)/Ni(III)) that may offer unique reactivity compared to palladium. [18][19][20]While potentially requiring more specific optimization, they are a valuable tool in the synthetic chemist's arsenal.
Senior Scientist Insights: Troubleshooting and Optimization
A successful cross-coupling campaign with a challenging substrate like this compound relies on a logical approach to optimization and troubleshooting.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
-
The Ligand is Key: For palladium-catalyzed reactions with this substrate, the single most impactful variable is the phosphine ligand. If a reaction fails, the first change should be to a bulkier, more electron-rich ligand. [1][2]* Don't Underestimate the Base: The base is not merely a spectator. In Suzuki couplings, it facilitates the formation of the reactive boronate species. In Buchwald-Hartwig aminations, it deprotonates the amine. A switch from a weaker base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can revive a stalled reaction. [1][10]* Oxygen is the Enemy: Palladium(0) is sensitive to oxidation. Incomplete reactions or the formation of homocoupled byproducts can often be traced back to insufficient degassing of solvents and the reaction mixture. [1]
Conclusion
The cross-coupling of this compound, while challenging, is readily achievable with the appropriate choice of catalyst. For maximum versatility, functional group tolerance, and efficiency across Suzuki, Sonogashira, and Buchwald-Hartwig reactions, modern palladium systems equipped with bulky biarylphosphine ligands are the clear front-runners. They are specifically designed to overcome the steric hindrance that defines this substrate. While more economical copper and nickel catalysts are viable alternatives, particularly for C-N bond formation (Ullmann) or specific reductive couplings, they may require more intensive optimization. This guide provides the foundational data and mechanistic understanding to select and implement the optimal catalytic system for unlocking the synthetic potential of this valuable building block.
References
- Organic Letters. (2025). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Iodides and Trifluoromethyl Oxirane.
- Organic Letters. (2021). Nickel-Catalyzed Diastereoselective Reductive Cross-Coupling of Disubstituted Cycloalkyl Iodides with Aryl Iodides.
- Organic Letters. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides.
- Organic Letters. (2015). Nickel-Catalyzed Reductive Cross-Coupling of (Hetero)Aryl Iodides with Fluorinated Secondary Alkyl Bromides.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. BenchChem.
- PubMed Central. (n.d.). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. PMC.
- BenchChem. (2025).
- (n.d.).
- ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- SciELO. (2010). Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)
- Wikipedia. (n.d.).
- PubMed Central. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- BenchChem. (2025). A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. BenchChem.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene. BenchChem.
- ResearchGate. (n.d.). Scheme 1. Syntheses of alkyl 2-iodobenzoates and their coupling products.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- Organic Letters. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
- (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O)
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)
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A Senior Application Scientist's Guide to Alternative Reagents for Methyl 2-iodo-3-methylbenzoate in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and scalability of a synthetic route. Methyl 2-iodo-3-methylbenzoate is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond. However, considerations of cost, availability, and the potential for side reactions necessitate a thorough evaluation of alternative reagents. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental data and protocols, to empower informed decision-making in your synthetic endeavors.
The Central Role of the Aryl Halide in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. The mechanism of these reactions hinges on the oxidative addition of an aryl halide to a palladium(0) complex, a step that is highly dependent on the nature of the halogen. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F. This trend is a direct consequence of the decreasing bond dissociation energy of the carbon-halogen bond down the group, making the C-I bond the easiest to cleave.
While the high reactivity of aryl iodides like this compound often translates to milder reaction conditions and higher yields, the corresponding aryl bromides and chlorides offer advantages in terms of lower cost and greater starting material diversity. Aryl triflates (OTf), another class of electrophiles, also serve as effective coupling partners, with reactivity often intermediate between that of iodides and bromides.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a powerful tool for the synthesis of biaryl compounds. The synthesis of 3-methylbiphenyl-2-carboxylate derivatives from 2-halo-3-methylbenzoates serves as an excellent platform for comparing the reactivity of different halogen leaving groups.
Due to the steric hindrance imposed by the ortho-methyl group, the coupling of 2-halo-3-methylbenzoates can be challenging. However, the use of specialized ligands can facilitate the reaction even with less reactive aryl bromides.
Table 1: Comparison of Aryl Halides in a Representative Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O | 90 | 6 | >95 | [1] |
| 2 | Methyl 2-bromo-3-methylbenzoate | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane | 100 | 12 | 85-95 | [2] |
| 3 | Methyl 2-chloro-3-methylbenzoate | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ (2 equiv) | t-BuOH | 110 | 24 | 60-75 | [3] |
| 4 | Methyl 2-(trifluoromethanesulfonyloxy)-3-methylbenzoate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | DMF | 80 | 8 | >90 | [4] |
Note: The data in this table is representative and compiled from analogous reactions in the literature. Yields are highly dependent on the specific boronic acid partner and optimization of reaction conditions.
As the data illustrates, while the aryl iodide provides excellent yields under relatively mild conditions, the use of more sophisticated phosphine ligands, such as SPhos and XPhos, enables the efficient coupling of the less reactive aryl bromide and even the more challenging aryl chloride. Aryl triflates also demonstrate high reactivity, often comparable to that of aryl iodides.
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-3-methylbenzoate
This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide, adapted from established methods for sterically hindered substrates.
Diagram 1: Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of Methyl 2-bromo-3-methylbenzoate.
Materials:
-
Methyl 2-bromo-3-methylbenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add Methyl 2-bromo-3-methylbenzoate, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: A Comparison of Reactivity
The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes. The reactivity of the aryl halide is particularly crucial in this transformation.
Table 2: Representative Comparison in Sonogashira Coupling
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 65 | 4 | >95 | [5] |
| 2 | Methyl 2-bromo-3-methylbenzoate | Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%) | DBU (3 equiv) | THF | 80 | 6 | 80-90 | [6] |
| 3 | Methyl 2-chloro-3-methylbenzoate | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ (2 equiv) | Dioxane | 120 | 24 | <50 | [7] |
Note: This data is illustrative and based on general trends observed for aryl halides in Sonogashira couplings.
While the iodo-compound reacts efficiently under standard Sonogashira conditions, the bromo-analogue requires a slightly more active catalyst system and stronger base to achieve high yields. The chloro-substituted ester is significantly less reactive and generally not a preferred substrate for this transformation.
Experimental Protocol: Copper-Free Sonogashira Coupling of Methyl 2-bromo-3-methylbenzoate
Recent advances have led to the development of copper-free Sonogashira protocols, which can be advantageous in avoiding the formation of diacetylene byproducts.
Diagram 2: Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Materials:
-
Methyl 2-bromo-3-methylbenzoate (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Tri(p-tolyl)phosphine (P(p-tol)₃, 6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk tube, dissolve Methyl 2-bromo-3-methylbenzoate, Pd(OAc)₂, and P(p-tol)₃ in anhydrous THF under an argon atmosphere.
-
Add the terminal alkyne followed by DBU.
-
Heat the mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Heck Reaction Considerations
The Heck reaction, the coupling of an unsaturated halide with an alkene, is another important C-C bond-forming reaction. The reactivity trend of aryl halides (I > Br > Cl) is also observed in this reaction. While this compound would be the most reactive substrate, the more economical Methyl 2-bromo-3-methylbenzoate is a viable alternative, often requiring slightly higher temperatures or more active catalyst systems to achieve comparable results. The corresponding chloro-compound is generally a poor substrate for the Heck reaction unless activated by strongly electron-withdrawing groups.
Conclusion: A Strategic Choice of Reagent
The choice between this compound and its alternative reagents is a strategic one, balancing reactivity with cost and availability.
-
This compound remains the reagent of choice for reactions requiring mild conditions, rapid conversions, and for substrates that are sensitive to harsher conditions.
-
Methyl 2-bromo-3-methylbenzoate presents a cost-effective and highly viable alternative. With the advent of modern, highly active palladium catalyst systems, excellent yields can be achieved in a wide range of cross-coupling reactions, albeit often requiring slightly elevated temperatures and longer reaction times.
-
Methyl 2-chloro-3-methylbenzoate is the most economical option but its low reactivity limits its general applicability. It is best reserved for specific applications where its use is justified by cost and the synthetic route has been optimized for this less reactive halide.
-
Methyl 2-(trifluoromethanesulfonyloxy)-3-methylbenzoate offers reactivity comparable to the iodo-analogue and can be a valuable alternative when the corresponding phenol is readily available.
By understanding the inherent reactivity of these aryl electrophiles and leveraging the appropriate catalytic systems, researchers can confidently select the optimal reagent to achieve their synthetic goals efficiently and economically.
References
-
Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 124(47), 13418-13419. [Link]
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Eleya, N. (2013). Synthesis of Functionalized 4-Aryl-2,3 Bis (Trifluoromethanesulfonyloxy) Benzophenones, Based on Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4-Tris (Trifluoromethanesulfonyloxy) Benzophenone. Science Journal of University of Zakho, 1(1), 300–307. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 7, 1483–1492. [Link]
-
Chen, Y., & Wu, J. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14352-14360. [Link]
Sources
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- 3. scihorizon.com [scihorizon.com]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 2-iodo-3-methylbenzoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the integrity of a final Active Pharmaceutical Ingredient (API) is non-negotiable. This integrity begins long before the final synthesis step; it is founded on the quality of its constituent parts, particularly advanced intermediates like Methyl 2-iodo-3-methylbenzoate. This compound serves as a crucial building block in the synthesis of various complex molecules. The presence of even minor impurities, such as regioisomers or residual starting materials, can have cascading effects, leading to downstream reaction failures, the formation of toxic by-products, and significant challenges in purification. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a cornerstone of a reliable and reproducible synthetic process.[1][2]
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. We will move beyond simple protocol recitation to explore the underlying principles and causal logic that inform the selection of one technique over another. Our approach emphasizes the establishment of a self-validating system through the use of orthogonal analytical techniques, ensuring the highest degree of confidence in your material's quality.
Anticipating the Challenge: Potential Impurities in Synthesis
A successful purity validation strategy begins with a clear understanding of what impurities are likely to be present. The synthesis of this compound, typically proceeding from the esterification of 2-iodo-3-methylbenzoic acid[3] or the iodination of a methylbenzoate precursor, can introduce several classes of impurities:
-
Regioisomers: The iodination of 3-methylbenzoic acid or its ester is not always perfectly selective. This can lead to the formation of other isomers, such as Methyl 3-iodo-2-methylbenzoate or Methyl 5-iodo-2-methylbenzoate. These isomers often have very similar physical properties, making them particularly challenging to separate and identify.[4][5]
-
Starting Materials: Incomplete reactions can leave residual 2-iodo-3-methylbenzoic acid or 3-methylbenzoic acid in the final product.
-
Reaction By-products: Side reactions can generate unforeseen molecular species. For instance, in Sandmeyer-type reactions used to synthesize related iodobenzoates, by-products from incomplete diazotization can arise.[6]
-
Residual Solvents: Solvents used during the reaction or purification (e.g., methanol, ethyl acetate, hexanes) may be retained in the final product.
Our validation strategy must be capable of detecting and quantifying all these potential contaminants.
Comparative Analysis of Core Purity Validation Techniques
No single analytical technique can provide a complete picture of a compound's purity. A truly robust validation relies on the synergistic use of multiple, orthogonal methods.[7] The table below compares the most effective techniques for analyzing this compound.
| Technique | Principle of Operation | Information Obtained | Key Strengths for this Application | Limitations |
| Thin-Layer Chromatography (TLC) | Differential partitioning of analytes between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[8] | Qualitative assessment of purity, reaction monitoring, and determination of the number of components.[9][10] | Fast, inexpensive, excellent for real-time reaction monitoring to ensure complete consumption of starting material.[11][12] | Primarily qualitative, low resolution, not suitable for quantifying impurity levels accurately. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gas phase followed by ionization and mass-based detection.[13][14] | Separation and identification of volatile impurities (isomers, by-products, residual solvents). Provides molecular weight and fragmentation data.[15] | High sensitivity and selectivity for halogenated organic compounds.[16][17] Excellent for separating and identifying regioisomers. | Requires analyte to be thermally stable and volatile. Isomers may have identical mass spectra, requiring chromatographic separation for distinction.[18] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[7] | Precise quantification of the main component and impurities. Separation of non-volatile impurities and regioisomers.[19] | The industry standard for purity determination.[20] High precision and accuracy. Can separate challenging regioisomers with proper method development.[21][22][23] | Requires reference standards for accurate quantification of impurities. Method development can be time-consuming. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, providing detailed structural information.[14][24] | Unambiguous structural confirmation. Absolute purity determination (qNMR) without the need for specific impurity standards.[25][26][27] | Gold standard for structural elucidation. qNMR is a primary ratio method, making it inherently accurate and self-validating.[28] Detects a wide range of impurities. | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate analysis of complex mixtures. |
Integrated Workflow for Purity Validation
A logical, tiered approach ensures efficiency and rigor. We begin with rapid, qualitative checks and proceed to more definitive, quantitative methods only as needed. This workflow ensures that time and resources are used effectively while building a comprehensive data package to support the material's quality.
Caption: Integrated workflow for purity validation.
Experimental Protocols
Qualitative Purity Check by Thin-Layer Chromatography (TLC)
Causality: TLC is the first line of analysis. It provides a rapid, visual confirmation of whether the starting material has been consumed and gives a preliminary indication of the number of products formed.[9][10] We use a "co-spot" lane to confidently distinguish the starting material from the product, especially if their retention factors (Rf) are similar.[12]
Methodology:
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck 60 F-254).[11] Using a pencil, gently draw an origin line about 1 cm from the bottom. Mark three lanes on the origin: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your starting material (2-iodo-3-methylbenzoic acid) and your crude product mixture in a volatile solvent like ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the starting material solution on the "SM" lane. Spot the reaction mixture on the "Rxn" lane. For the "Co" lane, first spot the starting material, then spot the reaction mixture directly on top of it.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (start with 9:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to elute up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[9] The product and starting material should appear as dark spots.
-
Interpretation: A pure product will show a single spot in the "Rxn" lane that is different from the spot in the "SM" lane. The "Co" lane should show two distinct spots, confirming the separation. The absence of a spot corresponding to the starting material in the "Rxn" lane indicates a complete reaction.
Purity and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the ideal method for identifying volatile impurities like residual solvents and, critically, for separating regioisomers which may be difficult to resolve by other means. The mass spectrometer provides definitive mass data for each separated component, aiding in its identification.[14] This technique is highly sensitive for halogenated compounds.[13][16][17]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
GC Column and Conditions:
-
Column: A standard non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL injection with a split ratio (e.g., 50:1) to avoid column overload.
-
Temperature Program: Start with an initial oven temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to achieve baseline separation of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC). The area percent of the main peak provides an estimate of purity.
-
Examine the mass spectrum of the main peak to confirm the molecular ion (m/z 276 for the target compound) and expected fragmentation pattern.
-
Analyze the mass spectra of any impurity peaks. Compare them against a spectral library (e.g., NIST) to identify potential solvents or by-products. Regioisomers will have the same molecular ion but may show subtle differences in fragmentation, though their primary identification will be by their different retention times.
-
Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
Causality: qNMR is a primary analytical method that determines purity on a weight/weight basis by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight.[26][27] It is non-destructive and does not require a reference standard for the analyte itself, making it a powerful tool for validating newly synthesized compounds.[25][28]
Methodology Workflow:
Caption: Step-by-step workflow for qNMR analysis.
Detailed Steps & Calculation:
-
Preparation:
-
Accurately weigh the internal standard (W_std) and the synthesized compound (W_analyte) into the same vial.
-
Dissolve completely in a suitable deuterated solvent (e.g., CDCl₃).
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all protons (e.g., a relaxation delay D1 of at least 30 seconds).
-
-
Processing:
-
Process the spectrum with careful phasing and baseline correction.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the methyl ester singlet, -OCH₃, at ~3.9 ppm) and integrate it (I_analyte). Note the number of protons this signal represents (N_analyte, which is 3 in this case).
-
Integrate a signal from the internal standard (I_std) and note its number of protons (N_std).
-
-
Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std (%)
Where:
-
MW is the molecular weight.
-
P_std is the certified purity of the internal standard.
-
Expected ¹H NMR Signals for this compound:
| Assignment | Approx. Chemical Shift (ppm in CDCl₃) | Multiplicity | Integration |
| Ar-H | 7.6 - 7.8 | Doublet | 1H |
| Ar-H | 7.2 - 7.4 | Doublet | 1H |
| Ar-H | 7.0 - 7.2 | Triplet | 1H |
| -COOCH₃ | ~3.9 | Singlet | 3H |
| Ar-CH₃ | ~2.4 | Singlet | 3H |
Note: These are predicted values and should be confirmed by actual spectral data.
Conclusion
Validating the purity of a critical intermediate like this compound is a multi-step, evidence-based process. A cursory check via TLC provides initial confidence during synthesis, but it is insufficient for final validation. A robust purity claim must be supported by high-resolution separation techniques like GC-MS or HPLC, which can resolve and identify closely related impurities, and confirmed by an unambiguous structural and quantitative technique like NMR. The use of qNMR, as a primary method, provides a powerful, self-validating measure of absolute purity that meets the stringent requirements of the pharmaceutical industry. By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the quality of their intermediates and build a solid foundation for successful downstream synthesis.
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University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. Retrieved from [Link][9]
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Wong, W. (n.d.). Monitoring Reactions by TLC. Washington State University. Retrieved from [Link][11]
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Wikipedia. (2024). Thin-layer chromatography. Retrieved from [Link][8]
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LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from [Link][10]
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Restek Corporation. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Retrieved from [Link][16]
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University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link][12]
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Mivehchi, P., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 389-391. Retrieved from [Link][29]
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Yoshinaga, T., et al. (1995). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Biochemistry, 117(3), 630-637. Retrieved from [Link][21]
-
Plummer, L. N., et al. (2001). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. U.S. Geological Survey. Retrieved from [Link][17]
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Meghavani, G., & Kumar, K. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Creative Research Thoughts, 11(10). Retrieved from [Link][7]
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Noggle, F. T., & Clark, C. R. (1983). Liquid Chromatographic Analysis of Regioisomers and Enantiomers of N-(Chlorobenzyl)-α-Methylphenethylamines: Analogues of Clobenzorex. Journal of Forensic Sciences, 28(3), 763-771. Retrieved from [Link][18]
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Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. Retrieved from [Link][15]
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PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link][1]
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Itabashi, Y., et al. (1997). Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. Journal of the Japan Oil Chemists' Society, 46(1), 47-53. Retrieved from [Link][22]
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LibreTexts Chemistry. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link][24]
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Pharmacentral. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Retrieved from [Link][2]
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Boudreau, S. P., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 564-571. Retrieved from [Link][19]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link][30]
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Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link][31]
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NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]
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Kumar, A., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Pharmaceutical and Biological Sciences, 4(4), 22-28. Retrieved from [Link][20]
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Gabrielson, J. P., et al. (2012). Live qualification/validation of purity methods for protein products. Journal of Pharmaceutical and Biomedical Analysis, 70, 243-251. Retrieved from [Link][32]
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Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link][23]
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Spectral Service AG. (n.d.). Purity Testing & Quantitative NMR Analysis. Retrieved from [Link][25]
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Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5, 87693-87699. Retrieved from [Link][33]
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Google Patents. (2017). CN106608823A - Production technology of methyl 2-iodobenzoate. Retrieved from [6]
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Gfesser, G. A., & U.S. National Library of Medicine. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link][26]
-
Mahajan, S., & Singh, I. P. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 50(11), 764-769. Retrieved from [Link][27]
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Gwin, L. E., et al. (2017). Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR). World Journal of Chemical Education, 5(2), 65-70. Retrieved from [Link][28]
-
Google Patents. (2010). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from [5]
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A Spectroscopic Deep Dive: Distinguishing Methyl 2-iodo-3-methylbenzoate from its Positional Isomers
In the intricate world of pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core scaffold, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of Methyl 2-iodo-3-methylbenzoate and its key isomers, offering researchers a practical framework for their unambiguous differentiation using nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction: The Challenge of Isomeric Differentiation
This compound and its isomers are valuable intermediates in organic synthesis. The relative positions of the iodo and methyl groups on the benzene ring significantly influence the electron distribution and steric environment of the molecule. These subtle differences manifest in unique spectroscopic signatures. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques to distinguish between these closely related compounds.
Isomers Under Investigation
For this comparative study, we will focus on this compound and three of its positional isomers. The selection of these isomers allows for a systematic evaluation of the impact of substituent positioning on the resulting spectra.
Figure 1. Molecular structures of the investigated isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum are dictated by the electronic environment and the proximity of neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns
| Isomer | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Methyl Protons (ppm) |
| This compound | ~7.6 (d), 7.2 (t), 7.4 (d) | ~3.9 (s) | ~2.5 (s) |
| Methyl 3-iodo-2-methylbenzoate | ~7.8 (d), 7.1 (t), 7.5 (d) | ~3.9 (s) | ~2.4 (s) |
| Methyl 4-iodo-3-methylbenzoate | ~8.1 (s), 7.8 (d), 7.2 (d) | ~3.9 (s) | ~2.5 (s) |
| Methyl 3-iodo-4-methylbenzoate | ~8.2 (d), 7.8 (dd), 7.3 (d) | ~3.9 (s) | ~2.4 (s) |
| Note: These are predicted values and may differ slightly from experimental data. d = doublet, t = triplet, dd = doublet of doublets, s = singlet. |
Analysis of ¹H NMR Spectra:
The substitution pattern on the benzene ring gives rise to distinct splitting patterns for the aromatic protons. For instance, a 1,2,3-trisubstituted ring, as in this compound, will typically show a triplet and two doublets. In contrast, the aromatic protons of Methyl 4-iodo-3-methylbenzoate are expected to appear as a singlet and two doublets. The chemical shifts are also influenced by the electronic effects of the substituents. The electron-withdrawing iodine atom and carbonyl group will deshield adjacent protons, shifting their signals downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Isomer | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Methyl Carbon (ppm) |
| This compound | ~168 | ~142, 138, 132, 130, 128, 95 | ~52 | ~24 |
| Methyl 3-iodo-2-methylbenzoate | ~169 | ~141, 139, 137, 128, 127, 94 | ~52 | ~23 |
| Methyl 4-iodo-3-methylbenzoate | ~167 | ~143, 139, 137, 131, 126, 98 | ~52 | ~25 |
| Methyl 3-iodo-4-methylbenzoate | ~167 | ~140, 139, 138, 130, 129, 93 | ~52 | ~23 |
| Note: These are predicted values and may differ slightly from experimental data. |
Analysis of ¹³C NMR Spectra:
The chemical shift of the carbon directly attached to the iodine atom is significantly shifted upfield (to a lower ppm value) due to the "heavy atom effect." This provides a key diagnostic peak for identifying the position of the iodine substituent. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the iodo, methyl, and methoxycarbonyl groups.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrations of specific bonds correspond to characteristic absorption frequencies.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | 1720 - 1740 (strong) |
| C-O (ester) | 1250 - 1300 (strong) |
| C-H (aromatic) | 3000 - 3100 (medium) |
| C-H (aliphatic) | 2850 - 3000 (medium) |
| C-I | 500 - 600 (medium to weak) |
| Aromatic C=C | 1450 - 1600 (medium, multiple bands) |
| Out-of-plane C-H bending | 700 - 900 (strong, pattern depends on substitution) |
Analysis of IR Spectra:
While the IR spectra of all isomers will show the characteristic strong carbonyl stretch of the ester group around 1720-1740 cm⁻¹, the "fingerprint region" (below 1500 cm⁻¹) will exhibit unique patterns of bands. The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are particularly diagnostic of the substitution pattern on the benzene ring. For example, a 1,2,3-trisubstituted ring will have a different pattern of bands in this region compared to a 1,2,4- or 1,3,4-trisubstituted ring. An experimental FTIR spectrum for Methyl 4-iodo-3-methylbenzoate is available, showing a strong carbonyl peak at approximately 1720 cm⁻¹.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data can be used to confirm the molecular formula and deduce structural features.
Expected Fragmentation Patterns:
All isomers are expected to show a molecular ion peak (M⁺) corresponding to their molecular weight (276.07 g/mol ). Key fragmentation pathways include:
-
Loss of the methoxy group (-OCH₃): This will result in a fragment ion at m/z 245.
-
Loss of the methoxycarbonyl group (-COOCH₃): This will lead to a fragment at m/z 217.
-
Loss of iodine (-I): A fragment ion at m/z 149 would be observed.
The "Ortho Effect":
A particularly interesting phenomenon in the mass spectrometry of ortho-substituted aromatic compounds is the "ortho effect." This can lead to unique fragmentation pathways that are not observed in the meta and para isomers. In the case of this compound and Methyl 3-iodo-2-methylbenzoate, where a methyl group is ortho to either the iodo or the ester group, intramolecular cyclization or rearrangement reactions can occur in the mass spectrometer, leading to distinct fragment ions.
Figure 2. Generalized mass spectrometry fragmentation workflow.
Experimental Protocols
Sample Preparation
A sample of the methyl iodomethylbenzoate isomer (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. For IR spectroscopy, a thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr). For mass spectrometry, the sample is introduced into the instrument, typically via direct infusion or after separation by gas chromatography.
Spectroscopic Analysis Workflow
Sources
A Comparative Guide to Cross-Coupling Methods for the Synthesis of Biaryl and Heteroaryl Compounds from Methyl 2-iodo-3-methylbenzoate
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds through transition-metal catalyzed cross-coupling reactions is of paramount importance. These methodologies are foundational in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comparative analysis of several prominent cross-coupling methods for the functionalization of Methyl 2-iodo-3-methylbenzoate, a versatile building block. By examining the yield, scope, and mechanistic underpinnings of Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Negishi, and Stille couplings, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The choice of a cross-coupling strategy is often dictated by a multitude of factors, including the nature of the coupling partners, functional group tolerance, and the desired complexity of the target molecule. The sterically hindered nature of this compound, with its ortho-iodo and meta-methyl substituents, presents a unique challenge and serves as an excellent case study for comparing the efficacy of these powerful catalytic systems.
Comparative Yield Analysis
The following table summarizes representative yields for various cross-coupling reactions of aryl iodides, with a focus on substrates structurally similar to this compound. It is important to note that yields are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
| Cross-Coupling Method | Coupling Partner | Typical Yield (%) | Notes |
| Suzuki-Miyaura | Phenylboronic acid | > 90% | Often proceeds at lower temperatures with high efficiency.[1] |
| Heck | Styrene | > 95% | Highly efficient for C-C bond formation with alkenes, often requiring lower catalyst loadings.[1] |
| Sonogashira | Phenylacetylene | > 90% | Can often be performed at or near room temperature.[1] |
| Buchwald-Hartwig | Primary/Secondary Amines | 80-95% | Requires careful selection of bulky, electron-rich phosphine ligands for optimal results.[2] |
| Negishi | Alkylzinc reagents | ~74% | Offers high functional group tolerance and reactivity.[3] |
| Stille | Organostannanes | 70-90% | Versatile but suffers from the toxicity of tin reagents and difficulty in removing tin byproducts.[4] |
Mechanistic Considerations and Experimental Causality
The selection of a particular cross-coupling method is not merely a matter of expected yield but is deeply rooted in the mechanistic nuances of each catalytic cycle. Understanding these mechanisms allows for the rational design of reaction conditions to overcome specific synthetic challenges.
The Suzuki-Miyaura Coupling: The Importance of the Base
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. A key feature of its mechanism is the activation of the organoboron reagent by a base. This activation is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction rate and yield, especially for sterically hindered substrates. For instance, stronger, non-coordinating bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃) in promoting the formation of the reactive boronate species.[5]
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the cross-coupling reactions of this compound. Optimization for specific coupling partners is highly recommended.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl iodide with a boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Heck Coupling
This protocol outlines a general procedure for the coupling of an aryl iodide with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 2-4 mol%)
-
Base (e.g., Et₃N, 1.5-2.0 equiv)
-
Solvent (e.g., DMF or NMP)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound, the palladium catalyst, and the ligand.
-
Add the solvent, followed by the alkene and the base.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer, and purify the residue by column chromatography.
General Protocol for Sonogashira Coupling
This protocol provides a general method for the coupling of an aryl iodide with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, CuI, and the solvent.
-
Add the terminal alkyne and the base, and stir the mixture for a few minutes.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N bond formation between an aryl iodide and an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the solvent.
-
Add the amine via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Visualization of Reaction Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The choice of a cross-coupling method for the functionalization of this compound is a critical decision that influences the efficiency and success of a synthetic sequence. While Suzuki, Heck, and Sonogashira couplings often provide high yields for C-C bond formation, the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, provided that the appropriate ligand is selected. The Negishi and Stille couplings offer broad functional group tolerance, though the latter is hampered by the toxicity of its reagents. By understanding the mechanistic principles and carefully selecting the reaction conditions, researchers can effectively utilize these transformative reactions to access a diverse array of complex molecules.
References
-
Negishi coupling reaction: Mechanism, popular application. (2022). Chemistry Notes. [Link]
-
Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. (2016). The Royal Society of Chemistry. [Link]
-
Identification of a highly efficient alkylated pincer thioimido-palladium(II) complex as the active catalyst in Negishi coupling. (2010). PubMed. [Link]
-
Negishi coupling. (n.d.). Wikipedia. [Link]
-
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.). In Science of Synthesis. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. (2020). ACS Omega. [Link]
-
Stille Cross-Coupling. (2025). J&K Scientific LLC. [Link]
-
Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. (2021). CCS Chemistry. [Link]
-
Stille Coupling. (2020). YouTube. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. (2021). PMC. [Link]
-
Regioselectivity of Heck Coupling. (2021). Reddit. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
The Stille Reaction. (n.d.). Chem 115 Myers. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). NIH. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2014). ResearchGate. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2020). PMC. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2012). PMC. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2016). ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products. (2021). ResearchGate. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2013). PMC. [Link]
-
Photoinduced inverse Sonogashira coupling reaction. (2022). PMC. [Link]
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (2014). Organic & Biomolecular Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. [Link]
-
Synthesis and Fluorescent Properties of Alkynylated 3‑Methylidenephthalides with Extended π‑Systems. (2021). PMC. [Link]
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A Comparative Kinetic Analysis of Methyl 2-iodo-3-methylbenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a pivotal decision that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic pathway. Within the arsenal of modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable for the construction of carbon-carbon and carbon-heteroatom bonds. The kinetic profile of the aryl halide coupling partner is a critical determinant of reaction outcomes. This guide presents an in-depth, data-supported comparative analysis of Methyl 2-iodo-3-methylbenzoate and its performance against other alternatives in key cross-coupling reactions, providing actionable insights for reaction optimization and substrate selection.
The unique structure of this compound, featuring an ortho-iodo group and an adjacent methyl substituent, introduces a fascinating interplay of electronic and steric effects that significantly influence its reactivity. Understanding these nuances is paramount for harnessing its full synthetic potential.
The Decisive Role of the Carbon-Halogen Bond: An Inherent Kinetic Advantage
The fundamental difference in reactivity among aryl halides in palladium-catalyzed cross-coupling reactions lies in the carbon-halogen (C-X) bond dissociation energy. The reactivity trend generally follows the order: I > Br > Cl >> F.[1] This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker carbon-iodine bond in this compound undergoes this oxidative addition more readily than the corresponding C-Br or C-Cl bonds, leading to faster reaction rates and often allowing for milder reaction conditions.[2]
While specific rate constants for this compound are not extensively documented under a single set of standardized conditions, a clear qualitative and semi-quantitative trend can be established from the literature on analogous substrates.
Comparative Kinetic Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the expected kinetic performance of this compound in Suzuki-Miyaura, Heck, and Sonogashira couplings, juxtaposed with its bromo- and chloro-analogues.
Suzuki-Miyaura Coupling: Navigating Steric Hindrance
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures. However, the ortho-substituents in this compound introduce significant steric hindrance, which can impede both the oxidative addition and the subsequent reductive elimination steps.[3][4] The choice of a bulky, electron-rich phosphine ligand is often critical to accelerate these steps and achieve high yields.[4]
Table 1: Illustrative Comparison of Methyl 2-halo-3-methylbenzoates in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Aryl Halide | Expected Relative Rate | Typical Catalyst System | Key Considerations |
| This compound | Fastest | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Most reactive due to weak C-I bond, but steric hindrance requires careful ligand selection to promote reductive elimination and prevent side reactions.[3][4] |
| Methyl 2-bromo-3-methylbenzoate | Intermediate | Pd(OAc)₂/XPhos, Pd(dppf)Cl₂ | Less reactive than the iodide, often requiring higher temperatures and more active catalyst systems.[5] |
| Methyl 2-chloro-3-methylbenzoate | Slowest | Pd(OAc)₂/RuPhos, Pd₂(dba)₃/tBu₃P | Significantly less reactive, necessitating highly active and specialized catalyst systems with bulky, electron-rich ligands to facilitate the challenging oxidative addition of the C-Cl bond.[5] |
Heck Coupling: The Influence of Sterics on Alkene Insertion
The Heck reaction, the coupling of an aryl halide with an alkene, is particularly sensitive to the steric environment around the halogen atom. The steric bulk of the ortho-iodo and meta-methyl groups in this compound can hinder the coordination and migratory insertion of the alkene, potentially leading to lower yields or the need for more forcing conditions.[6]
Table 2: Expected Performance of Methyl 2-halo-3-methylbenzoates in a Hypothetical Heck Coupling with Methyl Acrylate
| Aryl Halide | Expected Relative Rate | Typical Catalyst System | Key Considerations |
| This compound | Fastest | Pd(OAc)₂, Pd/C | The high reactivity of the C-I bond is advantageous, but steric hindrance may slow the reaction compared to unhindered aryl iodides. Ligandless or simple phosphine ligands can sometimes be effective.[7][8] |
| Methyl 2-bromo-3-methylbenzoate | Intermediate | Pd(OAc)₂/PPh₃ | Requires higher temperatures than the corresponding iodide.[7] |
| Methyl 2-chloro-3-methylbenzoate | Slowest | Pd₂(dba)₃ with specialized ligands | Generally a challenging substrate for Heck reactions, requiring highly active catalysts. |
Sonogashira Coupling: A Robust C-C Bond Formation
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is often less sensitive to steric hindrance compared to the Heck reaction.[6] The linear geometry of the alkyne coupling partner allows for more facile approach to the palladium center.
Table 3: Anticipated Reactivity of Methyl 2-halo-3-methylbenzoates in a Hypothetical Sonogashira Coupling with Phenylacetylene
| Aryl Halide | Expected Relative Rate | Typical Catalyst System | Key Considerations |
| This compound | Fastest | Pd(PPh₃)₂Cl₂/CuI | Generally provides high yields under mild conditions due to the high reactivity of the C-I bond.[9][10] |
| Methyl 2-bromo-3-methylbenzoate | Intermediate | Pd(PPh₃)₂Cl₂/CuI | Good yields are often achievable, but may require slightly higher temperatures or longer reaction times than the iodide.[9] |
| Methyl 2-chloro-3-methylbenzoate | Slowest | Specialized Pd-NHC complexes | Difficult to activate and often requires copper-free conditions with highly active catalyst systems to avoid side reactions.[10] |
Experimental Protocols for Kinetic Analysis
To ensure the trustworthiness of kinetic data, self-validating experimental protocols are essential. Below are detailed methodologies for monitoring the kinetics of palladium-catalyzed cross-coupling reactions.
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction by GC-MS
Objective: To quantify the consumption of this compound and the formation of the biaryl product over time using gas chromatography-mass spectrometry.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane/water)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (2 mol%), and the base (2.0 mmol) to a reaction vial.
-
Initiation: Add the degassed solvent and the internal standard to the vial. Place the vial in a preheated aluminum block at the desired reaction temperature and begin vigorous stirring. This is considered time zero.
-
Sampling: At predetermined time intervals, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of water and an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic layer of the quenched sample by GC-MS to determine the relative concentrations of the starting material and product with respect to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Protocol 2: In-Situ Kinetic Monitoring by ¹H NMR Spectroscopy
Objective: To continuously monitor the conversion of this compound in a cross-coupling reaction using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Coupling partner (e.g., terminal alkyne for Sonogashira)
-
Palladium catalyst
-
Base
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈)
-
NMR tube with a sealable cap
-
NMR spectrometer with variable temperature capabilities
Procedure:
-
Sample Preparation: In a glovebox, add this compound, the coupling partner, the base, and the deuterated solvent to an NMR tube.
-
Baseline Spectrum: Acquire a ¹H NMR spectrum of the mixture before the addition of the catalyst to serve as a baseline (t=0).
-
Reaction Initiation: Add the palladium catalyst to the NMR tube, quickly shake to mix, and place it in the pre-heated NMR probe.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals over the course of the reaction.
-
Data Processing: Process the spectra and integrate the signals corresponding to characteristic peaks of the starting material and the product. Plot the percentage conversion as a function of time.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is crucial for rational optimization. The following diagrams, rendered in Graphviz, illustrate the catalytic cycles for the discussed cross-coupling reactions and a general workflow for troubleshooting.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycle for the Sonogashira reaction.
Conclusion and Future Outlook
This compound stands as a highly reactive and valuable substrate for palladium-catalyzed cross-coupling reactions. Its primary kinetic advantage stems from the labile carbon-iodine bond, which facilitates rapid oxidative addition. However, the ortho-iodo and meta-methyl substituents introduce considerable steric hindrance, necessitating careful optimization of ligands and reaction conditions to ensure efficient catalytic turnover.
For researchers and drug development professionals, the choice between this compound and its bromo- or chloro-analogs will depend on a balance of reactivity, cost, and the specific demands of the synthetic target. While the iodo-compound offers the highest intrinsic reactivity, the development of increasingly powerful catalyst systems continues to expand the utility of the more economical aryl chlorides and bromides. Future kinetic studies on this and similarly substituted substrates will be invaluable for the continued development of predictable and highly efficient synthetic methodologies.
References
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- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
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- Journal of the American Chemical Society. Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Accessed January 7, 2026.
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- ResearchGate. Sonogashira cross-coupling in iodo-containing 2-aryloxazolines.
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- PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. Accessed January 7, 2026.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-Iodo-3-methylbenzoate
As a Senior Application Scientist, my objective extends beyond simply supplying reagents; it is to ensure that our partners in research and development can handle and manage these materials with the utmost safety and regulatory compliance. Methyl 2-iodo-3-methylbenzoate is a valuable intermediate in complex organic synthesis, but its halogenated nature necessitates a rigorous and well-understood disposal protocol. This guide provides a detailed, step-by-step operational plan grounded in established safety principles to manage this compound's waste stream effectively, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Safety Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge forms the basis for all risk assessment and subsequent safety procedures. This compound is classified as a hazardous substance, and its key properties and hazard profile are summarized below.
| Property | Value |
| Chemical Name | This compound[1][2] |
| CAS Number | 103441-60-7[2][3] |
| Molecular Formula | C9H9IO2[1][2] |
| Physical State | Liquid[2] |
| GHS Signal Word | Warning[2] |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3] |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
The hazard statements indicate that exposure via ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects.[2][3] The causality is clear: as an irritant, the compound can cause inflammation and damage to tissues upon contact. Therefore, minimizing direct exposure is the primary goal of the handling and disposal protocol.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The following engineering controls and PPE are mandatory when working with or preparing this compound for disposal.
-
Engineering Controls : All transfers and handling of this compound must be conducted within a certified chemical fume hood.[4] This is the most effective way to prevent the inhalation of vapors and contain any accidental splashes.[5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against direct exposure.
-
Eye Protection : Chemical splash goggles are required to prevent contact with the eyes, which could cause serious irritation.[6]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.[4][7] Latex gloves offer insufficient protection against many organic compounds. Gloves should be inspected before use and disposed of as contaminated solid waste after handling is complete.[8]
-
Body Protection : A standard laboratory coat, fully fastened, must be worn to protect against skin contact.[4][5] Ensure that legs and feet are fully covered with long pants and closed-toe shoes.[5][9]
-
Waste Segregation and Collection Protocol
The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of a carbon-iodine bond, this compound is categorized as a halogenated organic waste .[10][11]
Causality : Halogenated and non-halogenated organic wastes require different disposal pathways, primarily due to the byproducts formed during incineration.[10][12] Burning halogenated compounds can produce acidic gases (like hydrogen iodide from iodine-containing compounds) that must be neutralized in a specialized scrubber system at the hazardous waste facility.[13] Mixing these waste streams can lead to regulatory violations and create unsafe conditions at the disposal facility.
Step-by-Step Collection Procedure:
-
Identify the Correct Waste Container : Locate the designated hazardous waste container labeled "Halogenated Organic Waste."[10][14] These containers are often color-coded for easy identification; consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
-
Ensure Container Compatibility : The waste container must be made of a material compatible with the chemical, typically glass or high-density polyethylene (HDPE), and must have a secure, tight-fitting screw cap to prevent spills and vapor release.[4][14]
-
Label the Container : Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste" and a full list of its contents.[14] Write out the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[14]
-
Transfer the Waste : Carefully pour the waste liquid into the designated container inside a fume hood. Avoid splashing. If the compound is present in a solution with other solvents, all components must be listed on the waste label.
-
Secure the Container : Tightly close the container cap immediately after adding the waste.[14] Do not leave the container open.
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel. This area should be a secondary containment bin to prevent the spread of material in case of a leak.
Spill and Emergency Procedures
Accidents can occur, and a prepared response is essential for safety.
-
Minor Spills (inside a fume hood) :
-
Contain the spill using an absorbent material like vermiculite, sand, or a commercial spill kit.[4]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, heavy-duty plastic bag or a separate, labeled waste container.
-
Dispose of the contaminated material as halogenated solid waste.
-
Clean the spill area thoroughly with soap and water.
-
-
Major Spills (outside a fume hood) :
-
Evacuate all personnel from the immediate area.[4]
-
Alert your colleagues and contact your institution's EHS or emergency response team immediately.
-
If safe to do so, increase ventilation by opening sashes on nearby fume hoods.
-
Prevent the spill from entering any drains.
-
-
First Aid :
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing.[15]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[15]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15][16]
-
The Disposal Pathway: From Lab to Destruction
Once collected by EHS, the segregated halogenated waste container is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and environmentally required method for destroying halogenated organic compounds is high-temperature incineration .[12][17]
The incinerator operates at extremely high temperatures (e.g., 1,600 to 2,500ºF) to ensure the complete destruction of the organic molecule.[17] The resulting off-gases, including carbon dioxide, water vapor, and hydrogen iodide, are then passed through a series of air pollution control devices, including acid gas scrubbers, which neutralize the corrosive halogen acids before the cleaned gas is released into the atmosphere.[13] This rigorous, multi-stage process ensures that the hazardous material is permanently destroyed in an environmentally responsible manner.
Disposal Workflow Diagram
The following diagram outlines the critical decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of professional laboratory work. For this compound, the key principles are a robust understanding of its hazards, the consistent use of appropriate PPE, and strict adherence to its classification as a halogenated organic waste. By following this detailed protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.
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A Researcher's Guide to the Safe Handling of Methyl 2-Iodo-3-methylbenzoate
As a Senior Application Scientist, it is imperative to move beyond mere compliance and cultivate a culture of proactive safety. This guide provides an in-depth operational plan for the safe handling of Methyl 2-Iodo-3-methylbenzoate (CAS No. 103441-60-7), a halogenated aromatic compound common in synthetic chemistry. The principles outlined here are grounded in the RAMP framework—Recognize, Assess, Minimize, and Prepare—to ensure that every experimental choice is deliberate and informed by a thorough understanding of the associated risks.[1][2]
Hazard Recognition: Understanding the Intrinsic Risks
This compound is a compound that demands respect. Based on available safety data, it presents several health hazards.[3] A thorough review of supplier safety information and data for structurally similar compounds reveals the following primary concerns:
-
Acute Toxicity: The compound is harmful if swallowed.[3]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory irritation.[3][4]
These hazards are the foundation of our risk assessment and dictate the necessary control measures. It is a prudent practice to assume any unfamiliar chemical is hazardous and to minimize exposure regardless of its perceived risk.[6]
Risk Assessment and Minimization: A Multi-Layered Approach
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory personnel.[7][8][9] Our approach to handling this compound will employ a hierarchy of controls, prioritizing engineering and administrative controls before relying on personal protective equipment (PPE).
2.1 Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source. For this compound, the following are non-negotiable:
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted in a properly functioning chemical fume hood.[10][11] This is crucial for minimizing the inhalation of any volatile components or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[12]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Ensure the pathway to them is unobstructed.[4]
2.2 Administrative Controls: Safe Work Practices
Administrative controls are the procedures and policies that guide safe work.
-
Restricted Access: Clearly demarcate the work area where this compound is being used.
-
Labeling: All primary and secondary containers must be clearly labeled with the chemical name and appropriate hazard warnings.[8][13]
-
Hygiene: Prohibit eating, drinking, and the application of cosmetics in the laboratory.[11][13][14] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[5][13]
-
Avoid Working Alone: Whenever possible, avoid working alone when handling hazardous chemicals.[15]
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential for protecting against chemical exposure when engineering and administrative controls cannot eliminate all risks. The selection of appropriate PPE is a critical decision-making process.[16][17]
Below is a summary of the required PPE for handling this compound.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash risk.[10][14] | Protects against splashes and vapors that can cause serious eye damage.[4][5] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[11][13] For larger quantities or splash-prone procedures, a chemically resistant apron is recommended. | Provides a barrier against accidental skin contact. |
| Hand Protection | Nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Always inspect gloves for tears or punctures before use and remove them without contaminating your skin.[10][16] | Prevents skin contact, which can lead to irritation.[4][5] |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[10] | Minimizes the inhalation of vapors that can cause respiratory tract irritation.[3][4] |
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Disposal
A robust safety plan covers the entire lifecycle of the chemical in the laboratory.
4.1. Procurement and Storage
-
Order the minimum quantity of the chemical necessary for your experiments.[6]
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18]
-
Ensure the storage location is clearly labeled and that the container is kept tightly closed.[4]
4.2. Experimental Protocol
-
Preparation: Before starting, review this guide and the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.[10]
-
Pre-Experiment Check: Verify that the chemical fume hood is operational. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on your lab coat, safety goggles, and gloves as outlined in the table above.
-
Handling: Conduct all manipulations of this compound inside the fume hood. Use appropriate tools like spatulas and weighing paper to avoid direct contact.
-
Post-Experiment: Decontaminate any equipment that has come into contact with the chemical. Wipe down the work surface in the fume hood.
-
Doffing PPE: Remove gloves using a technique that avoids touching the outer surface with your bare hands. Remove your lab coat and goggles.
-
Hygiene: Wash your hands thoroughly with soap and water.
4.3. Emergency Preparedness
-
Spills: In case of a small spill inside the fume hood, use an absorbent material like sand or vermiculite to contain it. For larger spills, evacuate the area and alert your lab supervisor and emergency response team.[19]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[4][20]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[21]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[22]
-
Disposal Plan: Environmental Responsibility
Iodinated organic compounds should not be disposed of down the drain.[23] They are considered hazardous waste and must be handled accordingly.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables like gloves and weighing paper, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. They will work with licensed waste management companies that can handle the recycling or proper disposal of iodinated waste.[23][24] Some specialized recyclers can recover iodine from industrial waste streams, supporting a circular economy.[24][25]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their own safety and that of their colleagues while maintaining the integrity of their scientific work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
